Ipratropii bromidum
Beschreibung
Eigenschaften
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58073-59-9, 22254-24-6 | |
| Record name | (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ipratropium Bromide on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium bromide is a cornerstone therapy in the management of obstructive lung diseases, primarily exerting its effects through competitive antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling cascades affected by ipratropium bromide. We delve into its binding affinities for muscarinic receptor subtypes, the specific G-protein coupling mechanisms, and the subsequent modulation of second messenger systems. Detailed experimental protocols for assessing receptor binding are provided, alongside visual representations of the key signaling pathways to facilitate a deeper understanding of its pharmacodynamics.
Introduction
Ipratropium bromide is a synthetic quaternary ammonium compound derived from atropine.[1] Its clinical efficacy as a bronchodilator stems from its ability to block the effects of acetylcholine (ACh) on muscarinic receptors in the airways.[2] The parasympathetic nervous system plays a crucial role in regulating bronchomotor tone, with vagal efferent nerves releasing ACh that acts on muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion.[3] By competitively inhibiting these receptors, ipratropium bromide effectively reduces vagal tone in the lungs, resulting in bronchodilation and a reduction in mucus secretion.[3][4] This guide will explore the nuanced mechanism of action of ipratropium bromide at the molecular level.
Muscarinic Receptor Binding Profile of Ipratropium Bromide
Ipratropium bromide is classified as a non-selective muscarinic antagonist, meaning it does not exhibit significant selectivity for any single muscarinic receptor subtype.[3][4] It demonstrates high affinity for the M1, M2, and M3 receptor subtypes, all of which are present in the human lung and play distinct roles in airway physiology.[3]
Data Presentation: Binding Affinities
The binding affinity of ipratropium bromide to muscarinic receptors is a critical determinant of its pharmacological activity. The following tables summarize the quantitative data from various studies. It is important to note the distinction between the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Ki represents the dissociation constant of the inhibitor from the receptor, providing a direct measure of binding affinity, whereas IC50 is the concentration of an inhibitor required to reduce the response by 50% and is dependent on experimental conditions.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1, M2, M3 | Ipratropium Bromide | Human Airway Smooth Muscle | 0.5 - 3.6 | [5] |
Table 1: Inhibition Constants (Ki) of Ipratropium Bromide for Muscarinic Receptor Subtypes.
| Receptor Subtype | Ligand | IC50 (nM) | Reference |
| M1 | Ipratropium Bromide | 2.9 | [6] |
| M2 | Ipratropium Bromide | 2.0 | [6] |
| M3 | Ipratropium Bromide | 1.7 | [6] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Ipratropium Bromide for Muscarinic Receptor Subtypes.
These data collectively indicate that ipratropium bromide binds with high, nanomolar affinity to M1, M2, and M3 muscarinic receptors without significant selectivity among them.[5][6]
G-Protein Coupling and Downstream Signaling Pathways
The physiological effects of ipratropium bromide are a direct consequence of its interference with the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs), and their activation leads to distinct downstream events depending on the receptor subtype and the G-protein to which they couple.
M1 and M3 Receptor Antagonism: The Gq/11 Pathway
In the airways, M1 receptors are primarily located in parasympathetic ganglia, where they facilitate neurotransmission, while M3 receptors are predominantly found on airway smooth muscle cells and submucosal glands.[3] Both M1 and M3 receptors couple to the Gq/11 family of G-proteins.[7][8]
Activation of the Gq/11 pathway by acetylcholine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction (bronchoconstriction) and mucus secretion.
By competitively blocking M1 and M3 receptors, ipratropium bromide prevents this cascade, leading to a decrease in intracellular Ca2+ levels and subsequent bronchodilation and reduced mucus production.[4]
M2 Receptor Antagonism: The Gi/o Pathway
M2 muscarinic receptors are located on the presynaptic terminals of postganglionic cholinergic nerves in the airways.[3] They function as autoreceptors, providing a negative feedback mechanism to inhibit further acetylcholine release.[3] M2 receptors are coupled to the Gi/o family of G-proteins.[7]
Activation of the Gi/o pathway by acetylcholine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn reduces the inhibition of acetylcholine release.
By blocking these presynaptic M2 autoreceptors, ipratropium bromide can paradoxically increase the local concentration of acetylcholine in the synaptic cleft.[3] However, its potent blockade of the postsynaptic M3 receptors on smooth muscle cells is the dominant effect, resulting in net bronchodilation.[4]
References
- 1. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
- 2. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
The Cholinergic Blockade in Respiratory Therapy: A Technical Guide to Ipratropium Bromide's Interaction with Airway Smooth Muscle Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the cholinergic pathways governing respiratory smooth muscle contraction and the mechanism by which Ipratropium Bromide, a cornerstone therapy for obstructive airway diseases, exerts its therapeutic effects. This document details the underlying molecular signaling, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.
Core Cholinergic Signaling in Respiratory Smooth Muscle
The parasympathetic nervous system is the primary regulator of bronchomotor tone. Acetylcholine (ACh) released from postganglionic nerve fibers acts upon muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells to induce contraction.[1] The two principal mAChR subtypes involved are the M2 and M3 receptors, which are expressed on airway smooth muscle in an approximate 4:1 ratio.[2][3]
-
M3 Muscarinic Receptors: These receptors are the primary mediators of bronchoconstriction.[2][4] Coupled to the Gq/11 G-protein, activation of M3 receptors by ACh stimulates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction.[8][9]
-
M2 Muscarinic Receptors: While more abundant than M3 receptors, the role of postjunctional M2 receptors is primarily modulatory.[5][10] These receptors are coupled to the Gi/o G-protein, and their stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] Since cAMP promotes smooth muscle relaxation (often initiated by β2-adrenergic agonists), the activation of M2 receptors counteracts this relaxation, thereby sensitizing the muscle to contractile stimuli.[1][6]
Additionally, presynaptic M2 autoreceptors are located on the terminals of postganglionic cholinergic nerves.[11][12] When stimulated by ACh in the synaptic cleft, these receptors provide a negative feedback mechanism, inhibiting further ACh release.[6][12]
Mechanism of Action of Ipratropium Bromide
Ipratropium Bromide is a synthetic, non-selective competitive antagonist of muscarinic acetylcholine receptors.[13][14] As a quaternary ammonium compound, it is poorly absorbed systemically when inhaled, localizing its effects to the respiratory tract.[15][16]
Its primary therapeutic action is the blockade of M3 receptors on airway smooth muscle.[17] By competitively inhibiting the binding of acetylcholine to these receptors, Ipratropium Bromide prevents the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent bronchoconstriction.[8][14][16] This results in relaxation of the airway smooth muscle and bronchodilation.[16]
However, due to its non-selective nature, Ipratropium Bromide also blocks M2 receptors.[13][17] The antagonism of postjunctional M2 receptors on smooth muscle cells can potentiate relaxation by preventing the ACh-mediated inhibition of adenylyl cyclase. Conversely, the blockade of presynaptic M2 autoreceptors can lead to an increased release of acetylcholine from nerve endings, which could potentially counteract the blockade at the M3 receptor.[13] Despite this, the predominant clinical effect is bronchodilation due to the potent M3 receptor antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of Ipratropium Bromide with muscarinic receptors and its effect on cholinergic signaling.
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| IC50 (nM) | 2.9 | 2.0 | 1.7 | [18] |
| Ki (nM) | 0.5 - 3.6 (for human airway smooth muscle) |
Table 1: Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes.
| Parameter | Condition | Observation | Reference |
| M2:M3 Receptor Ratio | Human Airway Smooth Muscle | ~ 4:1 | [2][3] |
| Intracellular Calcium | In the presence of Ipratropium Bromide | Reduced influx and release from sarcoplasmic reticulum upon cholinergic stimulation | [8][19] |
| Inositol Phosphate (IP) Accumulation | In the presence of Ipratropium Bromide | Inhibition of agonist-induced IP accumulation | [20] |
| Bronchial Smooth Muscle Tension | In the presence of Ipratropium Bromide | Inhibition of acetylcholine-induced contraction | [21] |
Table 2: Effects of Ipratropium Bromide on Cholinergic Pathway Components and Physiological Responses.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of Ipratropium Bromide for muscarinic receptor subtypes.[22]
Methodology:
-
Membrane Preparation: Homogenize respiratory smooth muscle tissue or cells expressing the desired muscarinic receptor subtype in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a binding buffer.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled Ipratropium Bromide.[23]
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Ipratropium Bromide. The IC50 value (concentration of Ipratropium Bromide that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[23]
Measurement of Inositol Phosphate Accumulation
This assay measures the functional consequence of M3 receptor activation and its inhibition by Ipratropium Bromide.[20][24]
Methodology:
-
Cell Culture and Labeling: Culture human bronchial smooth muscle cells and label them by incubating with myo-[3H]inositol for 2-3 days to incorporate it into the membrane phosphoinositide pool.[20]
-
Stimulation: Pre-incubate the labeled cells with varying concentrations of Ipratropium Bromide, followed by stimulation with a muscarinic agonist (e.g., carbachol) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.[20]
-
Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphate isomers (IP1, IP2, IP3, etc.) using high-performance liquid chromatography (HPLC) with an anion-exchange column.[20] Quantify the amount of each [3H]-labeled inositol phosphate using a flow-through radioactivity detector or by collecting fractions and performing liquid scintillation counting.
-
Data Analysis: Express the data as the amount of total inositol phosphates accumulated in response to the agonist at different concentrations of Ipratropium Bromide. Determine the IC50 for the inhibition of agonist-induced inositol phosphate accumulation.
In Vitro Tracheal Smooth Muscle Tension Studies
This protocol assesses the physiological effect of Ipratropium Bromide on airway smooth muscle contractility.[25][26][27]
Methodology:
-
Tissue Preparation: Isolate tracheal rings or smooth muscle strips from an appropriate animal model (e.g., guinea pig, bovine) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[25][28]
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period.
-
Contraction and Inhibition: Generate a cumulative concentration-response curve to a contractile agonist like acetylcholine or carbachol. In a separate set of experiments, pre-incubate the tissues with a fixed concentration of Ipratropium Bromide before generating the agonist concentration-response curve.
-
Measurement: Record the isometric tension generated by the smooth muscle strips using a force transducer.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response versus the agonist concentration. Compare the concentration-response curves in the absence and presence of Ipratropium Bromide to determine the potency of Ipratropium Bromide as an antagonist (often expressed as a pA2 value).
Visualizations of Pathways and Workflows
Caption: Cholinergic signaling in airway smooth muscle.
Caption: Mechanism of action of Ipratropium Bromide.
Caption: Radioligand binding assay workflow.
Caption: In vitro muscle tension study workflow.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Cholinergic Regulation of Airway Inflammation and Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinergic pathways in the lungs and anticholinergic therapy for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. selleckchem.com [selleckchem.com]
- 19. [Effect of ipratropium bromide on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agonist-induced production of inositol phosphates in human airway smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relaxation following contraction in tonically contracted smooth muscle from the bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dissociation between hysteresivity and tension in constricted tracheal and parenchymal strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Enhanced basal tension in isolated rat tracheal smooth muscle stimulated by electric field stimulation under low temperature - PMC [pmc.ncbi.nlm.nih.gov]
Ipratropium Bromide's Role in Cyclic GMP Signaling in Bronchial Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a cornerstone in the management of obstructive airway diseases, primarily acting as a bronchodilator. Its therapeutic effect is intrinsically linked to its influence on the cyclic guanosine monophosphate (cGMP) signaling pathway in bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental protocols relevant to understanding ipratropium bromide's interaction with the cGMP pathway.
Core Mechanism of Action: Muscarinic Receptor Antagonism
Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine and functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In bronchial tissue, three subtypes of muscarinic receptors are of primary importance: M1, M2, and M3.[2] While ipratropium bromide blocks all three, its principal therapeutic action is mediated through the antagonism of M3 receptors located on airway smooth muscle cells.[1]
Under normal physiological conditions, the neurotransmitter acetylcholine (ACh), released from parasympathetic nerve endings, binds to M3 receptors. This binding activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction (bronchoconstriction). Concurrently, the activation of M3 receptors by ACh also stimulates guanylate cyclase, leading to an increase in intracellular cGMP levels, a process that also contributes to bronchoconstriction.[3]
Ipratropium bromide competitively binds to these M3 receptors, preventing ACh from exerting its effects. By blocking this interaction, ipratropium bromide inhibits the downstream signaling cascade, preventing the increase in intracellular Ca2+ and, crucially, the rise in cGMP. This inhibition of cGMP production is a key factor in the resulting relaxation of the bronchial smooth muscle and subsequent bronchodilation.[3]
Quantitative Pharmacological Data
The affinity of ipratropium bromide for muscarinic receptors and its clinical efficacy have been quantified in various studies.
Binding Affinity and Potency
The inhibitory potency of ipratropium bromide is often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of a radioligand) or a Ki value (the inhibition constant).
| Receptor Subtype | IC50 (nM) | Species/Tissue | Reference |
| M1 | 2.9 | Not Specified | [3] |
| M2 | 2.0 | Not Specified | [3] |
| M3 | 1.7 | Not Specified | [3] |
This table summarizes the in vitro inhibitory concentrations (IC50) of ipratropium bromide for human muscarinic receptor subtypes.
Dose-Response Relationship in Clinical Settings
Clinical studies have established a clear dose-response relationship between inhaled ipratropium bromide and improvements in pulmonary function, typically measured as the Forced Expiratory Volume in 1 second (FEV1).
| Dose of Ipratropium Bromide (µg) | Mean Change in FEV1 | Study Population | Reference |
| 40 | Significant increase over placebo | Patients with partially reversible airways obstruction | [4] |
| 80 | Greater increase than 40 µg (not always statistically significant) | Patients with partially reversible airways obstruction | [4] |
| 120 | Statistically significant greater increase than 40 µg | Patients with partially reversible airways obstruction | [4] |
| 160 | Greater increase in FEV1 than 40 µg or 80 µg | Patients with stable COPD | [5] |
| 240 | Greater increase in FEV1 than 40 µg or 80 µg | Patients with stable COPD | [5] |
This table presents a summary of the dose-dependent effects of ipratropium bromide on FEV1 in patients with obstructive airway diseases.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Figure 1: Acetylcholine signaling and ipratropium's action.
Experimental Workflows
Figure 2: Radioligand binding assay workflow.
Figure 3: Isolated tracheal ring contraction assay.
Figure 4: cGMP immunoassay workflow.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity of ipratropium bromide for muscarinic receptors in bronchial tissue.
1. Membrane Preparation:
-
Homogenize fresh or frozen bronchial tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
2. Binding Assay:
-
In a microplate, combine the prepared membranes, a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB), and varying concentrations of unlabeled ipratropium bromide.
-
To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of ipratropium bromide.
-
Plot the percentage of specific binding against the logarithm of the ipratropium bromide concentration to generate a competition curve.
-
Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tracheal Ring Contraction Assay
This ex vivo method assesses the functional effect of ipratropium bromide on airway smooth muscle contraction.
1. Tissue Preparation:
-
Euthanize a small animal (e.g., guinea pig) and carefully dissect the trachea.
-
Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Cut the trachea into rings of approximately 2-3 mm in width.
2. Mounting and Equilibration:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Connect one hook to a fixed support and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
3. Contraction and Relaxation Measurement:
-
Induce a stable contraction by adding a muscarinic agonist such as acetylcholine or carbachol to the organ bath.
-
Once a plateau in contraction is reached, add ipratropium bromide in a cumulative manner, allowing the tissue to reach a new steady-state tension after each addition.
-
Record the changes in isometric tension throughout the experiment.
4. Data Analysis:
-
Express the relaxation induced by ipratropium bromide as a percentage of the initial contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the ipratropium bromide concentration to construct a dose-response curve.
-
From this curve, determine the EC50 value (the concentration of ipratropium bromide that produces 50% of the maximal relaxation).
cGMP Immunoassay in Bronchial Smooth Muscle Cells
This in vitro assay directly measures the effect of ipratropium bromide on intracellular cGMP levels.
1. Cell Culture and Treatment:
-
Culture human or animal-derived bronchial smooth muscle cells in appropriate media until they reach confluence.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling activity.
-
Pre-incubate the cells with varying concentrations of ipratropium bromide for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a muscarinic agonist (e.g., acetylcholine or carbachol) for a short period (e.g., 1-5 minutes) to induce cGMP production.
2. Sample Preparation:
-
Terminate the reaction by rapidly aspirating the media and adding ice-cold 0.1 M HCl or another lysis buffer to the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cGMP.
-
The samples may need to be acetylated to improve the sensitivity of the assay, depending on the kit used.
3. Competitive Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercially available cGMP ELISA kit.
-
Add the prepared samples and cGMP standards to a microplate pre-coated with a cGMP-specific antibody.
-
Add a fixed amount of a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase). This will compete with the cGMP in the sample for binding to the antibody.
-
Incubate the plate according to the manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will be converted into a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of acetylcholine-induced cGMP production by ipratropium bromide at each concentration.
-
Plot the percentage inhibition against the logarithm of the ipratropium bromide concentration to determine the IC50 value.
Conclusion
Ipratropium bromide exerts its bronchodilatory effects primarily through the competitive antagonism of M3 muscarinic receptors on airway smooth muscle. This action directly inhibits the acetylcholine-induced increase in intracellular cGMP, a key second messenger in the bronchoconstrictor pathway. The quantitative data on its binding affinity and clinical dose-response, coupled with the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of targeting the cGMP signaling pathway in bronchial tissue.
References
- 1. droracle.ai [droracle.ai]
- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dose response of ipratropium bromide assessed by two methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose response study of ipratropium bromide aerosol on maximum exercise performance in stable patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Ipratropium Bromide in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ipratropium bromide, a cornerstone therapy for obstructive lung diseases. By examining its mechanism of action, dose-dependent effects, and experimental evaluation in various animal models, this document aims to equip researchers and drug development professionals with a thorough understanding of its preclinical profile.
Core Mechanism of Action
Ipratropium bromide is a non-selective muscarinic receptor antagonist.[1][2][3][4] Its primary therapeutic effect, bronchodilation, is achieved by blocking the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways.[1][2] Acetylcholine, a neurotransmitter released from the vagus nerve, normally binds to these receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle contraction (bronchoconstriction).[1][4][5] Ipratropium competitively inhibits this interaction, thereby reducing cGMP levels and promoting airway relaxation.[1][2]
The following diagram illustrates the signaling pathway of acetylcholine-induced bronchoconstriction and the inhibitory action of ipratropium bromide.
Quantitative Pharmacodynamic Data in Preclinical Models
The following tables summarize key quantitative data from preclinical studies investigating the effects of ipratropium bromide in various animal models.
Table 1: Effects of Ipratropium Bromide on Bronchoconstriction in Guinea Pigs
| Parameter | Model/Inducer | Dose of Ipratropium | Effect | Reference |
| Bronchoconstriction | Vagal Nerve Stimulation | 0.01-1.0 µg/kg | Potentiation of bronchoconstriction | [6] |
| Bronchoconstriction | Vagal Nerve Stimulation | >1.0 µg/kg | Antagonism of bronchoconstriction | [6] |
| Bronchoconstriction | Vagal Nerve Stimulation | 10 µg/kg | Abolished response | [6] |
| Lung Resistance (RL) & Dynamic Lung Compliance (CDYN) | Methacholine-induced | Not specified | Counteracted effects on CDYN more than on RL | [7] |
| Airway Resistance (Raw) & Parenchymal Damping (G) | Methacholine-induced | Not specified | Reduced increases in Raw and G | [8] |
| Total Lung Resistance | Histamine-induced | 1-10 µg/kg (i.v.) | Attenuation of bronchoconstrictor response | [9] |
| Tracheal Tissue Contraction | Insulin-induced | 10⁻⁶M | 79.42% reduction in maximum constrictor response | [10] |
| Duration of Bronchodilatory Effect | Not specified | Not specified | 11.0 minutes (uncoated particles) | [11] |
| Duration of Bronchodilatory Effect | Not specified | Not specified | 56.3 minutes (30% PLA-coated particles) | [11] |
Table 2: Effects of Ipratropium Bromide on Muscarinic Receptors in Rats
| Parameter | Model | Treatment Duration | Effect on Muscarinic Receptor Density | Reference |
| Receptor Density | SO₂-induced COPD | 5 days | No significant change | [12][13] |
| Receptor Density | SO₂-induced COPD | 30 days | Significant increase (upregulation) | [12][13] |
| Receptor Density | SO₂-induced COPD | 6 days post-treatment (after 30 days of treatment) | Returned to normal levels | [12][13] |
| Receptor Affinity (Kd) | SO₂-induced COPD | Not specified | No significant change | [12][14] |
Table 3: Dose-Dependent Effects of Ipratropium Bromide in Dogs
| Dose of Ipratropium | Effect on Airway Size | Reference |
| 0.01 and 0.1 mg/ml | Constriction (to 22 ± 2% and 20 ± 3% of control) | [15] |
| Larger concentrations | Dilation | [15] |
| 0.01 and 0.1 mg/ml (after M2 receptor blockade) | Dilation (by 16 ± 8% and 27 ± 10% of baseline) | [15] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of ipratropium bromide.
In Vivo Bronchoprotection Assay in Anesthetized Guinea Pigs
This model is frequently used to assess the efficacy of bronchodilators against various bronchoconstrictor agents.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Anesthesia: Animals are anesthetized, often with a combination of pentobarbital sodium.
-
Surgical Preparation: The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for intravenous drug administration.
-
Measurement of Pulmonary Mechanics: Lung resistance (RL) and dynamic lung compliance (CDYN) or airway resistance (Raw) are measured using appropriate equipment, such as a whole-body plethysmograph or forced oscillation technique.
-
Drug Administration: Ipratropium bromide or vehicle is administered intravenously at varying doses.
-
Bronchoconstrictor Challenge: A bronchoconstrictor agent such as methacholine, histamine, or electrical stimulation of the vagus nerve is administered to induce bronchoconstriction.
-
Data Acquisition and Analysis: Changes in pulmonary mechanics are recorded continuously. The protective effect of ipratropium bromide is determined by comparing the magnitude of the bronchoconstrictor response in treated animals versus control animals.
In Vitro Tracheal Smooth Muscle Contraction Assay
This assay assesses the direct effect of ipratropium bromide on airway smooth muscle contractility.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation: Tracheas are excised from euthanized guinea pigs. The trachea is cut into rings or strips.
-
Mounting: The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Drug Application: Ipratropium bromide is added to the organ bath at various concentrations.
-
Induction of Contraction: A contractile agent (e.g., insulin, acetylcholine) is added to the bath to induce smooth muscle contraction.
-
Data Recording and Analysis: The contractile responses are recorded, and concentration-response curves are constructed to determine the inhibitory effect of ipratropium bromide.
Muscarinic Receptor Binding Assay in Rat Lung Tissue
This assay is used to determine the affinity and density of muscarinic receptors in lung tissue and how they are affected by drug treatment.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: A rat model of chronic obstructive pulmonary disease (COPD) can be induced by exposure to sulfur dioxide (SO₂) gas.[12][14]
-
Treatment: Rats are treated with inhaled ipratropium bromide or vehicle for a specified duration.
-
Tissue Collection and Preparation: Following treatment, animals are euthanized, and lung tissue is collected. The tissue is homogenized in a buffer solution.
-
Membrane Preparation: The homogenate is centrifuged to isolate the cell membrane fraction, which contains the muscarinic receptors.
-
Radioligand Binding: The membrane preparations are incubated with a radiolabeled muscarinic receptor antagonist (e.g., ³H-quinuclidinyl benzilate, ³H-QNB) in the presence and absence of varying concentrations of unlabeled ipratropium bromide.
-
Separation and Quantification: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the free radioligand. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: Scatchard analysis is performed on the binding data to determine the equilibrium dissociation constant (Kd), a measure of receptor affinity, and the maximum number of binding sites (Bmax), a measure of receptor density.
Concluding Remarks
The preclinical pharmacodynamic profile of ipratropium bromide has been extensively characterized in a variety of animal models. These studies have firmly established its mechanism of action as a non-selective muscarinic antagonist and have demonstrated its efficacy in preventing and reversing bronchoconstriction induced by various stimuli. The dose-response relationships observed in these models highlight a complex interplay between the blockade of different muscarinic receptor subtypes. The experimental protocols detailed herein provide a robust framework for the continued investigation of ipratropium bromide and the development of novel anticholinergic therapies for respiratory diseases. This in-depth understanding of its preclinical properties is crucial for its effective clinical application and for guiding future research in the field of respiratory pharmacology.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 3. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ipratropium bromide potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of bronchoconstriction in sensitized guinea pigs: efficacy of common prophylactic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manufacture, characterization, and pharmacodynamic evaluation of engineered ipratropium bromide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The effect of inhaled ipratropium bromide on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ipratropium decreases airway size in dogs by preferential M2 muscarinic receptor blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Bronchi: An In-depth Technical Guide to the Molecular Targets of Ipratropium Bromide Beyond M3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipratropium bromide is a cornerstone of therapy for chronic obstructive pulmonary disease (COPD), primarily recognized for its role as a non-selective muscarinic receptor antagonist. Its therapeutic effect in bronchodilation is largely attributed to the blockade of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle.[1][2] However, a growing body of evidence suggests that the pharmacological profile of ipratropium extends beyond M3 receptor antagonism. This technical guide delves into the molecular targets of ipratropium bromide outside of the M3 receptor, exploring its interactions with other muscarinic receptor subtypes, its potential influence on ion channels, and its emerging anti-inflammatory properties. This paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these non-primary targets, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
Introduction
Ipratropium bromide, a quaternary ammonium derivative of atropine, functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[3][4] This non-selectivity means that in addition to the M3 receptors responsible for bronchoconstriction and mucus secretion, ipratropium also blocks M1 and M2 receptors.[5] While M3 receptor blockade is the principal mechanism for its bronchodilatory effects, the engagement of other molecular targets may contribute to its overall clinical profile and could present opportunities for the development of more targeted respiratory therapies.
Muscarinic Receptor Subtypes as Molecular Targets
While the focus is on targets beyond M3, a complete picture requires understanding ipratropium's interaction with the entire family of muscarinic receptors present in the airways.
M1 and M2 Receptor Antagonism
Ipratropium bromide demonstrates nearly equivalent high-affinity binding to M1, M2, and M3 muscarinic receptor subtypes.[6][7]
-
M1 Receptors: Located in the parasympathetic ganglia, M1 receptors facilitate neurotransmission. Their blockade by ipratropium may contribute to a reduction in vagal tone in the airways.
-
M2 Receptors: These autoreceptors are found on postganglionic cholinergic nerve endings and function as a negative feedback mechanism, inhibiting further acetylcholine release.[4][8] Blockade of M2 receptors by ipratropium can paradoxically increase acetylcholine release, which could potentially counteract its bronchodilatory effect by competing for M3 receptor binding.[8] This lack of receptor selectivity is a key differentiator from newer long-acting muscarinic antagonists (LAMAs).
Quantitative Data: Muscarinic Receptor Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) of ipratropium bromide for M1, M2, and M3 receptors.
| Receptor Subtype | IC50 (nM) | Ki (nM) | Species/Tissue | Reference |
| M1 | 2.9 | - | - | [6] |
| M2 | 2.0 | - | - | [6] |
| M3 | 1.7 | - | - | [6] |
| Human M1 | - | 3.6 | Human Peripheral Lung | [7] |
| Human M2 | - | 3.6 | Human Peripheral Lung | [7] |
| Human M3 | - | 3.6 | Human Peripheral Lung | [7] |
Non-Muscarinic Molecular Targets
Recent research has begun to uncover molecular interactions of ipratropium bromide that are independent of its effects on muscarinic receptors.
Modulation of Ion Channels: The BKCa Channel
Evidence suggests that ipratropium bromide may exert effects on ion channels, specifically the large conductance calcium-activated potassium (BKCa) channel.
A study investigating tracheal smooth muscle cells from chronically hypoxic rats found that chronic hypoxia decreased the activity of BKCa channels.[9] Application of ipratropium bromide reversed this effect, suggesting a potential role in modulating ion channel function, which could contribute to smooth muscle relaxation.[9]
Anti-Inflammatory Mechanisms
Ipratropium bromide has demonstrated anti-inflammatory properties in preclinical models, which appear to be independent of its bronchodilatory action.
-
Reduction of Inflammatory Mediators: In a rat model of acute pulmonary inflammation induced by cadmium, pretreatment with ipratropium bromide significantly reduced neutrophil infiltration.[10] This effect was associated with a reduction in the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme in inflammatory processes.[10][11]
-
Cytokine Inhibition: Studies on in vitro macrophage models have shown that ipratropium can reduce the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[12]
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays for Muscarinic Receptor Affinity
-
Objective: To determine the binding affinity of ipratropium bromide for different muscarinic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Homogenates of tissues expressing the target receptors (e.g., human peripheral lung, rat cerebral cortex for M1, rat heart for M2, and rat salivary glands for M3) are prepared.[7]
-
Incubation: The membrane preparations are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled ipratropium bromide.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. These can be converted to Ki values using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for Ion Channel Activity
-
Objective: To investigate the effect of ipratropium bromide on the activity of single ion channels, such as the BKCa channel.
-
Methodology:
-
Cell Isolation: Single tracheal smooth muscle cells are enzymatically isolated from animal models.[9]
-
Patch-Clamp Recording: The inside-out patch-clamp configuration is used to record the currents of single BKCa channels. A patch of the cell membrane is excised with a micropipette, allowing for the application of drugs to the intracellular side of the channel.
-
Drug Application: Ipratropium bromide is applied to the bath solution containing the excised membrane patch.
-
Data Acquisition and Analysis: Single-channel currents are recorded and analyzed to determine channel open probability (Po), open time, and closed time.[9]
-
In Vivo Models of Pulmonary Inflammation
-
Objective: To assess the anti-inflammatory effects of ipratropium bromide in a living organism.
-
Methodology:
-
Induction of Inflammation: A rat model of acute pulmonary inflammation is established, for example, through inhalation of cadmium.[10]
-
Drug Administration: Rats are pretreated with inhaled ipratropium bromide before exposure to the inflammatory agent.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL): Fluid is collected from the lungs to analyze the total and differential cell counts (e.g., neutrophils, macrophages).[10]
-
Histopathology: Lung tissue is examined for signs of inflammation, such as cellular infiltration and edema.[11]
-
Biochemical Analysis: BAL fluid or lung tissue homogenates are analyzed for inflammatory mediators, such as MMP-9 activity, using techniques like zymography.[10]
-
-
Signaling Pathways and Visualizations
The following diagrams illustrate the known and potential signaling pathways associated with ipratropium bromide's molecular targets.
Caption: Ipratropium's antagonism of M2 and M3 muscarinic receptors.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Conclusion and Future Directions
While the primary therapeutic action of ipratropium bromide is unequivocally linked to M3 muscarinic receptor antagonism, this technical guide highlights the importance of considering its broader pharmacological profile. The non-selective nature of its binding to M1 and M2 receptors, its potential interaction with BKCa ion channels, and its demonstrated anti-inflammatory effects present a more nuanced picture of its mechanism of action.
For drug development professionals, the non-M3 targets of ipratropium underscore the potential for developing more selective muscarinic antagonists that could offer improved efficacy and side-effect profiles. For researchers and scientists, the anti-inflammatory and ion channel modulating properties of ipratropium warrant further investigation to fully elucidate the downstream signaling pathways and their clinical relevance. A deeper understanding of these secondary targets will not only refine our knowledge of existing therapies but also pave the way for novel therapeutic strategies in respiratory medicine.
References
- 1. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 3. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Effect of ipratropium bromide on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in<i>in vitro</i>macrophage models [ouci.dntb.gov.ua]
Structure-Activity Relationship of Ipratropium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ipratropium bromide, a cornerstone therapy in the management of obstructive lung diseases. This document outlines the key structural features governing its antagonist activity at muscarinic acetylcholine receptors, presents quantitative binding data, details common experimental protocols for its evaluation, and illustrates critical biological and experimental pathways.
Introduction: The Pharmacological Profile of Ipratropium Bromide
Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine, developed to provide targeted anticholinergic effects in the airways with minimal systemic absorption.[1] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), blocking the bronchoconstrictor effects of acetylcholine mediated by the parasympathetic nervous system.[2] Its therapeutic efficacy in conditions like Chronic Obstructive Pulmonary Disease (COPD) stems primarily from its antagonism of the M3 muscarinic receptor subtype located on airway smooth muscle, leading to bronchodilation.[3] The presence of a permanent positive charge on the quaternary nitrogen atom restricts its ability to cross lipid membranes, such as the blood-brain barrier, thereby reducing the incidence of central nervous system side effects associated with its parent compound, atropine.[4]
Core Structure-Activity Relationships
The SAR of ipratropium and related tropane esters is well-defined, focusing on three principal molecular regions: the tropane scaffold containing the nitrogen atom, the ester linkage, and the acidic moiety (tropic acid residue).
2.1 The Quaternary Ammonium Group: A Key to Potency and Safety
The defining feature of ipratropium is its N-isopropyl quaternary ammonium moiety. This structural element is crucial for its pharmacological profile.
-
High Affinity: The permanent positive charge of the quaternary nitrogen forms a critical ionic bond with a conserved aspartic acid residue in the binding pocket of all five muscarinic receptor subtypes.[5] This interaction is a primary determinant of the high binding affinity of muscarinic antagonists.
-
Enhanced Potency: Quaternization of the nitrogen atom in tropane-based antagonists consistently leads to a significant increase in potency compared to their tertiary amine counterparts. For instance, N-methylatropine and N-methylscopolamine exhibit exceptionally high binding affinities, with IC50 values in the picomolar range.
-
Reduced Systemic Exposure: The charged nature of the quaternary ammonium group imparts high polarity and hydrophilicity to the molecule. This significantly limits its oral bioavailability and ability to permeate biological membranes, including the pulmonary epithelium. Consequently, when administered via inhalation, ipratropium exerts a localized effect in the lungs with minimal systemic absorption, which is a key safety advantage.[1]
2.2 The Ester Moiety and Acyl Group
The ester linkage and the nature of the acyl group (derived from tropic acid) are vital for optimal receptor interaction.
-
Hydrophobic and Steric Bulk: The two phenyl rings of the tropic acid residue provide the necessary bulky, hydrophobic groups that enhance binding affinity. For potent antagonism, it is generally required that these substituent groups be carbocyclic or heterocyclic rings. These large groups are thought to promote binding to the receptor, as antagonists are typically larger than the endogenous agonist, acetylcholine.
-
Hydroxyl Group: The hydroxyl group on the tropic acid portion can participate in hydrogen bonding within the receptor binding site, which often contributes to higher potency.
-
Ester Functionality: While an ester group is present in most potent anticholinergics, it is not an absolute requirement for activity.
2.3 Stereochemistry
The tropane scaffold contains chiral centers, and stereochemistry plays a significant role in binding affinity. The pharmacological activity of atropine is almost exclusively due to the S-(-)-isomer of hyoscyamine. This stereoselectivity is a hallmark of muscarinic receptor binding.
Quantitative Analysis of Receptor Affinity
Ipratropium bromide is a non-selective muscarinic antagonist, binding with high affinity to M1, M2, and M3 receptor subtypes. This lack of selectivity has pharmacological implications, as blockade of presynaptic M2 autoreceptors can paradoxically increase acetylcholine release, potentially counteracting the desired bronchodilatory effect.[1] Newer antagonists, such as tiotropium, exhibit "kinetic selectivity" by dissociating much more slowly from M3 receptors than from M2 receptors, conferring a longer duration of action and a potential therapeutic advantage.[1]
The tables below summarize the binding affinities of ipratropium and its parent compound, atropine, for human muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities of Ipratropium Bromide
| Compound | Receptor Subtype | Assay Type | Affinity (IC₅₀, nM) |
| Ipratropium Bromide | M1 | Radioligand Binding | 2.9 |
| Ipratropium Bromide | M2 | Radioligand Binding | 2.0 |
| Ipratropium Bromide | M3 | Radioligand Binding | 1.7 |
Data sourced from MedChemExpress.[2]
Table 2: Muscarinic Receptor Binding Affinities of Atropine
| Compound | Receptor Subtype | Assay Type | Affinity (Kᵢ, nM) |
| Atropine | M1 | Radioligand Binding | 1.27 |
| Atropine | M2 | Radioligand Binding | 3.24 |
| Atropine | M3 | Radioligand Binding | 2.21 |
| Atropine | M4 | Radioligand Binding | 0.77 |
| Atropine | M5 | Radioligand Binding | 2.84 |
Data sourced from APExBIO.
Key Experimental Protocols
The determination of muscarinic antagonist activity relies on a combination of in vitro binding and functional assays.
4.1 Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound (e.g., ipratropium) for a specific muscarinic receptor subtype.
1. Materials and Reagents:
- Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).
- Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
- Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: Ice-cold PBS.
- Non-specific binding determinator: A high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine.
- Test compound (ipratropium bromide) at various concentrations.
- 96-well filter plates (e.g., glass fiber filters).
- Scintillation cocktail and liquid scintillation counter.
2. Procedure:
- Preparation: Prepare serial dilutions of the test compound in assay buffer.
- Incubation Setup (in triplicate):
- Total Binding: Add cell membranes, a fixed concentration of [³H]-NMS (typically at or below its Kᴅ), and assay buffer to designated wells.
- Non-specific Binding: Add cell membranes, [³H]-NMS, and a saturating concentration of unlabeled atropine.
- Competition Binding: Add cell membranes, [³H]-NMS, and varying concentrations of the test compound.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
- Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
4.2 Protocol: Isolated Organ Bath Functional Assay
This protocol assesses the functional potency of an antagonist by measuring its ability to inhibit agonist-induced contraction of airway smooth muscle.
1. Materials and Reagents:
- Animal tissue: e.g., trachea or bronchi from guinea pig or human lung tissue.
- Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Agonist: Acetylcholine or Carbachol.
- Antagonist: Ipratropium bromide.
- Organ bath system with isometric force transducers.
2. Procedure:
- Tissue Preparation: Dissect the airway tissue carefully, removing connective tissue, and prepare rings or strips of smooth muscle.
- Mounting: Suspend the tissue strips in the organ bath chambers filled with aerated PSS at 37°C. One end is fixed, and the other is attached to an isometric force transducer.
- Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a stable baseline tension, with periodic washing with fresh PSS.
- Agonist Concentration-Response Curve (Control):
- Add the agonist (e.g., acetylcholine) to the bath in a cumulative, stepwise manner, allowing the contraction to reach a plateau at each concentration.
- Record the force of contraction.
- Wash the tissue thoroughly until the tension returns to baseline.
- Antagonist Incubation: Add a fixed concentration of the antagonist (ipratropium bromide) to the bath and incubate for a predetermined period (e.g., 30-60 minutes).
- Agonist Concentration-Response Curve (in presence of Antagonist): Repeat the cumulative addition of the agonist in the presence of the antagonist and record the contractile responses.
- Repeat steps 5 and 6 with different concentrations of the antagonist.
3. Data Analysis:
- Plot the contractile response (as a percentage of the maximum control response) against the log concentration of the agonist for both the control and antagonist-treated tissues.
- The presence of a competitive antagonist like ipratropium will cause a rightward shift in the concentration-response curve.
- Determine the pA₂ value from a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, and it represents the affinity of the antagonist for the receptor in a functional system.
Visualizing Key Pathways and Workflows
5.1 M3 Muscarinic Receptor Signaling Pathway
The primary mechanism of action for ipratropium in the airways is the blockade of the Gq-coupled M3 receptor signaling cascade, which prevents smooth muscle contraction.
5.2 Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the sequential steps involved in determining the binding affinity of a compound using a radioligand competition assay.
5.3 Experimental Workflow: Isolated Organ Bath Assay
This diagram illustrates the process for assessing the functional antagonism of a test compound on smooth muscle tissue.
References
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary forms of classical muscarinic antagonists distinguish subpopulations of muscarinic receptors: correlation with gallamine-defined subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro characterization of Ipratropium bromide's anticholinergic effects
An In-Depth Technical Guide to the In-Vitro Characterization of Ipratropium Bromide's Anticholinergic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine, widely utilized in the management of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[1][2][3] Its therapeutic effect stems from its action as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][4] By blocking these receptors in the smooth muscle of the airways, ipratropium bromide inhibits the bronchoconstrictor effect of acetylcholine released from vagal nerve endings, leading to bronchodilation.[5][6] Unlike atropine, its quaternary ammonium structure renders it highly polar and lipid-insoluble, minimizing systemic absorption from the lungs and preventing its entry across the blood-brain barrier.[1]
This technical guide provides a comprehensive overview of the core in-vitro methodologies employed to characterize the anticholinergic profile of ipratropium bromide. It offers detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and visualizes complex pathways and workflows to facilitate a deeper understanding of its pharmacological evaluation.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
The anticholinergic effects of ipratropium bromide are mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[7] These subtypes are coupled to distinct intracellular signaling cascades:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
M2 and M4 Receptors: These subtypes preferentially couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Ipratropium bromide acts by competitively binding to these receptors, thereby preventing acetylcholine from initiating these signaling cascades.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. These assays quantify the interaction between a radioactively labeled ligand and the receptor to determine the antagonist's inhibition constant (Ki) or dissociation constant (Kd).
Detailed Experimental Protocol: Competition Binding Assay
This protocol is designed to determine the Ki of ipratropium bromide at a specific muscarinic receptor subtype.
-
Membrane Preparation:
-
Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing M1, M2, or M3).
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[8]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Membrane preparation, binding buffer, and a fixed concentration of a non-selective muscarinic radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) near its Kd value.[8][9]
-
Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) to saturate the receptors.[10]
-
Competition: Same as total binding, but with the addition of serially diluted concentrations of ipratropium bromide.
-
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 22-30°C) with gentle agitation to reach equilibrium.[8][11]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
-
Counting and Data Analysis:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding at each ipratropium concentration: Specific Binding = Total Binding CPM - Mean NSB CPM.
-
Plot the specific binding against the log concentration of ipratropium bromide to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of ipratropium that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Quantitative Data: Ipratropium Bromide Binding Affinities
The following table summarizes the binding affinities of ipratropium bromide for human and animal muscarinic receptors reported in the literature. Ipratropium bromide demonstrates high affinity across the M1, M2, and M3 subtypes, confirming its non-selective profile.
| Receptor Subtype | Preparation | Radioligand | Affinity Metric | Value (nM) | Reference |
| M1 | Recombinant | N/A | IC50 | 2.9 | [4] |
| M2 | Recombinant | N/A | IC50 | 2.0 | [4] |
| M3 | Recombinant | N/A | IC50 | 1.7 | [4] |
| Muscarinic (mixed) | Human Peripheral Lung | [3H]-NMS | Ki | 0.5 - 3.6 | [9] |
| Muscarinic (mixed) | Human Airway Smooth Muscle | [3H]-NMS | Ki | 0.5 - 3.6 | [9] |
| Muscarinic (mixed) | Rat Lung | [3H]-NMS | Kd | 23 ± 11 (COPD model) | [12][13] |
| Muscarinic (mixed) | Rat Lung | [3H]-NMS | Kd | 29 ± 19 (Normal) | [12][13] |
N/A: Not available in the cited source.
Functional Assays (Second Messenger Assays)
Functional assays measure the ability of an antagonist to inhibit the biological response triggered by an agonist. This is typically achieved by quantifying the change in intracellular second messenger levels (e.g., cAMP or IP3).
Detailed Experimental Protocol: cAMP Inhibition Assay (for M2/M4 Receptors)
This protocol describes how to measure ipratropium bromide's ability to block agonist-mediated inhibition of cAMP production.
-
Cell Culture and Plating:
-
Culture cells expressing the target M2 or M4 receptor (e.g., CHO-M2 cells) to near confluency.
-
Harvest the cells and resuspend them in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[14]
-
Dispense a specific number of cells (e.g., 10,000 cells/well) into a 96- or 384-well white opaque plate.[15][16]
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of ipratropium bromide.
-
Add the ipratropium bromide dilutions to the wells.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells except the negative control.
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells to stimulate cAMP production. The agonist will inhibit this stimulation in the absence of an antagonist.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[15]
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing detection reagents. The specific reagents depend on the assay format (e.g., HTRF, AlphaScreen).
-
For an AlphaScreen assay, the detection mix typically includes biotin-cAMP and antibody-conjugated acceptor beads.[16] Endogenous cAMP produced by the cells competes with the biotin-cAMP for antibody binding.
-
Add streptavidin-coated donor beads, which bind to the biotin-cAMP.[16]
-
Incubate in the dark (e.g., 1-2 hours) to allow the assay components to interact.[16]
-
-
Signal Measurement and Data Analysis:
-
Read the plate using a suitable plate reader (e.g., an EnVision reader for AlphaScreen). In the AlphaScreen format, proximity of the donor and acceptor beads (when biotin-cAMP is bound to the antibody) generates a luminescent signal. High cellular cAMP leads to low signal.
-
Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of ipratropium bromide.
-
Fit the data using non-linear regression to determine the IC50 value, representing the concentration of ipratropium bromide that restores 50% of the inhibited cAMP response.
-
Quantitative Data: Ipratropium Bromide Functional Antagonism
Functional assays confirm that receptor binding translates into a biological effect. The data below shows ipratropium bromide's potency in functional cell-based and tissue-based models.
| Assay Type | System | Agonist | Metric | Value | Reference |
| Cell Viability | Rat Ventricular Myocytes | Ischaemia/Reperfusion | EC50 (for toxicity) | 22.7 nM | [4] |
| Cytokine Reduction (IL-6) | LPS-stimulated THP-1 cells | N/A | - | 1x10⁻⁶ M reduced IL-6 | [17] |
| Cytokine Reduction (TNF-α) | LPS-stimulated THP-1 cells | N/A | - | 1x10⁻⁶ M reduced TNF-α | [17] |
| Tracheal Contraction | Guinea Pig Trachea | Insulin | - | Inhibited contraction | [5] |
Isolated Tissue Bath Assays
Isolated tissue assays provide a more integrated physiological context to evaluate drug action by using intact smooth muscle tissues. These experiments are crucial for determining an antagonist's potency (pA2) through Schild analysis.
Detailed Experimental Protocol: Airway Smooth Muscle Contraction
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., guinea pig) and excise the trachea or bronchi.[5][18] Alternatively, use human airway tissue obtained from surgical resections.[9]
-
Dissect the airway into rings or strips and suspend them in an organ bath filled with a heated (37°C), aerated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit solution).
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60-90 minutes).
-
-
Schild Analysis Procedure:
-
Obtain a control cumulative concentration-response curve by adding increasing concentrations of a contractile agonist (e.g., acetylcholine) to the organ bath and recording the steady-state contraction at each concentration.[18]
-
Wash the tissue extensively to return it to baseline tension.
-
Incubate the tissue with a fixed, known concentration of ipratropium bromide for an equilibration period (e.g., 30-60 minutes).
-
In the continued presence of ipratropium, repeat the cumulative concentration-response curve for the agonist. A rightward shift in the curve is expected for a competitive antagonist.[19][20]
-
Repeat this process with at least two other increasing concentrations of ipratropium bromide, ensuring thorough washing between each antagonist incubation.
-
-
Data Analysis (Schild Plot):
-
For each concentration of ipratropium bromide, calculate the concentration ratio (CR). The CR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[19]
-
Plot log(CR - 1) on the y-axis against the negative log of the molar concentration of ipratropium bromide (-log[Ipratropium]) on the x-axis.
-
Perform a linear regression on the plotted points.
-
pA2 Value: The pA2 is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response.[19]
-
Schild Slope: The slope of the regression line should not be significantly different from 1.0 for true competitive antagonism.[19][20] A slope other than 1 may indicate non-competitive interactions or other complex pharmacological phenomena.[19]
-
Quantitative Data: Ipratropium Bromide Potency in Isolated Tissues
| Tissue | Species | Metric | Value | Reference |
| Feline Bronchi | Cat | -logEC50 | Potent relaxation observed | [18] |
| Human Airway Smooth Muscle | Human | t1/2 (offset) | 59.2 ± 17.8 min | [9] |
Conclusion
The in-vitro characterization of ipratropium bromide consistently demonstrates its role as a potent, non-selective, and competitive antagonist at muscarinic acetylcholine receptors. Radioligand binding assays establish its high affinity for M1, M2, and M3 receptor subtypes.[4][9] Functional assays, including second messenger measurements and isolated tissue bath experiments, confirm that this binding translates into effective blockade of acetylcholine-induced signaling and smooth muscle contraction.[5][17][18] Methodologies such as Schild analysis provide a quantitative measure of its competitive potency in physiologically relevant tissues.[19] Together, these in-vitro techniques provide the foundational pharmacological data that underpins the clinical efficacy of ipratropium bromide in the treatment of obstructive airway diseases.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Frontiers | Bioequivalence study of ipratropium bromide inhalation aerosol using PBPK modelling [frontiersin.org]
- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DailyMed - IPRATROPIUM BROMIDE AND ALBUTEROL SULFATE solution [dailymed.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mednexus.org [mednexus.org]
- 13. mednexus.org [mednexus.org]
- 14. researchgate.net [researchgate.net]
- 15. mesoscale.com [mesoscale.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. biorxiv.org [biorxiv.org]
- 18. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 20. Schild equation - Wikipedia [en.wikipedia.org]
Off-Target Effects of Ipratropium Bromide in Non-Respiratory Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a synthetic anticholinergic agent widely utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic action is primarily mediated through the non-selective, competitive antagonism of muscarinic acetylcholine receptors (M1, M2, and M3) in the bronchial smooth muscles.[3][4] This blockade inhibits the action of acetylcholine, leading to a decrease in the intracellular concentration of cyclic guanosine monophosphate (cGMP), which in turn results in bronchodilation.[3] While its clinical efficacy in respiratory diseases is well-established, the systemic absorption of ipratropium bromide is minimal following inhalation.[5] However, the widespread expression of muscarinic receptors in various non-respiratory tissues necessitates a thorough investigation of its potential off-target effects. This technical guide provides a comprehensive overview of the current understanding of ipratropium bromide's effects on non-respiratory cell lines, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Documented Off-Target Effects in Non-Respiratory Cells
Direct experimental data on the effects of ipratropium bromide on many non-respiratory cancer cell lines, such as those from the bladder, colon, and glioblastoma, is notably scarce in publicly available literature. However, studies on other non-respiratory cell types, particularly primary cardiomyocytes and T-lymphocytes, have provided initial insights into its off-target potential.
A study investigating the effects of ipratropium bromide on primary ventricular myocytes from adult Sprague Dawley rats in a model of simulated myocardial ischaemia/reperfusion injury demonstrated a dose-dependent increase in cell injury.[6] This was evidenced by a decrease in cell viability and an increase in apoptosis and necrosis.[6]
Table 1: Effect of Ipratropium Bromide on Cell Viability in Primary Ventricular Myocytes [6]
| Concentration (M) | Cell Viability (% of Control) |
| 1 x 10⁻¹¹ | Decreased (Specific value not provided) |
| 1 x 10⁻¹⁰ | Decreased (Specific value not provided) |
| 1 x 10⁻⁹ | Decreased (Specific value not provided) |
| 1 x 10⁻⁸ | Decreased (Specific value not provided) |
| 1 x 10⁻⁷ | Decreased (Specific value not provided) |
| 1 x 10⁻⁶ | Decreased (Specific value not provided) |
| 1 x 10⁻⁵ | Decreased (Specific value not provided) |
| 1 x 10⁻⁴ | Decreased (Specific value not provided) |
Note: The study reported a significant dose-dependent decrease in cell viability as measured by the MTT assay, but did not provide specific percentage values for each concentration.
Table 2: Effect of Ipratropium Bromide on Apoptosis and Necrosis in Primary Ventricular Myocytes [6]
| Treatment | Apoptosis (%) | Necrosis (%) |
| Control | Baseline | Baseline |
| Ipratropium Bromide | Increased | Increased |
Note: The study observed increased levels of apoptosis and necrosis via flow cytometry following ipratropium bromide treatment, but specific quantitative data were not presented in the primary text.
In the context of immune cells, a clinical study on children with asthmatic pneumonia treated with nebulized budesonide, salbutamol, and ipratropium bromide showed significant changes in T-lymphocyte subsets.[7] The treatment was associated with an increase in CD3+ and CD4+ T-cells and the CD4+/CD8+ ratio, and a decrease in CD8+ T-cells, suggesting an immunomodulatory effect.[7]
Table 3: Effect of Ipratropium Bromide-Containing Nebulization on T-Lymphocyte Subsets in Children with Asthmatic Pneumonia [7]
| T-Lymphocyte Subset | Effect Observed |
| CD3⁺ | Increased |
| CD4⁺ | Increased |
| CD8⁺ | Decreased |
| CD4⁺/CD8⁺ Ratio | Increased |
Postulated Off-Target Effects in Selected Non-Respiratory Cancer Cell Lines
While direct experimental data is lacking, the known expression of muscarinic receptors in various cancer cell lines allows for the postulation of potential off-target effects of ipratropium bromide.
-
Bladder Cancer Cell Lines (e.g., T24, 5637): These cells are known to express M1, M2, and M3 muscarinic receptors.[8] Notably, the activation of M2 receptors has been shown to inhibit cell proliferation and migration in these cell lines.[8] As a non-selective antagonist, ipratropium bromide would block these M2 receptors, potentially negating this inhibitory effect and thus, paradoxically, promoting cell proliferation.
-
Colon Cancer Cell Lines (e.g., HT-29, HCT-116): Human colon cancer cells have been shown to express the M3 muscarinic receptor, which mediates cell proliferation.[9][10] By antagonizing the M3 receptor, ipratropium bromide could potentially inhibit the proliferation of these cancer cells.
-
Glioblastoma Cell Lines (e.g., U-87 MG, T98G): Glioblastoma cells also express muscarinic receptors, and their activation has been linked to increased cell growth.[11][12] Therefore, ipratropium bromide, by blocking these receptors, might exert an anti-proliferative effect on glioblastoma cells.
These postulations highlight the critical need for direct experimental investigation to determine the actual effects of ipratropium bromide on these and other non-respiratory cancer cell lines.
Postulated Signaling Pathways
The off-target effects of ipratropium bromide in non-respiratory cells are likely mediated through the modulation of downstream signaling pathways controlled by muscarinic receptors. The two primary G-protein-coupled signaling cascades initiated by muscarinic receptor activation are the Gq/11 pathway (for M1, M3, and M5 receptors) and the Gi/o pathway (for M2 and M4 receptors).
The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently influence major signaling networks like the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, often associated with cell proliferation and survival.[13]
The Gi/o pathway, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway can also modulate ion channels and influence other signaling cascades such as the PI3K/Akt pathway, which is a crucial regulator of cell survival, growth, and apoptosis.[14][15]
As a non-selective antagonist, ipratropium bromide would inhibit both of these major signaling arms, with the ultimate cellular outcome depending on the predominant muscarinic receptor subtype expressed and the basal level of cholinergic stimulation in the specific cell line.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. In vitro hypoxia-conditioned colon cancer cell lines derived from HCT116 and HT29 exhibit altered apoptosis susceptibility and a more angiogenic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ipratropium bromide-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the atomization inhalation of budesonide, salbutamol, and ipratropium bromide on the T-lymphocyte subset and inflammatory cytokine levels in children with asthmatic pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Receptor Signaling and of Glioblastoma-derived Tumor Growth by a Novel PDGFRβ Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Protocol for Administering Ipratropium Bromide in Rodent Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Ipratropium bromide in established rodent models of allergic asthma, specifically those induced by ovalbumin (OVA) and house dust mite (HDM). The protocols cover drug preparation, administration routes, and methods for assessing therapeutic efficacy.
Mechanism of Action
Ipratropium bromide is a non-selective muscarinic receptor antagonist.[1] In the airways, it competitively inhibits the binding of acetylcholine to M3 muscarinic receptors on bronchial smooth muscle, preventing an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This inhibition leads to smooth muscle relaxation, resulting in bronchodilation.[2] Additionally, by blocking muscarinic receptors, Ipratropium bromide can also reduce mucus secretion from submucosal glands.[2]
Experimental Protocols
This section details the materials and methods for inducing asthma in rodent models and the subsequent administration and evaluation of Ipratropium bromide.
Induction of Allergic Asthma in Rodent Models
Two common and well-validated models for inducing an asthma-like phenotype in rodents are the ovalbumin (OVA) and house dust mite (HDM) models.
a) Ovalbumin (OVA)-Induced Asthma Model (Mouse)
This model is widely used to induce a Th2-dominant inflammatory response characteristic of allergic asthma.
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 0.2 ml of sterile phosphate-buffered saline (PBS).[3]
-
-
Challenge:
-
From day 21 to day 25, expose mice to a nebulized aerosol of 1% OVA in PBS for 30 minutes daily.[3]
-
b) House Dust Mite (HDM)-Induced Asthma Model (Mouse)
This model utilizes a clinically relevant allergen to induce allergic airway inflammation.
-
Sensitization and Challenge:
Preparation and Administration of Ipratropium Bromide
Ipratropium bromide can be administered to rodents via nebulization or intranasal instillation.
a) Nebulization
This method allows for direct delivery to the lungs.
-
Preparation of Ipratropium Bromide Solution:
-
Dissolve Ipratropium bromide in sterile 0.9% saline to a final concentration of 1 mg/mL.[5]
-
-
Administration Protocol:
-
Place the conscious and restrained mouse in a nose-only exposure system.[5]
-
Fill a syringe with the Ipratropium bromide solution and connect it to a syringe pump that feeds a jet nebulizer at a flow rate of 1 mL/min.[5]
-
Use a compressed air source to the jet nebulizer with an airflow of 10 L/min.[5]
-
The duration of exposure can be varied to achieve the desired deposited dose. An estimated deposited dose with an ED50 of 0.1 µg/kg has been shown to reverse methacholine-induced bronchoconstriction in mice.[5]
-
Treatment Schedule:
-
Prophylactic: Administer Ipratropium bromide 30 minutes prior to each allergen challenge.
-
Therapeutic: Administer Ipratropium bromide daily, starting after the final allergen challenge.
-
-
b) Intranasal Instillation
This is a less technically demanding method for delivering substances to the respiratory tract.
-
Preparation of Ipratropium Bromide Solution:
-
Prepare a 0.03% or 0.06% solution of Ipratropium bromide in sterile saline.[6]
-
-
Administration Protocol:
-
Lightly anesthetize the rodent.
-
Instill a small volume (e.g., 10-20 µl per nostril for mice) of the Ipratropium bromide solution into the nares.
-
Treatment Schedule:
-
Prophylactic: Administer Ipratropium bromide 30 minutes prior to each allergen challenge.
-
Therapeutic: Administer Ipratropium bromide daily, starting after the final allergen challenge.
-
-
Assessment of Therapeutic Efficacy
The effectiveness of Ipratropium bromide treatment can be assessed through several key outcome measures.
a) Airway Hyperresponsiveness (AHR) Measurement
AHR is a hallmark of asthma and can be measured using whole-body plethysmography in response to a bronchoconstrictor agent like methacholine.
-
Procedure:
-
Acclimatize the mouse in the plethysmography chamber for at least 10 minutes.[3]
-
Establish a baseline reading by nebulizing with sterile PBS for 2 minutes, followed by a 6-minute monitoring period.[3]
-
Sequentially challenge the mouse with increasing concentrations of nebulized methacholine (e.g., 6.25, 12.5, 25, 50, and 100 mg/ml).[3] Each concentration is nebulized for 2 minutes followed by a 6-minute monitoring period.[3]
-
Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance.
-
b) Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lower airways to assess the degree and type of inflammation.
-
Procedure:
-
Euthanize the rodent and expose the trachea.
-
Make a small incision in the trachea and insert a cannula.
-
Instill and aspirate a known volume of sterile PBS (e.g., 3 x 0.5 mL for a mouse) into the lungs.
-
Pool the recovered BAL fluid.
-
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
c) Lung Histology
Histological examination of lung tissue provides a qualitative and quantitative assessment of airway inflammation and remodeling.
-
Procedure:
-
After BAL, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin.
-
Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
-
Score the stained sections for the degree of peribronchial and perivascular inflammation, and goblet cell hyperplasia.
-
Data Presentation
The following tables provide a framework for organizing and presenting quantitative data from the described experiments.
Table 1: Effect of Ipratropium Bromide on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Penh | Penh at 12.5 mg/ml Methacholine | Penh at 25 mg/ml Methacholine | Penh at 50 mg/ml Methacholine |
| Vehicle Control | ||||
| Ipratropium (Dose 1) | ||||
| Ipratropium (Dose 2) |
Table 2: Effect of Ipratropium Bromide on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Vehicle Control | |||||
| Ipratropium (Dose 1) | |||||
| Ipratropium (Dose 2) |
Signaling Pathways and Experimental Workflows
Caption: Ipratropium Bromide's Mechanism of Action.
Caption: Experimental Workflow Diagram.
References
- 1. Delivered dose estimate to standardize airway hyperresponsiveness assessment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of inhaled ipratropium bromide on methacholine and exercise provocation in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Ipratropium Bromide in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a quaternary ammonium compound and a non-selective muscarinic receptor antagonist widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Accurate quantification of ipratropium bromide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of ipratropium bromide in biological samples such as plasma, serum, and urine.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of ipratropium bromide. The sample is first subjected to a preparation procedure to remove interfering substances from the biological matrix. The prepared sample is then injected into the HPLC system. The separation is achieved on a C18 analytical column with a mobile phase consisting of a buffer and an organic solvent. The concentration of ipratropium bromide is determined by comparing the peak area of the analyte in the sample to that of a standard curve.
Signaling Pathway of Ipratropium Bromide
Ipratropium bromide exerts its therapeutic effect by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, and M3).[1][3] In the airways, acetylcholine is a key neurotransmitter that binds to M3 muscarinic receptors on bronchial smooth muscle, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent bronchoconstriction.[4][5] By blocking these receptors, ipratropium bromide prevents the binding of acetylcholine, thereby inhibiting the increase in cGMP and causing smooth muscle relaxation, which results in bronchodilation.[1][4][5] It also reduces mucus secretion in the airways by blocking muscarinic receptors on submucosal glands.[1]
Caption: Ipratropium bromide's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Ipratropium Bromide reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate, ortho-phosphoric acid, trifluoroacetic acid (TFA)
-
Human plasma/serum (drug-free)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable. The following conditions have been reported in various studies and can be optimized as needed.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[4] | Inertsil ODS 3V-RP C18 (250 x 4.6 mm, 5 µm)[1] | Kromasil ODS C18 (150 x 4.6 mm)[5] |
| Mobile Phase | 0.1% Trifluoroacetic acid: Acetonitrile (70:30 v/v)[4] | Acetonitrile: 0.03M Di-Potassium Hydrogen Phosphate (pH 3.2 with Ortho-Phosphoric Acid) (30:70 v/v)[1] | Acetonitrile: Potassium di-hydrogen phosphate buffer (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[4][5] | 0.8 mL/min[1] | 1.0 mL/min[5] |
| Detection Wavelength | 210 nm[4] | 242 nm[1] | 254 nm[5] |
| Injection Volume | 10 µL[4] | 20 µL[1] | Not Specified |
| Column Temperature | Ambient | Ambient | Ambient |
| Retention Time | ~2.50 minutes[4] | Not Specified | ~3.7 minutes[5] |
Preparation of Standard and Quality Control Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ipratropium bromide reference standard in 10 mL of diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical calibration curve range might be 2.00 to 6.00 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of ipratropium bromide into drug-free biological matrix (plasma, serum, or urine).
Sample Preparation from Biological Matrices
The following diagram illustrates the general workflow for preparing biological samples for HPLC analysis.
Caption: General workflow for biological sample preparation.
4.4.1. Protein Precipitation for Plasma/Serum Samples
-
To 500 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard (if used).
-
Add 1.5 mL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
4.4.2. Solid-Phase Extraction (SPE) for Urine Samples
-
To 1 mL of urine sample, add the internal standard (if used).
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC grade water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute ipratropium bromide with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.995 | 0.999 over a concentration range of 24-56 µg/ml.[4][6] |
| Accuracy (% Recovery) | 85-115% (for biological samples) | 99.03% - 100.08%[4][6] |
| Precision (% RSD) | ≤ 15% (for biological samples) | Intraday and Interday %RSD < 2%[7] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 1.15 µg/ml[6] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 3.49 µg/ml[6] |
| Specificity | No interference from endogenous components | No interfering peaks at the retention time of ipratropium bromide.[7] |
| Robustness | %RSD should be within acceptable limits after minor changes in method parameters | The method is robust with slight variations in mobile phase composition and flow rate.[8] |
Data Presentation
The quantitative data from method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 24 | Insert Data |
| 32 | Insert Data |
| 40 | Insert Data |
| 48 | Insert Data |
| 56 | Insert Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (% RSD) |
| Low | Insert Data | Insert Data | Insert Data | Insert Data |
| Medium | Insert Data | Insert Data | Insert Data | Insert Data |
| High | Insert Data | Insert Data | Insert Data | Insert Data |
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of ipratropium bromide in biological samples. The provided protocols for sample preparation from plasma/serum and urine are effective in removing endogenous interferences, ensuring reliable results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis. The method can be readily adapted and validated in various laboratory settings for routine analysis.
References
- 1. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 2. Bioequivalence study of ipratropium bromide inhalation aerosol using PBPK modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Human Metabolome Database: Showing metabocard for Ipratropium bromide (HMDB0014476) [hmdb.ca]
- 6. agilent.com [agilent.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Evaluating Ipratropium Bromide Efficacy in Cell Culture
Introduction
Ipratropium bromide is a nonselective muscarinic acetylcholine receptor antagonist widely used as a bronchodilator for treating chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic effect stems from its ability to block the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle, leading to muscle relaxation and airway dilation.[2][3] Evaluating the efficacy of Ipratropium bromide and its derivatives in a preclinical setting requires robust and reproducible in vitro cell culture assays. These assays are crucial for determining receptor affinity, functional antagonism, and potential off-target effects.
Mechanism of Action
Ipratropium bromide competitively and non-selectively inhibits muscarinic acetylcholine receptors (M1, M2, and M3).[][5] In the airways, the primary target is the M3 muscarinic receptor located on smooth muscle cells.[3] The binding of acetylcholine to these Gq-protein coupled receptors activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, increasing cytosolic calcium concentration and causing smooth muscle contraction.[6][7] Ipratropium bromide blocks this cascade by preventing acetylcholine from binding to the receptor, thereby inhibiting the downstream increase in intracellular calcium and promoting bronchodilation.[1][8]
Additionally, some muscarinic receptors (M2, M4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic adenosine monophosphate (cAMP) levels.[6] By blocking these receptors, antagonists can reverse agonist-induced cAMP inhibition.
Signaling Pathway of M3 Muscarinic Receptor and Ipratropium Bromide Inhibition
Caption: M3 receptor signaling cascade and the inhibitory action of Ipratropium bromide.
Key Cell-Based Assays for Efficacy Evaluation
Several cell-based assays are essential for characterizing the efficacy of Ipratropium bromide. These can be broadly categorized into receptor binding, functional, and cellular health assays.
-
Receptor Binding Assays: These assays determine the affinity of Ipratropium bromide for muscarinic receptors. Radioligand binding assays, using a labeled compound like [3H]N-methyl-scopolamine, are commonly employed to measure the displacement by Ipratropium bromide, allowing for the calculation of its binding affinity (Ki).[9]
-
Functional Assays - Calcium Mobilization: As M3 receptor activation leads to an increase in intracellular calcium, a calcium mobilization assay is a primary method to measure the functional antagonism of Ipratropium bromide.[6][7] Cells expressing the M3 receptor are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The ability of Ipratropium bromide to inhibit the fluorescence increase induced by a muscarinic agonist (e.g., carbachol or acetylcholine) is quantified to determine its potency (IC50).[10]
-
Functional Assays - cAMP Measurement: For M2/M4 receptors, which are Gi-coupled, efficacy can be assessed by measuring changes in cyclic AMP (cAMP) levels.[6] In this assay, cells are first stimulated with an agent like forskolin to increase basal cAMP levels. Then, a muscarinic agonist is added, which inhibits adenylyl cyclase and reduces cAMP. The ability of Ipratropium bromide to antagonize this agonist-induced decrease in cAMP is measured.[11]
-
Cell Viability and Cytotoxicity Assays: It is critical to ensure that the observed effects of Ipratropium bromide are due to specific receptor antagonism and not general cytotoxicity. Standard cell viability assays, such as the MTT or MTS assay, which measure metabolic activity, should be performed in parallel.[12][13][14] These assays help establish a therapeutic window and identify concentrations that are non-toxic to the cells.[15]
Data Presentation
Quantitative data from these assays should be systematically organized to facilitate comparison and interpretation.
Table 1: Functional Antagonism of Ipratropium Bromide
| Assay Type | Cell Line | Target Receptor | Agonist Used | Measured Parameter | Ipratropium Bromide Potency (IC50/EC50) | Reference |
|---|---|---|---|---|---|---|
| Bronchial Relaxation | Feline Bronchial Rings | Muscarinic | Acetylcholine | % Relaxation (Emax) | -logEC50: 7.95 ± 0.12 | [16] |
| Calcium Mobilization | HEK293-M3 | M3 | Carbachol | IC50 | Data to be determined experimentally | [10] |
| cAMP Inhibition | CHO-M2 | M2 | Oxotremorine | IC50 | Data to be determined experimentally |[6] |
Table 2: Anti-Inflammatory Effects of Ipratropium Bromide
| Cell Line | Stimulant | Cytokine Measured | Ipratropium Conc. | Mean Cytokine Level (pg/ml) ± SEM | Reference |
|---|---|---|---|---|---|
| THP-1 Macrophages | LPS | IL-6 | 0 M (Control) | 262.85 ± 1.7 | [5] |
| 1 x 10⁻⁸ M | 233.91 ± 3.62 | [5] | |||
| 1 x 10⁻⁷ M | 236.26 ± 2.9 | [5] | |||
| 1 x 10⁻⁶ M | 166.9 ± 3.3 | [5] | |||
| THP-1 Macrophages | LPS | TNF-α | 0 M (Control) | 127.3 ± 4.1 | [5] |
| 1 x 10⁻⁸ M | 119.5 ± 2.9 | [5] | |||
| 1 x 10⁻⁷ M | 104.9 ± 3.5 | [5] |
| | | | 1 x 10⁻⁶ M | 89.2 ± 3.9 |[5] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol details the measurement of M3 receptor antagonism by quantifying the inhibition of agonist-induced calcium flux.
Calcium Mobilization Assay Workflow
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. innoprot.com [innoprot.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Radioreceptor assay for determination of the antimuscarinic drug ipratropium bromide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 16. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ipratropium Bromide as a Negative Control in Cholinergic Signaling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ipratropium bromide as a negative control in in-vitro experiments investigating cholinergic signaling pathways. Ipratropium bromide's well-characterized mechanism as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist makes it an ideal tool for validating cholinergic pathway-specific effects in drug discovery and basic research.
Introduction
Ipratropium bromide is a synthetic quaternary ammonium compound that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors M1, M2, and M3.[1][2] Its primary mechanism of action involves the blockade of acetylcholine-induced responses, thereby inhibiting downstream signaling cascades. In the context of cholinergic signaling, this inhibition prevents the activation of G-proteins, subsequent second messenger production (e.g., inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic guanosine monophosphate (cGMP)), and the mobilization of intracellular calcium.[3][4] This property makes ipratropium bromide an excellent negative control to confirm that an observed biological response is mediated through muscarinic receptor activation.
Mechanism of Action
Acetylcholine (ACh) binding to M3 muscarinic receptors, which are Gq-protein coupled, activates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular Ca2+ is a key event in many cellular responses, including smooth muscle contraction. Ipratropium bromide competitively binds to the M3 receptor, preventing ACh from binding and thereby inhibiting this entire cascade.
Quantitative Data: Receptor Affinity of Ipratropium Bromide
The inhibitory potency of ipratropium bromide at muscarinic receptor subtypes is crucial for determining appropriate experimental concentrations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ipratropium bromide at human M1, M2, and M3 receptors.
| Receptor Subtype | IC50 (nM) |
| M1 | 2.9 |
| M2 | 2.0 |
| M3 | 1.7 |
Mandatory Visualizations
Cholinergic Signaling Pathway (M3 Receptor)
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Antagonist Screening
Caption: In-Vitro Cholinergic Antagonist Screening Workflow.
Experimental Protocols
The following are detailed protocols for key in-vitro assays where ipratropium bromide serves as a negative control.
Muscarinic Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the M3 muscarinic receptor, using ipratropium bromide as a reference antagonist.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Ipratropium Bromide (for standard curve and non-specific binding).
-
Test compounds.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-M3 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 1 µM atropine or a high concentration of ipratropium bromide (e.g., 10 µM).
-
Ipratropium Bromide Standard Curve: 25 µL of serial dilutions of ipratropium bromide (e.g., 10 pM to 10 µM).
-
Test Compound: 25 µL of serial dilutions of the test compound.
-
-
Add 25 µL of [3H]-NMS to all wells at a final concentration close to its Kd (typically 0.1-0.5 nM).
-
Add 200 µL of the prepared cell membrane suspension to each well.
-
Incubation: Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to muscarinic receptor activation and its inhibition by ipratropium bromide.
Materials:
-
HEK293 or CHO cells stably expressing the M3 muscarinic receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Acetylcholine or Carbachol (agonist).
-
Ipratropium Bromide.
-
Test compounds.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the M3-expressing cells into black, clear-bottom microplates at a density of 40,000-80,000 cells/well (96-well plate) or 10,000-20,000 cells/well (384-well plate) and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (typically 2-5 µM).
-
Remove the culture medium from the cells and add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of ipratropium bromide and test compounds in assay buffer.
-
After the dye loading incubation, gently wash the cells twice with assay buffer.
-
Add the diluted ipratropium bromide (as a negative control, e.g., at 1 µM) or test compounds to the respective wells and incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of acetylcholine or carbachol in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader set to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Initiate kinetic reading and, after establishing a stable baseline (typically 10-20 seconds), inject the agonist into the wells.
-
Continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Compare the response in the presence of ipratropium bromide (which should be minimal) and test compounds to the agonist-only control to determine the percentage of inhibition.
cGMP Measurement Assay (Competitive ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP levels in response to cholinergic stimulation and its blockade by ipratropium bromide.
Materials:
-
Human Bronchial Smooth Muscle Cells (HBSMC) or other relevant cell types.
-
Carbachol (a stable acetylcholine analog).
-
Ipratropium Bromide.
-
Test compounds.
-
Cell lysis buffer.
-
cGMP ELISA kit (commercially available).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the ELISA kit.
Procedure:
-
Cell Culture and Treatment:
-
Culture HBSMC in appropriate multi-well plates until they reach confluence.
-
Pre-incubate the cells with ipratropium bromide (e.g., 1 µM) or test compounds for 15-30 minutes.
-
Stimulate the cells with carbachol (e.g., 10 µM) for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and agitating the plate.
-
-
cGMP Quantification:
-
Perform the competitive ELISA according to the kit's protocol. This generally involves:
-
Adding cell lysates, standards, and controls to a microplate pre-coated with a cGMP antibody.
-
Adding a cGMP-enzyme conjugate, which competes with the cGMP in the sample for binding to the antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis: The absorbance is inversely proportional to the concentration of cGMP in the sample. Generate a standard curve using the provided cGMP standards. Determine the cGMP concentration in the samples by interpolating from the standard curve. Compare the cGMP levels in the ipratropium bromide-treated and test compound-treated cells to the carbachol-stimulated control to assess the degree of inhibition.
Conclusion
Ipratropium bromide is an indispensable tool for researchers studying cholinergic signaling. Its consistent and potent antagonism of muscarinic receptors provides a reliable method for confirming the involvement of this pathway in observed cellular and physiological responses. The protocols provided here offer a framework for incorporating ipratropium bromide as a negative control in key in-vitro assays, thereby enhancing the rigor and validity of experimental findings.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | DAG and IP3 signaling [reactome.org]
- 4. Cyclic GMP regulates M₃AChR activity at plasma membranes from airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nebulization Techniques for Ipratropium Bromide Delivery in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction Ipratropium bromide is a quaternary ammonium derivative of atropine and a non-selective muscarinic antagonist used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] In preclinical research, inhalation is the preferred route of administration for evaluating its efficacy and safety, as it allows for direct delivery to the lungs, minimizing systemic side effects.[2][4] Nebulization is a common technique for aerosolizing ipratropium bromide solutions for delivery to laboratory animals. This document provides detailed application notes and protocols for researchers utilizing nebulization to deliver ipratropium bromide in preclinical animal models.
Mechanism of Action
Ipratropium bromide exerts its bronchodilatory effects by acting as a competitive, non-selective antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3) in the airways.[1][2] The primary therapeutic effect is mediated through the blockade of M3 receptors located on airway smooth muscle.[5] Vagal nerve stimulation normally releases acetylcholine, which binds to these M3 receptors, activating a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), production of inositol 1,4,5-trisphosphate (IP3), and a subsequent increase in intracellular calcium (Ca2+), causing smooth muscle contraction and bronchoconstriction.[5][] By blocking acetylcholine from binding to M3 receptors, ipratropium bromide inhibits this pathway, leading to a decrease in the formation of cyclic guanosine monophosphate (cGMP), reduced intracellular calcium levels, and ultimately, relaxation of the airway smooth muscle (bronchodilation).[1][]
Experimental Protocols
Successful nebulization studies require careful planning of the experimental setup, dose calculation, and animal handling. The following protocols provide a framework for delivering ipratropium bromide to common laboratory animal models.
General Experimental Workflow
The workflow for a typical inhalation study involves several key stages, from animal preparation to data analysis. Proper execution at each step is critical for obtaining reliable and reproducible results.
Protocol 1: Nose-Only Inhalation Delivery in Mice
This protocol is adapted from methodologies used for delivering bronchodilators to mice to assess efficacy against induced bronchoconstriction.[7]
1. Materials:
-
Ipratropium bromide solution (e.g., 1 mg/mL in 0.9% saline).[7]
-
Jet nebulizer.[7]
-
Nose-only inhalation exposure system.
-
Compressed air source.
-
Syringe pump.
-
Adult mice (e.g., C57BL/6), 8 weeks old.[7]
2. Procedure:
-
System Preparation:
-
Prepare a 1 mg/mL solution of ipratropium bromide in sterile 0.9% normal saline.[7]
-
Fill a syringe with the solution and place it in a syringe pump set to feed the jet nebulizer at a constant rate (e.g., 1 mL/min).[7]
-
Connect the jet nebulizer to the inhalation unit's plenum.
-
Activate the control system, initiating airflow to the nebulizer (e.g., 10 L/min) and dilution air (e.g., 5 L/min).[7]
-
Allow the aerosol concentration within the unit to equilibrate for 15-30 minutes.[7]
-
-
Animal Exposure:
-
Gently restrain the mice in the nose-only exposure tubes.
-
Insert the tubes into the ports of the inhalation unit.
-
Expose the mice to the ipratropium bromide aerosol for the desired duration (e.g., 5, 15, or 45 minutes).[7]
-
-
Dose Calculation:
-
The deposited dose can be estimated using the following formula:
-
Deposited Dose (μg/kg) = (Aerosol Concentration (μg/L) x Minute Ventilation (L/min) x Exposure Duration (min)) / Body Weight (kg)[7]
-
-
Aerosol concentration is determined by sampling the air from the chamber onto an absolute filter.[7]
-
Minute ventilation can be estimated using allometric equations based on body weight.[7]
-
-
Post-Exposure:
-
Remove mice from the restraint tubes.
-
Proceed with functional assessments (e.g., methacholine challenge to measure bronchoconstriction) or sample collection.[7]
-
Protocol 2: Whole-Body Exposure in a Rat Model of COPD
This protocol is based on a study investigating the effects of chronic ipratropium bromide inhalation in a rat model of COPD.[8]
1. Materials:
-
Ipratropium bromide nebulizer solution (0.025%).[8]
-
Whole-body exposure chamber.
-
Nebulizer compatible with the chamber.
-
COPD rat model (e.g., established via SO2 exposure).[8]
2. Procedure:
-
System Preparation:
-
Place the rats within the whole-body exposure chamber and allow a brief period for acclimatization.
-
Add 10 mL of 0.025% ipratropium bromide solution to the nebulizer.[8]
-
-
Animal Exposure:
-
Aerosolize the solution into the chamber.
-
Expose the animals for a set duration and frequency (e.g., 20 minutes per session, twice daily, for 30 days).[8]
-
-
Post-Exposure:
-
After the chronic exposure period, animals can be used for various endpoints, such as radioligand binding studies to determine muscarinic receptor density in lung tissue.[8]
-
Data Presentation: Nebulization Parameters and Outcomes
The following tables summarize quantitative data from various studies involving nebulized ipratropium bromide in laboratory animals.
Table 1: Summary of Nebulization Parameters in Animal Studies
| Species | Exposure Type | Nebulizer Type | Drug Formulation | Particle Size (MMAD) | Duration/Frequency | Reference |
| Mouse | Nose-Only | Jet Nebulizer | 1 mg/mL in saline | Not Specified | 5, 15, 45 min single exposure | [7] |
| Rat | Whole-Body | Not Specified | 0.025% solution (10 mL) | Not Specified | 20 min, twice daily for 30 days | [8] |
| Dog | Endotracheal | Bennett Twin Jet | 1% Atropine solution* | Not Specified | 10 min nebulization | [9] |
| Horse | Dry Powder Inhaler | Dry Powder Inhaler | 600-2400 µg dry powder | Not Specified | Single dose | [10] |
| In vitro | Lung Model | Vibrating Mesh (VMN) | Salbutamol/Ipratropium | ~1.55 µm | Not Applicable | [11] |
| In vitro | Lung Model | Small Volume (SVN) | Salbutamol/Ipratropium | Not Specified | Not Applicable | [11] |
*Note: Data from an atropine study is included for methodological comparison in a relevant species.
Table 2: Summary of Dosing and Pharmacodynamic Effects
| Species | Dose | Route | Key Outcome | Reference |
| Mouse | 0.1 µg/kg (deposited) | Nose-Only Inhalation | ED₅₀ for potent reversal of methacholine-induced bronchoconstriction. | [7] |
| Rat | Inhalation of 0.025% solution | Whole-Body Inhalation | Significant increase in muscarinic receptor density after 30 days of treatment. | [8] |
| Dog | 40 µg (metered aerosol) | Inhalation | No significant alteration in tracheal mucous velocity. | [9] |
| Horse | 1200 µg (dry powder) | Inhalation | Significant decrease in pulmonary resistance and increase in dynamic compliance. | [10] |
Considerations for Experimental Design
Choosing the appropriate nebulization technique is critical for the success of an inhalation study. The decision depends on the research objectives, the animal model, and the nature of the exposure (acute vs. chronic).
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. youtube.com [youtube.com]
- 7. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The effect of inhaled ipratropium bromide on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. madbarn.com [madbarn.com]
- 11. Size distribution of salbutamol/ipratropium aerosols produced by different nebulizers in the absence and presence of heat and humidification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ipratropium Bromide in Airway Hyperresponsiveness Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a hallmark feature of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is characterized by an exaggerated bronchoconstrictor response to a wide variety of stimuli. Understanding the mechanisms underlying AHR and developing effective therapeutic interventions are critical areas of research. Ipratropium bromide, a non-selective muscarinic receptor antagonist, serves as a valuable pharmacological tool in these investigations. By blocking the action of acetylcholine on muscarinic receptors in the airways, ipratropium bromide effectively inhibits parasympathetic-mediated bronchoconstriction, making it an ideal agent to probe the cholinergic contribution to AHR. This document provides detailed application notes and protocols for the use of ipratropium bromide in preclinical and clinical studies of airway hyperresponsiveness.
Mechanism of Action
Ipratropium bromide is a quaternary ammonium derivative of atropine that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, and M3).[1][2][3] In the airways, its primary therapeutic effect is mediated through the blockade of M3 receptors on airway smooth muscle, which are coupled to Gq/11 proteins.[4][5][6] Activation of M3 receptors by acetylcholine stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[4] By blocking this pathway, ipratropium bromide prevents the increase in intracellular cyclic guanosine monophosphate (cGMP) that follows acetylcholine binding, resulting in bronchodilation.[1][3]
Ipratropium bromide also antagonizes M1 and M2 receptors. M1 receptors are located in parasympathetic ganglia and facilitate neurotransmission, while M2 receptors are autoreceptors on postganglionic cholinergic nerve endings that provide a negative feedback mechanism, inhibiting further acetylcholine release.[4][7] Blockade of M2 receptors by ipratropium can potentially lead to an increase in acetylcholine release, which might counteract its bronchodilatory effect at the M3 receptor, a phenomenon that has been observed in some preclinical models.[1][8]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of ipratropium bromide in attenuating airway hyperresponsiveness.
Table 1: Preclinical Studies on the Effect of Ipratropium Bromide on Airway Hyperresponsiveness
| Animal Model | Challenge Agent | Ipratropium Bromide Dose | Outcome Measure | Result | Citation(s) |
| Guinea Pig | Methacholine | 0.01-1.0 µg/kg (i.v.) | Bronchoconstriction induced by vagal nerve stimulation | Potentiation at low doses (0.01-1.0 µg/kg), inhibition at higher doses | [9] |
| Guinea Pig | Acetylcholine | Inhalation | Airway Resistance | Strong and persistent inhibition | [10] |
| Guinea Pig | Histamine | 1-10 µg/kg (i.v.) | Attenuation of bronchoconstriction | Effective attenuation of histamine-induced bronchoconstriction | [11][12] |
| Cat | Acetylcholine | N/A (in vitro) | Bronchial Smooth Muscle Relaxation | Potent relaxation of pre-contracted bronchi | [13] |
| Horse | N/A (heaves) | 25, 50, 75 µg/mL (nebulized) | Pulmonary Resistance (RL), Dynamic Compliance (Cdyn) | Dose-dependent decrease in RL and increase in Cdyn | [14] |
Table 2: Clinical Studies on the Effect of Ipratropium Bromide on Methacholine-Induced Airway Hyperresponsiveness
| Study Population | Ipratropium Bromide Dose | Outcome Measure | Result | Citation(s) |
| Asthmatic Patients | 40 µg (MDI) | PD15FEV1 (Methacholine) | PD15 increased to 532.2 ± 434.8 µg | [1] |
| Asthmatic Patients | 40 µg (inhaler) | PD20-FEV1 (Methacholine) | Significant protection at 1 and 4 hours post-administration | [7][11] |
| Asthmatic Children | 125, 250, 500, 750 µg (aerosol) | % Fall in FEV1 after exercise | Mean fall in FEV1 reduced from 36.8% (placebo) to 18.3-27.1% | [2] |
| Subjects with AHR | 0.03% nasal spray | PC20 (Methacholine) | PC20 increased from 1.6 mg/mL to 2.1 mg/mL | [3] |
| Patients with reversible airway obstruction | 40, 80, 120 µg (MDI) | FEV1 | Dose-dependent increase in FEV1 | [14] |
| Patients with acute asthma | 500 µg (nebulizer) | Peak Expiratory Flow Rate | Maximal increase in peak expiratory flow rate | [15] |
Experimental Protocols
Preclinical Model: Ovalbumin-Sensitized Guinea Pig Model of Allergic Airway Hyperresponsiveness
This protocol describes the induction of an allergic asthma phenotype in guinea pigs, followed by the assessment of airway hyperresponsiveness to methacholine and the evaluation of ipratropium bromide's therapeutic effect.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3)
-
Sterile 0.9% saline
-
Methacholine chloride
-
Ipratropium bromide
-
Whole-body plethysmograph
-
Nebulizer
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize guinea pigs with a subcutaneous injection of 10 µg OVA and 1 mg Al(OH)3 dispersed in 0.5 ml of sterile 0.9% saline.[16]
-
-
Airway Challenge and AHR Measurement:
-
On day 21, place the sensitized guinea pigs in a whole-body plethysmograph to measure baseline airway function (specific airway conductance, sGaw).[17][18]
-
Expose the animals to an aerosol of 0.1% OVA in saline for 1 hour.[17][19]
-
Monitor airway function for early and late asthmatic responses.
-
24 hours post-OVA challenge, assess airway hyperresponsiveness by performing a methacholine challenge.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0.03, 0.1, 0.3, 1.0, 3.0 mg/mL) and measure the change in sGaw.[17]
-
-
Ipratropium Bromide Treatment:
-
In a separate cohort of sensitized and challenged animals, administer a dose of ipratropium bromide (e.g., 1-10 µg/kg, i.v., or via nebulization) 30 minutes before the methacholine challenge.[11][12]
-
Perform the methacholine challenge as described above and compare the dose-response curve to that of untreated animals.
-
-
Bronchoalveolar Lavage (BAL) and Inflammatory Cell Analysis:
-
Following the AHR measurement, euthanize the animals and perform a bronchoalveolar lavage with sterile saline.[20][21]
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.[20][22]
-
Analyze the BAL fluid supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA or multiplex assays.[21]
-
Clinical Protocol: Methacholine Challenge Test with Ipratropium Bromide Pre-treatment
This protocol outlines a standard procedure for assessing the protective effect of ipratropium bromide against methacholine-induced bronchoconstriction in human subjects with airway hyperresponsiveness.
Materials:
-
Spirometer
-
Nebulizer
-
Methacholine chloride in doubling concentrations (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL)
-
Ipratropium bromide metered-dose inhaler (MDI) or nebulizer solution
-
Placebo MDI or nebulizer solution
-
Emergency resuscitation equipment
Protocol:
-
Subject Selection:
-
Recruit subjects with a history of asthma or suspected airway hyperresponsiveness.
-
Ensure subjects have a baseline FEV1 of >70% of the predicted value.
-
Obtain informed consent.
-
-
Study Design:
-
Employ a double-blind, placebo-controlled, crossover design.
-
On two separate study days, subjects will receive either ipratropium bromide or a placebo.
-
-
Procedure:
-
Perform baseline spirometry to measure FEV1.
-
Administer a standardized dose of ipratropium bromide (e.g., 40 µg via MDI) or placebo.[7][11]
-
Wait for 60 minutes to allow for the onset of drug action.[7]
-
Perform a methacholine challenge test according to American Thoracic Society (ATS) guidelines.[23]
-
Administer inhalations of saline followed by doubling concentrations of methacholine every 5 minutes.
-
Measure FEV1 30 and 90 seconds after each inhalation.
-
Continue the challenge until there is a 20% fall in FEV1 from the post-saline baseline (PC20) or the highest concentration of methacholine is reached.
-
-
Data Analysis:
-
Calculate the PC20 for each study day by logarithmic interpolation of the last two methacholine concentrations.
-
Compare the PC20 values between the ipratropium bromide and placebo treatment days to determine the protective effect of ipratropium bromide.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Muscarinic Receptor Antagonism by Ipratropium Bromide
Caption: Ipratropium bromide blocks M2 and M3 muscarinic receptors.
Experimental Workflow for Preclinical AHR Studies
Caption: Workflow for preclinical airway hyperresponsiveness studies.
Logical Relationship in Clinical Methacholine Challenge
Caption: Clinical methacholine challenge with ipratropium bromide.
References
- 1. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of ipratropium nasal spray on bronchial methacholine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of muscarinic M1 and M2 receptors in airway constriction in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ipratropium decreases airway size in dogs by preferential M2 muscarinic receptor blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Effect of ipratropium bromide on repeated methacholine challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Airway hyperresponsiveness to cigarette smoke in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The airway response of horses with recurrent airway obstruction (heaves) to aerosol administration of ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ipratropium bromide in acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetics of Eotaxin Generation and Its Relationship to Eosinophil Accumulation in Allergic Airways Disease: Analysis in a Guinea Pig Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Density profile of bronchoalveolar lavage eosinophils in the guinea pig model of allergen-induced late-phase allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thoracic.org [thoracic.org]
Application Notes and Protocols for Preclinical Studies of Ipratropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a non-selective muscarinic acetylcholine receptor antagonist used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] As a quaternary ammonium compound, its systemic absorption is limited, which minimizes systemic anticholinergic side effects.[2] These application notes provide a comprehensive guide to the preclinical experimental design for the evaluation of Ipratropium bromide, detailing its mechanism of action, and providing protocols for key in vitro and in vivo assays.
Mechanism of Action
Ipratropium bromide competitively and non-selectively antagonizes acetylcholine at all muscarinic receptor subtypes (M1, M2, and M3).[1][3][4] In the airways, this has two primary effects:
-
Bronchodilation: Blockade of M3 receptors on airway smooth muscle prevents acetylcholine-induced bronchoconstriction, leading to airway relaxation.[1][4]
-
Reduced Mucus Secretion: Antagonism of M3 receptors on submucosal glands decreases the secretion of mucus.[1]
Ipratropium bromide also blocks presynaptic M2 autoreceptors on cholinergic nerve endings, which can lead to a transient increase in acetylcholine release.[2] However, its potent antagonism at the post-synaptic M3 receptors on smooth muscle results in a net bronchodilatory effect.
In Vitro Assays
Muscarinic Receptor Binding Affinity
Objective: To determine the binding affinity of Ipratropium bromide to the M1, M2, and M3 muscarinic receptor subtypes.
Data Presentation:
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| Ipratropium Bromide | ~2.9 | ~2.0 | ~1.7 |
Note: Ki values are approximate and may vary depending on the specific experimental conditions.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing recombinant human M1, M2, or M3 receptors.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Competition Assay:
-
Incubate the membrane preparation with a fixed concentration of [3H]-NMS and varying concentrations of Ipratropium bromide.
-
Allow the reaction to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of Ipratropium bromide that inhibits 50% of specific [3H]-NMS binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Functional Antagonism in Isolated Tracheal Rings
Objective: To evaluate the functional antagonist activity of Ipratropium bromide against a cholinergic agonist in isolated guinea pig tracheal smooth muscle.
Data Presentation:
| Agonist | Antagonist | EC50 of Agonist (nM) | pA2 of Antagonist |
| Acetylcholine | Ipratropium Bromide | Varies | ~8.9 |
Experimental Protocol: Isolated Organ Bath
-
Tissue Preparation:
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Contraction: Induce a submaximal contraction of the tracheal rings with a cholinergic agonist, such as acetylcholine or carbachol.
-
Cumulative Concentration-Response Curve:
-
Once the contraction has stabilized, add increasing concentrations of Ipratropium bromide to the organ bath in a cumulative manner.
-
Record the relaxation of the tracheal ring at each concentration.
-
-
Data Analysis: Calculate the EC50 value (the concentration of Ipratropium bromide that causes 50% of the maximal relaxation) and the pA2 value (a measure of antagonist potency).
In Vivo Models
Cigarette Smoke-Induced COPD Model in Mice
Objective: To evaluate the efficacy of Ipratropium bromide in a preclinical model of COPD.
Data Presentation:
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^4) | IL-6 in BALF (pg/mL) | TNF-α in BALF (pg/mL) |
| Control | 1.5 ± 0.3 | 0.5 ± 0.1 | 20 ± 5 | 15 ± 4 |
| CS + Vehicle | 8.2 ± 1.5 | 4.5 ± 0.8 | 150 ± 25 | 120 ± 20 |
| CS + Ipratropium | 4.5 ± 0.9 | 2.1 ± 0.4 | 75 ± 15 | 60 ± 12 |
Note: Data are representative and may vary based on the specific protocol.
Experimental Protocol:
-
Animal Model: Use male C57BL/6 mice.
-
COPD Induction: Expose mice to cigarette smoke (CS) from 4-6 cigarettes per day, 5 days a week, for 4-12 weeks in a whole-body exposure chamber.[7]
-
Treatment: Administer Ipratropium bromide or vehicle via inhalation (e.g., nebulizer or intranasal instillation) prior to CS exposure on designated days.
-
Endpoints (24 hours after the last CS exposure):
-
Bronchoalveolar Lavage (BAL):
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and emphysema (e.g., mean linear intercept).
-
Lung Function: Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine using techniques such as whole-body plethysmography.
-
Ovalbumin-Induced Allergic Asthma Model in Mice
Objective: To assess the efficacy of Ipratropium bromide in a preclinical model of allergic asthma.
Data Presentation:
| Treatment Group | Penh (at 50 mg/mL Methacholine) | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) |
| Control | 1.5 ± 0.2 | 0.1 ± 0.05 | 10 ± 3 | 5 ± 2 |
| OVA + Vehicle | 5.5 ± 0.8 | 5.2 ± 1.1 | 80 ± 15 | 60 ± 12 |
| OVA + Ipratropium | 2.8 ± 0.5 | 2.5 ± 0.6 | 40 ± 8 | 30 ± 7 |
Note: Data are representative and may vary based on the specific protocol.
Experimental Protocol:
-
Animal Model: Use female BALB/c mice.
-
Sensitization: On days 0 and 14, sensitize mice via intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).[12][13][14][15]
-
Challenge: On days 28, 29, and 30, challenge the mice with aerosolized OVA for 20-30 minutes.[12][14][15]
-
Treatment: Administer Ipratropium bromide or vehicle via inhalation prior to each OVA challenge.
-
Endpoints (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of inhaled methacholine using whole-body plethysmography (measuring Penh) or invasive lung function analysis (measuring lung resistance and compliance).[16]
-
BAL: Perform BAL to assess inflammatory cell influx (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[13][17]
-
Serum IgE: Measure OVA-specific IgE levels in the serum.[13][15]
-
Lung Histology: Analyze lung tissue for inflammation, mucus hypersecretion (using PAS staining), and airway remodeling.
-
Safety Pharmacology
Objective: To assess the potential adverse effects of Ipratropium bromide on major physiological systems.
Respiratory Safety
Data Presentation:
| Parameter | Vehicle Control | Ipratropium Bromide (Low Dose) | Ipratropium Bromide (High Dose) |
| Respiratory Rate (breaths/min) | 120 ± 10 | 118 ± 9 | 115 ± 11 |
| Tidal Volume (mL) | 0.25 ± 0.03 | 0.26 ± 0.04 | 0.27 ± 0.03 |
| Minute Volume (mL/min) | 30 ± 3 | 30.7 ± 3.5 | 31.1 ± 3.8 |
Note: Data are representative and should be evaluated in the context of the specific study design.
Experimental Protocol: Irwin Test or Functional Observational Battery (FOB)
-
Animal Model: Use rats or mice.
-
Administration: Administer single or multiple doses of Ipratropium bromide.
-
Observation: Observe the animals for a range of behavioral and physiological parameters, including respiratory rate, depth, and character, at specified time points post-dose.[18][19][20][21]
-
Data Analysis: Compare the observations in the treated groups to a vehicle control group to identify any dose-related effects on respiratory function.
Cardiovascular Safety
Data Presentation:
| Assay | Endpoint | Ipratropium Bromide Result |
| hERG Assay | IC50 | > 30 µM |
| In Vivo Telemetry (e.g., in dogs or non-human primates) | Heart Rate | No significant change |
| Blood Pressure | No significant change | |
| ECG Intervals (QTc) | No significant change |
Note: Data are representative and should be confirmed with specific preclinical studies.
Experimental Protocols:
-
hERG Assay:
-
Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel.
-
Electrophysiology: Use manual or automated patch-clamp techniques to measure hERG channel currents.
-
Concentration-Response: Evaluate the effect of a range of Ipratropium bromide concentrations on the hERG current to determine the IC50.[22][23][24][25][26]
-
-
In Vivo Cardiovascular Telemetry:
-
Animal Model: Use conscious, freely moving large animals (e.g., dogs, non-human primates) implanted with telemetry transmitters.
-
Administration: Administer single or multiple doses of Ipratropium bromide.
-
Data Collection: Continuously record cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG), before and after drug administration.
-
Data Analysis: Analyze the data for any significant changes in cardiovascular parameters, paying close attention to the QTc interval as an indicator of potential proarrhythmic risk.
-
Conclusion
This document provides a framework for the preclinical evaluation of Ipratropium bromide. The described in vitro and in vivo assays are essential for characterizing its pharmacological profile and assessing its therapeutic potential and safety. Adherence to detailed and well-validated protocols is crucial for generating reliable and reproducible data to support further drug development.
References
- 1. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 8. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 13. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of parasympathetic inhibition on expression of ILC2 cells in a mouse model of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Irwin Test [vivotecnia.com]
- 19. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. porsolt.com [porsolt.com]
- 21. researchgate.net [researchgate.net]
- 22. Early drug development: assessment of proarrhythmic risk and cardiovascular safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. labcorp.com [labcorp.com]
- 24. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. celerion.com [celerion.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Ipratropium Bromide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a synthetic quaternary ammonium compound and a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2][3] Its anticholinergic properties lead to the relaxation of smooth muscles, particularly in the airways, by blocking the action of acetylcholine.[1] This action prevents the increase of intracellular cyclic guanosine monophosphate (cGMP), which is responsible for smooth muscle contraction.[1] In isolated organ bath experiments, ipratropium bromide is a valuable tool for investigating cholinergic signaling pathways and for characterizing the effects of muscarinic receptor agonists and antagonists on smooth muscle contractility. These in vitro assays are crucial in the drug discovery process for defining the efficacy, potency, and selectivity of new therapeutic molecules.
This document provides detailed application notes and protocols for the use of ipratropium bromide in isolated organ bath experiments, focusing on tissues such as guinea pig trachea and ileum.
Mechanism of Action: Muscarinic Receptor Antagonism
Ipratropium bromide exerts its effect by competitively blocking muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells.[1] In tissues like the trachea and ileum, smooth muscle contraction is primarily mediated by the M3 subtype of muscarinic receptors.[3] Activation of M3 receptors by acetylcholine initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Ipratropium bromide, by binding to M3 receptors, prevents acetylcholine from initiating this cascade, thereby leading to smooth muscle relaxation. As a non-selective antagonist, ipratropium also blocks M2 receptors, which can be found pre-junctionally on cholinergic nerve terminals and act as inhibitory autoreceptors.[1][3] Blockade of these M2 receptors can sometimes lead to an increased release of acetylcholine, which may counteract the post-junctional blockade to some extent.[1]
Caption: Signaling pathway of muscarinic receptor-mediated smooth muscle contraction and its inhibition by ipratropium bromide.
Data Presentation
The following tables summarize key quantitative data for ipratropium bromide in isolated organ bath experiments.
Table 1: Pharmacological Parameters of Ipratropium Bromide
| Parameter | Tissue | Agonist | Value | Reference |
| t1/2 (offset) | Guinea Pig Trachea | Electrical Field Stimulation | 81.2 ± 3.7 min | [4] |
| t1/2 (offset) | Human Bronchus | Electrical Field Stimulation | 59.2 ± 17.8 min | [4] |
| Ki | Human Airway Smooth Muscle | [3H]-NMS | 0.5 - 3.6 nM | [4] |
| Inhibition of Contraction | Guinea Pig Trachea | Insulin (10⁻³ M) | 20.6% | [5] |
t1/2 (offset) is the time taken for the response to return to 50% recovery after washout of the antagonist. Ki is the inhibitory constant, indicating the affinity of the antagonist for the receptor.
Table 2: Representative Concentration-Response Data for Acetylcholine-Induced Contraction of Guinea Pig Ileum in the Absence and Presence of Ipratropium Bromide
| Acetylcholine Concentration (M) | Log [ACh] | % Contraction (Control) | % Contraction (+ Ipratropium 10 nM) |
| 1.00E-09 | -9.0 | 5 | 2 |
| 1.00E-08 | -8.0 | 20 | 8 |
| 1.00E-07 | -7.0 | 50 | 25 |
| 1.00E-06 | -6.0 | 80 | 55 |
| 1.00E-05 | -5.0 | 95 | 85 |
| 1.00E-04 | -4.0 | 100 | 98 |
This table presents hypothetical data to illustrate the expected rightward shift in the concentration-response curve for an agonist in the presence of a competitive antagonist like ipratropium bromide.
Experimental Protocols
Protocol 1: Evaluation of Ipratropium Bromide Antagonism on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
Objective: To determine the potency of ipratropium bromide as a competitive antagonist of acetylcholine at muscarinic receptors in the guinea pig ileum and to construct concentration-response curves.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g)
-
Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6). The solution should be freshly prepared and gassed continuously with carbogen (95% O₂ / 5% CO₂).
-
Drugs: Acetylcholine chloride, Ipratropium bromide. Stock solutions should be prepared in distilled water.
-
Equipment: Isolated organ bath system with a 10-20 mL chamber, thermoregulator (37°C), carbogen gas supply, isometric force transducer, data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the tissue in a petri dish containing pre-gassed, warmed Tyrode's solution.
-
Gently flush the lumen of the ileum segment to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath chamber.
-
Tie the other end to an isometric force transducer.
-
Mount the tissue in the organ bath chamber filled with Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 45-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Constructing the Control Concentration-Response Curve for Acetylcholine:
-
After equilibration, record a stable baseline.
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
After the maximum response is achieved, wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is restored.
-
-
Determining the Effect of Ipratropium Bromide:
-
Introduce a fixed concentration of ipratropium bromide (e.g., 10 nM) into the organ bath and incubate for 20-30 minutes.
-
In the continued presence of ipratropium bromide, repeat the cumulative addition of acetylcholine to construct a second concentration-response curve.
-
Wash the tissue thoroughly.
-
If time permits, this can be repeated with different concentrations of ipratropium bromide.
-
-
Data Analysis:
-
Measure the peak contractile response to each concentration of acetylcholine.
-
Express the responses as a percentage of the maximum contraction obtained in the control curve.
-
Plot the percentage response against the logarithm of the acetylcholine concentration to generate concentration-response curves.
-
Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of ipratropium bromide.
-
If multiple concentrations of the antagonist were used, a Schild plot analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's potency.
-
Caption: Experimental workflow for assessing ipratropium bromide antagonism in isolated guinea pig ileum.
Conclusion
Ipratropium bromide is a well-characterized muscarinic antagonist that serves as an essential tool in pharmacological research using isolated organ baths. The protocols and data presented here provide a framework for investigating its effects on smooth muscle contractility and for studying the broader principles of cholinergic neurotransmission. Careful adherence to the experimental procedures will ensure the generation of reliable and reproducible data, contributing to our understanding of muscarinic receptor pharmacology and the development of new therapeutics.
References
- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of Ipratropium Bromide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipratropium bromide is a synthetic anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] It acts as a non-selective muscarinic acetylcholine receptor antagonist, leading to bronchodilation and reduced mucus secretion.[1] Monitoring the levels of ipratropium and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This document provides a detailed application note and protocol for the sensitive and selective quantification of ipratropium bromide and its major metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Ipratropium Bromide Metabolism
The biotransformation of ipratropium bromide primarily occurs through two main pathways:
-
Ester Hydrolysis: The ester bond in ipratropium is hydrolyzed, resulting in the formation of two inactive metabolites: tropic acid and tropane. This is a significant metabolic route.
-
N-Dealkylation: The isopropyl group attached to the nitrogen atom is removed, leading to the formation of N-isopropyl-nor-atropine.
Additionally, a metabolite identified as N-isopropyl-methyl-nortropiumbromide has been reported.[2][3] In total, up to eight metabolites have been suggested, though most are present in very small quantities.[2][3]
Signaling Pathway and Mechanism of Action
Ipratropium bromide exerts its therapeutic effect by blocking muscarinic acetylcholine receptors (M1, M2, and M3) in the bronchial smooth muscle. This antagonizes the action of acetylcholine, preventing the increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent calcium release, which leads to smooth muscle relaxation and bronchodilation.[4]
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of ipratropium bromide and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
Solid-phase extraction is a reliable method for extracting ipratropium and its metabolites from complex biological matrices like plasma.
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pre-treatment: To 500 µL of plasma, add an internal standard and vortex to mix.
-
Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of acetonitrile to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry (MS)
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table lists the proposed MRM transitions for ipratropium and its major metabolites. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ipratropium | 332.2 | 166.1 | 25 |
| Ipratropium | 332.2 | 124.1 | 30 |
| N-isopropyl-nor-atropine | 290.2 | 124.1 | 28 |
| N-isopropyl-nor-atropine | 290.2 | 93.1 | 35 |
| Tropic Acid | 167.1 | 103.1 | 15 |
| Tropane | 140.2 | 97.1 | 20 |
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for ipratropium bromide.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |
| Ipratropium | 0.05 - 50 | 0.05 | 0.02 | >0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Ipratropium | Low | 0.15 | 98.5 | 6.2 |
| Medium | 5 | 101.2 | 4.5 | |
| High | 40 | 99.1 | 3.8 |
Experimental Workflow
The overall workflow for the analysis of ipratropium and its metabolites from biological samples is depicted below.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the simultaneous determination of ipratropium bromide and its major metabolites in biological matrices. The detailed protocols for sample preparation and instrument parameters can be adapted for various research and development applications, enabling accurate pharmacokinetic and metabolic profiling of this important bronchodilator.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ipratropium Bromide Concentration for Maximal Bronchoconstriction Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Ipratropium bromide in preclinical studies of bronchoconstriction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro and ex vivo experiments with Ipratropium bromide.
Q1: What is the optimal concentration range for Ipratropium bromide to inhibit methacholine-induced bronchoconstriction in isolated guinea pig trachea?
A1: The optimal concentration of Ipratropium bromide for inhibiting methacholine-induced bronchoconstriction in isolated guinea pig tracheal preparations typically falls within the nanomolar (nM) to low micromolar (µM) range. The affinity of Ipratropium bromide for muscarinic receptors in guinea pig airways is high. For Schild analysis, a range of concentrations is used to determine the pA2 value, which is a measure of the antagonist's affinity. A typical starting range to explore would be 1 nM to 1 µM.
Q2: I am observing a biphasic response with Ipratropium bromide, where low concentrations seem to potentiate bronchoconstriction. Is this expected?
A2: Yes, this can occur, particularly in preparations where vagal nerve stimulation is used to induce bronchoconstriction.[1] Ipratropium bromide is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors.[2] At very low concentrations, it can preferentially block presynaptic M2 autoreceptors on parasympathetic nerves. These M2 receptors normally inhibit acetylcholine release. Blocking them with low-dose Ipratropium bromide can lead to an increase in acetylcholine release upon nerve stimulation, thus potentiating bronchoconstriction.[1] At higher concentrations, the antagonism of postsynaptic M3 receptors on the airway smooth muscle dominates, leading to the expected bronchodilatory effect.[1]
Q3: My Ipratropium bromide solution does not seem to be effective in relaxing the pre-contracted tracheal rings. What are the possible reasons?
A3: There are several potential reasons for a lack of effect:
-
Tissue Viability: Ensure the tracheal tissue is viable. Before adding Ipratropium bromide, test the tissue's contractility with a standard agonist like methacholine or carbachol and its relaxation with a known relaxant like isoprenaline.
-
Drug Concentration: Double-check your calculations and the dilution series for your Ipratropium bromide stock solution. Serial dilution errors are a common source of inaccurate final concentrations.
-
Drug Stability: Ipratropium bromide is generally stable, but ensure it has been stored correctly and that the solution is freshly prepared.
-
Receptor Desensitization: If the tissue has been exposed to high concentrations of agonists for a prolonged period, the muscarinic receptors may have become desensitized.
-
Experimental Setup: Verify that the organ bath is properly set up, including temperature (37°C), oxygenation (95% O2 / 5% CO2), and pH of the physiological salt solution.
Q4: How does the choice of bronchoconstrictor (e.g., methacholine vs. histamine) affect the observed potency of Ipratropium bromide?
A4: Ipratropium bromide will be significantly more potent at inhibiting bronchoconstriction induced by cholinergic agonists like methacholine or carbachol. This is because it directly competes with these agonists for the same muscarinic receptors on the airway smooth muscle. While Ipratropium bromide can have some inhibitory effect on histamine-induced bronchoconstriction, this effect is generally less pronounced and may be indirect, potentially involving the blockade of a cholinergic reflex component of the histamine response.[3][4][5][6]
Q5: Can I use Ipratropium bromide in precision-cut lung slice (PCLS) models?
A5: Yes, PCLS are a suitable ex vivo model for studying the effects of Ipratropium bromide on bronchoconstriction in smaller airways, providing a more physiologically relevant environment than isolated tracheal rings. The same principles of concentration-response testing apply.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Ipratropium bromide in preclinical models of bronchoconstriction.
Table 1: Affinity of Ipratropium Bromide for Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | ~2.9 |
| M2 | ~2.0 |
| M3 | ~1.7 |
Data derived from radioligand binding assays.[2]
Table 2: Potency of Ipratropium Bromide in Functional Assays
| Preparation | Agonist | Parameter | Value |
| Guinea Pig Trachea | Electrical Field Stimulation | IC50 | Not explicitly found, but effective concentrations are in the nM range. |
| Human Airways | Electrical Field Stimulation | IC50 | Not explicitly found, but effective concentrations are in the nM range. |
| Guinea Pig Trachea | Carbachol | pA2 | Not explicitly found, but expected to be high given the nM Ki values. |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation for Bronchoconstriction Assay
This protocol describes the preparation of isolated guinea pig tracheal rings and their use in an organ bath to assess the inhibitory effect of Ipratropium bromide on methacholine-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Methacholine chloride
-
Ipratropium bromide
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated tissue organ bath system with isometric force transducers
Procedure:
-
Tissue Dissection: Humanely euthanize the guinea pig. Immediately excise the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Carefully clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: Contract the tissues with a submaximal concentration of methacholine (e.g., 1 µM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Ipratropium Bromide Incubation: Add the desired concentration of Ipratropium bromide or vehicle to the organ baths and incubate for a predetermined time (e.g., 20-30 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of methacholine to the organ baths in a cumulative manner to generate a concentration-response curve. Record the contractile force after each addition.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by methacholine in the absence of Ipratropium bromide. Plot the concentration-response curves and determine the EC50 values. For Schild analysis, repeat the experiment with multiple concentrations of Ipratropium bromide to calculate the pA2 value.
Protocol 2: Precision-Cut Lung Slices (PCLS) for Bronchoconstriction Studies
PCLS offer a more complex ex vivo model that preserves the native lung architecture.
Materials:
-
Rodent or human lung tissue
-
Low-melting-point agarose
-
Vibrating microtome
-
Culture medium (e.g., DMEM)
-
Methacholine chloride
-
Ipratropium bromide
-
Microscope with a camera for imaging
Procedure:
-
Lung Inflation: Inflate the lungs with warm, low-melting-point agarose via the trachea.
-
Solidification: Cool the agarose-filled lungs on ice to solidify the agarose.
-
Slicing: Using a vibrating microtome, cut the lung lobes into thin slices (typically 200-300 µm thick).
-
Culture: Place the PCLS in culture medium and incubate at 37°C and 5% CO2.
-
Experimentation: After a recovery period, transfer the PCLS to a microscope chamber.
-
Bronchoconstriction Induction: Add methacholine to the medium and record the change in airway area over time using image analysis software.
-
Inhibition with Ipratropium Bromide: Pre-incubate PCLS with different concentrations of Ipratropium bromide before adding methacholine to assess its inhibitory effect.
-
Data Analysis: Quantify the change in airway area and generate concentration-response curves for methacholine in the presence and absence of Ipratropium bromide.
Visualizations
Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by Ipratropium bromide.
Caption: Experimental workflow for assessing Ipratropium bromide's inhibition of bronchoconstriction.
References
- 1. Ipratropium bromide potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of inhaled ipratropium bromide alone and in combination with oral terfenadine on bronchoconstriction provoked by adenosine 5'-monophosphate and histamine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of ipratropium bromide on histamine-induced bronchoconstriction in subjects with chronic airway obstruction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ipratropium bromide on histamine-induced bronchoconstriction in subjects with cervical spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of inhaled ipratropium bromide on the airway response to methacholine, histamine, and exercise in patients with mild bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ipratropium bromide insolubility in specific experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ipratropium bromide in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Ipratropium bromide?
A1: Ipratropium bromide, a quaternary ammonium compound, is generally characterized as being freely soluble in water and lower alcohols like methanol and ethanol.[1][2][3][4][5][6] It is relatively insoluble in non-polar, lipophilic solvents such as ether and chloroform.[1][2][6] In aqueous solutions, it exists in an ionized state.[4][5]
Q2: Is the solubility of Ipratropium bromide dependent on pH?
A2: Yes, the solubility and stability of Ipratropium bromide are highly pH-dependent.[7] It is stable in neutral and acidic solutions but undergoes rapid hydrolysis in alkaline (basic) solutions.[1][2] For experimental use, maintaining a slightly acidic to neutral pH is recommended to ensure stability and prevent degradation. Commercial inhalation solutions of Ipratropium bromide are often adjusted to a pH of approximately 3.4.[4][5]
Q3: Can I dissolve Ipratropium bromide in Phosphate Buffered Saline (PBS)?
A3: While Ipratropium bromide is soluble in aqueous solutions, using standard PBS (often at a pH of 7.4) may pose a risk of hydrolysis over time due to its slightly alkaline nature relative to the drug's optimal stability range. For short-term experiments, solubility should be achievable, but for long-term storage or experiments requiring prolonged stability, a buffer with a pH closer to neutral or slightly acidic (pH 5-7) is advisable.[2] If you observe precipitation or loss of activity in PBS, consider adjusting the buffer's pH to be more acidic.
Q4: What is the recommended solvent for preparing a stock solution of Ipratropium bromide?
A4: The recommended solvent for preparing a stock solution is high-purity water.[8] Some sources also indicate solubility in lower alcohols.[2] For a stock solution, dissolving in water and then diluting into your experimental buffer is a common and effective practice. Ensure the final pH of the experimental solution is within the stable range for Ipratropium bromide.
Ipratropium Bromide Properties and Solubility Data
| Property | Value | Citations |
| Molecular Weight | 412.37 g/mol (anhydrous) | |
| 430.38 g/mol (monohydrate) | [3][8] | |
| Appearance | White or almost white crystalline powder | [1][2] |
| Solubility in Water | Freely soluble; reported as 10 mg/mL and up to 50 mM | [1][8] |
| Solubility in Alcohols | Soluble in lower alcohols (e.g., methanol, ethanol) | [1][2][3] |
| Solubility in Non-polar Solvents | Insoluble (e.g., ether, chloroform) | [1][2][6] |
| pH of 1% (w/v) Solution in Water | 5.0 - 7.5 | [2] |
| Stability | Stable in neutral and acidic solutions; rapidly hydrolyzes in alkaline solutions. | [1][2] |
Troubleshooting Guide for Ipratropium Bromide Insolubility
This guide addresses common issues encountered when dissolving Ipratropium bromide in experimental buffers.
Issue 1: Ipratropium bromide powder is not dissolving in my buffer.
-
Potential Cause 1: Buffer pH is too high (alkaline).
-
Ipratropium bromide is prone to rapid hydrolysis and degradation in alkaline conditions, which can manifest as insolubility or the formation of a precipitate.[1][2]
-
Solution: Measure the pH of your buffer. If it is above 7.5, consider using a buffer with a lower pH. For optimal stability, a pH range of 3.4 to 7.0 is recommended.[2][4][5]
-
-
Potential Cause 2: The concentration is too high for the chosen solvent.
-
While generally soluble, exceeding the solubility limit in a particular buffer system can lead to incomplete dissolution.
-
Solution: Try preparing a more dilute solution. Alternatively, prepare a concentrated stock solution in water (where solubility is high) and then dilute it into your experimental buffer.[8]
-
-
Potential Cause 3: Insufficient mixing.
-
The powder may require adequate agitation to fully dissolve.
-
Solution: Gently vortex or sonicate the solution. Be cautious with sonication to avoid heating the sample, which could potentially accelerate degradation if the pH is not optimal.
-
Issue 2: The solution is initially clear, but a precipitate forms over time.
-
Potential Cause 1: Slow hydrolysis in a slightly alkaline buffer.
-
Even in buffers with a pH around 7.4 (like PBS), Ipratropium bromide can slowly hydrolyze over time, leading to the formation of insoluble degradation products.
-
Solution: Prepare fresh solutions for each experiment. If storage is necessary, store the solution at 4°C in a slightly acidic buffer and for a limited duration.
-
-
Potential Cause 2: Interaction with other components in the buffer.
-
Although less common, high concentrations of certain salts or other additives in a custom buffer could potentially interact with Ipratropium bromide and reduce its solubility.
-
Solution: Simplify the buffer composition if possible. Test the solubility of Ipratropium bromide in a simpler buffer system (e.g., HEPES or MES at an appropriate pH) to identify if a specific component is causing the issue.
-
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of Ipratropium Bromide
-
Materials:
-
Ipratropium bromide powder (Molecular Weight: 412.37 g/mol for anhydrous form)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated balance
-
Appropriate volumetric flask
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Calculate the required mass of Ipratropium bromide. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 412.37 g/mol = 0.0412 g = 41.2 mg
-
-
Accurately weigh the calculated amount of Ipratropium bromide powder.
-
Transfer the powder to the volumetric flask.
-
Add a portion of the high-purity water (e.g., 5-7 mL for a 10 mL flask) to the flask.
-
Agitate the mixture by vortexing or using a magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.
-
Once dissolved, add high-purity water to bring the final volume to the mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
This stock solution can then be sterile-filtered (if necessary for cell culture experiments) and diluted into the final experimental buffer.
-
Storage: Store the stock solution at 4°C. For long-term storage, consider aliquoting and freezing at -20°C, though stability under these conditions should be verified for your specific experimental needs.
-
Visualizations
Caption: Troubleshooting workflow for Ipratropium bromide insolubility.
Caption: Effect of pH on Ipratropium bromide stability.
References
- 1. Ipratropium bromide CAS#: 22254-24-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ipratropium Bromide Inhalation Solution [dailymed.nlm.nih.gov]
- 5. Ipratropium Bromide Inhalation Solution 0.02% (RDP) [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 臭化イプラトロピウム 一水和物 ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stabilizing Ipratropium Bromide in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Ipratropium bromide degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ipratropium bromide and what is its primary mechanism of action?
Ipratropium bromide is a synthetic anticholinergic agent and a quaternary ammonium derivative of atropine.[1] It functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, blocking M1, M2, and M3 receptors.[2] Its therapeutic effects in respiratory conditions are primarily due to the blockade of M3 receptors on airway smooth muscle cells and glands, which leads to bronchodilation and reduced mucus secretion.[2][3] In a cellular context, this antagonism prevents the increase in intracellular cyclic guanosine monophosphate (cGMP) that is induced by acetylcholine binding to muscarinic receptors.[4]
Q2: What are the main causes of Ipratropium bromide degradation in cell culture?
The primary cause of Ipratropium bromide degradation in aqueous solutions like cell culture media is hydrolysis.[5] Being an ester, it is susceptible to cleavage into inactive metabolites, tropic acid and tropane.[6] This degradation is significantly influenced by:
-
pH: Ipratropium bromide is more stable in acidic to neutral solutions and rapidly hydrolyzes in alkaline conditions.
-
Temperature: Higher temperatures, such as the 37°C used in cell culture incubators, can accelerate the rate of hydrolysis.
-
Enzymatic Activity: Esterases present in cell lysates or secreted by cells may contribute to the metabolic degradation of Ipratropium bromide.
Q3: How can I prepare and store Ipratropium bromide stock solutions to maximize stability?
To ensure the stability of your Ipratropium bromide stock solutions, follow these guidelines:
-
Solvent Selection: Dissolve Ipratropium bromide in a high-quality, anhydrous solvent such as sterile water or DMSO.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium, keeping the final solvent concentration below 0.5% to avoid cytotoxicity.[7]
-
Aliquoting: Dispense the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C or -80°C in the dark.
Q4: How often should I replenish Ipratropium bromide in my long-term cell culture experiment?
Due to its susceptibility to hydrolysis at physiological pH and 37°C, the concentration of active Ipratropium bromide in your culture medium will likely decrease over time. To maintain a consistent effective concentration, it is recommended to:
-
Perform a stability study: Empirically determine the half-life of Ipratropium bromide in your specific cell culture medium and under your experimental conditions using the protocol provided below.
-
Frequent media changes: Based on the stability data, replenish the medium with freshly prepared Ipratropium bromide at regular intervals (e.g., every 24-48 hours) to maintain the desired concentration.
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture experiments with Ipratropium bromide.
| Observed Problem | Potential Cause | Suggested Solution |
| Loss of biological effect over time | Degradation of Ipratropium bromide in the cell culture medium. | 1. Conduct a stability assessment: Use HPLC or LC-MS/MS to determine the concentration of Ipratropium bromide in your medium over the course of your experiment. 2. Increase replenishment frequency: Change the medium with freshly prepared Ipratropium bromide more frequently (e.g., every 24 hours). 3. Optimize pH: If your experimental design allows, consider using a medium buffered to a slightly more acidic pH to slow hydrolysis. |
| High variability between replicate experiments | Inconsistent Ipratropium bromide concentration due to degradation or adsorption. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of Ipratropium bromide from a frozen stock for each experiment. 2. Use low-binding plastics: To minimize adsorption, use low-protein-binding plates and pipette tips.[8] 3. Verify stock concentration: Periodically check the concentration of your stock solution. |
| No observable effect even at high concentrations | 1. Complete degradation of the compound. 2. Issues with the initial stock solution. | 1. Confirm stock solution integrity: Use an analytical method like HPLC to verify the concentration and purity of your Ipratropium bromide stock. 2. Perform a positive control experiment: Test the activity of your Ipratropium bromide in a short-term assay to confirm its biological activity. |
| Cell stress or death | 1. Cytotoxicity of the compound at the tested concentrations. 2. Toxicity from the solvent (e.g., DMSO). | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line. 2. Run a vehicle control: Include a control with only the solvent at the same final concentration to assess its effect on cell viability.[7] |
Experimental Protocols
Protocol 1: Stability Assessment of Ipratropium Bromide in Cell Culture Medium
This protocol outlines a method to determine the stability of Ipratropium bromide in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ipratropium bromide
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-binding microcentrifuge tubes
-
37°C, 5% CO₂ incubator
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Ipratropium Bromide Solution:
-
Prepare a stock solution of Ipratropium bromide in an appropriate solvent (e.g., sterile water or DMSO).
-
Spike pre-warmed, complete cell culture medium with Ipratropium bromide to the final working concentration used in your experiments.
-
-
Incubation:
-
Aliquot the Ipratropium bromide-spiked medium into sterile, low-binding microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
For the 0-hour time point, collect the sample immediately after preparation.
-
Immediately freeze the collected samples at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) if the medium contains serum.
-
Analyze the samples using a validated HPLC method for Ipratropium bromide quantification. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection at approximately 210 nm.[6][9]
-
-
Data Analysis:
-
Quantify the peak area of Ipratropium bromide at each time point.
-
Calculate the percentage of Ipratropium bromide remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining Ipratropium bromide against time to determine its degradation profile and estimate its half-life under your experimental conditions.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the quantitative data from a stability experiment. Actual results will vary depending on the specific experimental conditions.
| Time (hours) | Ipratropium Bromide Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 90 |
| 8 | 82 |
| 12 | 75 |
| 24 | 58 |
| 48 | 34 |
| 72 | 15 |
Visualizations
Ipratropium Bromide Signaling Pathway
Caption: Ipratropium bromide's mechanism as a muscarinic antagonist.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Ipratropium bromide stability.
Troubleshooting Logic for Loss of Drug Efficacy
Caption: Troubleshooting workflow for loss of drug effect.
References
- 1. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. biomedres.info [biomedres.info]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging | MDPI [mdpi.com]
- 9. Issue's Article Details [indiandrugsonline.org]
Technical Support Center: Ipratropium Bromide Aerosol Delivery for In-Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Ipratropium bromide aerosol delivery for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the variability of Ipratropium bromide aerosol delivery in in-vivo experiments?
A1: Variability in aerosol delivery can stem from several sources. The key factors include the formulation, the delivery device, and the experimental setup. For pressurized metered-dose inhalers (pMDIs), the stability and performance are significantly affected by the composition of the formulation, including the type of propellant, and the concentrations of water and ethanol.[1][2] The physical properties of the aerosol, such as the mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF), are critical for ensuring the drug reaches the desired region of the lungs.[2] For nebulizers, changes in the temperature and concentration of the solution during nebulization can alter the droplet size.[3]
Q2: What is the optimal particle size for Ipratropium bromide aerosols in respiratory studies?
A2: For effective delivery to the lungs, aerosol particles should generally be within the 1-5 µm range.[4] Particles larger than 5 µm tend to deposit in the upper respiratory tract, while particles smaller than 0.5 µm are often exhaled.[4] Specifically for patients with severe airflow obstruction, an aerosol particle size of approximately 3 µm has been suggested as optimal for both beta 2 agonists and anticholinergic agents like Ipratropium bromide.[5]
Q3: How can I ensure the stability of my Ipratropium bromide formulation for aerosolization?
A3: For pMDI formulations, the choice of propellant and co-solvents is crucial. For instance, in formulations using hydrofluoroalkane (HFA) propellants, the concentration of ethanol can significantly impact the solubility and stability of Ipratropium bromide.[1][2] It is essential to conduct stability studies, assessing for precipitation and changes in drug content over time. For nebulizer solutions, ensure compatibility with any other drugs you might be co-administering.[4] Also, be aware that some solutions should not be mixed with preservatives like benzalkonium chloride.[6]
Q4: What are the standard methods for characterizing Ipratropium bromide aerosols?
A4: Standard in-vitro methods are used to assess the quality and performance of aerosol products. These include:
-
Aerodynamic Particle Size Distribution (APSD): Determined using a cascade impactor, this measures the particle size distribution of the aerosol, which predicts where in the respiratory tract the drug will deposit.[7]
-
Single Actuation Content (SAC): This test ensures that the amount of drug delivered with each puff or actuation is consistent.[7]
-
Spray Pattern and Plume Geometry: These tests characterize the shape and directionality of the aerosol cloud, which can influence delivery to the user.[7]
Troubleshooting Guides
Issue 1: High Variability in Delivered Dose
Possible Causes:
-
Improper device actuation: Inconsistent handling of the pMDI or nebulizer.
-
Formulation instability: Precipitation of the drug from the solution or suspension.[1][2]
-
Inadequate priming of pMDI: The first few actuations of a new or unused pMDI may not deliver the correct dose.[8]
-
Incorrect nebulizer setup: Improper assembly or use of the nebulizer can lead to inefficient aerosol generation.[6]
Solutions:
-
Standardize device operation: Develop a strict, repeatable protocol for device actuation.
-
Verify formulation stability: Regularly check for any signs of precipitation or changes in the formulation's appearance.
-
Prime pMDIs: Always prime a new pMDI or one that has not been used for several days by releasing a few test sprays.[8]
-
Follow manufacturer's instructions for nebulizers: Ensure the nebulizer is assembled and operated according to the manufacturer's guidelines.[6]
Issue 2: Poor Lung Deposition and Low Efficacy
Possible Causes:
-
Suboptimal particle size: The aerosol particles may be too large or too small for efficient lung deposition.[4]
-
High plume velocity (pMDI): A fast-moving aerosol plume can increase deposition in the oropharynx.[9]
-
Incorrect animal positioning or breathing pattern: The orientation and breathing of the animal during exposure can significantly impact aerosol delivery.
Solutions:
-
Optimize particle size: Adjust formulation or device settings to achieve a mass median aerodynamic diameter (MMAD) within the 1-5 µm range.[4]
-
Use a spacer with pMDIs: A spacer can help to slow down the aerosol plume and allow more time for propellant evaporation, resulting in smaller particles and improved lung deposition.[10]
-
Control animal exposure conditions: Utilize appropriate animal holders and exposure systems to ensure consistent and controlled inhalation of the aerosol.
Data Presentation
Table 1: Key Parameters for Ipratropium Bromide pMDI Formulation
| Parameter | Recommended Range/Value | Significance | Reference(s) |
| HFA Propellant | < 72% v/v | Higher concentrations can lead to precipitation. | [1][2] |
| Ethanol Concentration | > 27% v/v | Acts as a co-solvent to improve drug solubility. | [1][2] |
| Mass Median Aerodynamic Diameter (MMAD) | ~2 µm | Influences the depth of lung penetration. | [2] |
| Fine Particle Fraction (FPF; <6.4 µm) | 45% - 52% | Represents the proportion of particles likely to reach the lungs. | [2] |
Table 2: Nebulization Parameters Affecting Droplet Size
| Nebulizer Type | Parameter Change During Nebulization | Effect on Droplet Size | Reference(s) |
| Jet Nebulizer | Temperature decrease (~7°C) | Initial increase, then decrease | [3] |
| Ultrasonic Nebulizer | Temperature increase (~20°C) | Decrease | [3] |
Experimental Protocols
Protocol 1: Aerodynamic Particle Size Distribution (APSD) Measurement using a Cascade Impactor
-
Apparatus Setup: Assemble the cascade impactor according to the manufacturer's instructions. A common choice is an Andersen Cascade Impactor (ACI).
-
Flow Rate: Set the flow rate for the impactor, typically at 28.3 L/min or 30 L/min.[7]
-
Sample Collection:
-
For a pMDI, discharge a specified number of actuations into the impactor's induction port.
-
For a nebulizer, run the nebulizer for a set period, directing the aerosol into the impactor.
-
-
Drug Recovery: After sample collection, carefully disassemble the impactor. Rinse each stage and the filter with a suitable solvent to recover the deposited drug.
-
Quantification: Analyze the amount of Ipratropium bromide on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
Mandatory Visualizations
Caption: Experimental workflow for in-vivo Ipratropium bromide aerosol studies.
Caption: Troubleshooting guide for high variability in aerosol delivery.
References
- 1. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting aerosol performance during nebulization with jet and ultrasonic nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compatible Stability and Aerosol Characteristics of Atrovent® (Ipratropium Bromide) Mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal particle size for beta 2 agonist and anticholinergic aerosols in patients with severe airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Biological Obstacles for Identifying In Vitro-In Vivo Correlations of Orally Inhaled Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Ipratropium bromide stability and storage conditions for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ipratropium bromide for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure ipratropium bromide powder?
A1: For long-term storage, it is recommended to store pure ipratropium bromide powder at -20°C. For short-term storage, 2-8°C is acceptable.[1] The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[2][3]
Q2: How should I store ipratropium bromide solutions?
A2: Aqueous solutions of ipratropium bromide should be protected from light.[4][5][6][7] For prepared nebulizer solutions, storage at controlled room temperature (15-25°C or 59-77°F) is recommended, and they should be discarded if they become discolored.[4][5][8] Admixtures with salbutamol have been shown to be stable for up to five days when stored between 4°C and 22°C.[6][9][10]
Q3: What is the optimal pH for ipratropium bromide solution stability?
A3: Ipratropium bromide is most stable in acidic to neutral solutions. The maximum stability in aqueous solution is observed at a pH of approximately 3.5.[9] The ester linkage in the molecule is susceptible to rapid hydrolysis in alkaline conditions.[5][8] Commercially available inhalation solutions are typically adjusted to a pH of 3.4.[5][11]
Q4: Is ipratropium bromide sensitive to light?
A4: Yes, ipratropium bromide solutions should be protected from light.[4][5][6][7] While some studies on admixtures showed no significant degradation under fluorescent lighting over a five-day period, it is standard practice to store solutions in light-protected containers (e.g., amber vials or foil pouches) to prevent potential photodegradation.[6][9][10]
Q5: Can I mix ipratropium bromide with other drugs for my experiments?
A5: Ipratropium bromide solutions are physically compatible with some other nebulizer solutions like salbutamol and metaproterenol for short periods (typically up to one hour).[5][8] However, mixing with other drugs can alter the physicochemical properties and aerosol characteristics.[12] It is crucial to verify the compatibility and stability of any specific mixture before use. For instance, solutions containing preservatives like benzalkonium chloride should not be mixed with sodium cromoglycate, as this can cause precipitation.[8]
Troubleshooting Guide
Issue 1: Ipratropium bromide powder is not dissolving properly.
-
Possible Cause: Ipratropium bromide is freely soluble in water and lower alcohols like ethanol.[5] If you are experiencing solubility issues, it could be due to the use of an inappropriate solvent or insufficient mixing.
-
Solution:
-
Ensure you are using a suitable solvent such as water or ethanol.
-
Gently warm the solution and use sonication to aid dissolution.
-
Check the purity of your solvent, as contaminants could affect solubility.
-
Issue 2: A precipitate has formed in my ipratropium bromide solution.
-
Possible Cause 1: pH Shift: The solution's pH may have shifted to the alkaline range, where ipratropium bromide is less stable and can degrade.[5]
-
Solution 1: Measure the pH of the solution. If it is alkaline, it is best to discard it and prepare a fresh solution, ensuring the pH is maintained in the acidic range (ideally around 3.4-3.5) using a suitable buffer if necessary.[9][11]
-
Possible Cause 2: Incompatibility: If you have mixed ipratropium bromide with another substance, a precipitate may have formed due to chemical incompatibility.[8]
-
Solution 2: Consult literature to confirm the compatibility of the mixed substances. If no information is available, it is advisable to prepare and analyze the solutions separately.
-
Possible Cause 3: Low Temperature Storage of Formulations: Some complex formulations containing co-solvents and propellants may precipitate at lower temperatures.
-
Solution 3: Review the formulation components. Formulations with high concentrations of hydrofluoroalkane (HFA) propellants and low concentrations of ethanol are more prone to precipitation.[11]
Issue 3: I am observing rapid degradation of ipratropium bromide in my experiment.
-
Possible Cause: The experimental conditions may be promoting degradation. Ipratropium bromide is susceptible to hydrolysis, particularly at alkaline pH, and to oxidation.[1][13][14]
-
Solution:
-
Check pH: Ensure your solution is buffered at an acidic pH (around 3.5).[9]
-
Avoid Incompatible Reagents: Do not expose ipratropium bromide to strong bases, acids, or oxidizing agents.[3]
-
Control Temperature: While thermally stable under some conditions, hydrolysis rates increase with temperature.[1][9][13] Maintain appropriate temperature control throughout your experiment.
-
Quantitative Stability Data
The following tables summarize the degradation of ipratropium bromide under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of Ipratropium Bromide Under Forced Conditions
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 hours at 60°C | 13.42 | [1][13] |
| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | 26.39 | [1][13] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | 28.89 | [1][13] |
| Thermal Degradation | Not specified | Not specified | No degradation observed | [1][13] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate ipratropium bromide from its degradation products.[1][13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Kromasil ODS 150 x 4.6 mm, C18 column.
-
Mobile Phase: A mixture of HPLC grade acetonitrile and potassium di-hydrogen phosphate buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Time: Approximately 3.7 minutes for ipratropium bromide.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, sensitivity, accuracy, precision, and robustness.[1][13]
Protocol 2: UPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of ipratropium bromide and its process-related impurities and degradation products.[15]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.
-
Mobile Phase: A mixture of Ammonium formate and Acetonitrile (45:55 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 242 nm.
-
Method Validation: The method is validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness as per ICH guidelines.[15]
Visualizations
Signaling Pathway of Ipratropium Bromide
Ipratropium bromide is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. In airway smooth muscle, acetylcholine (ACh) binds to M3 muscarinic receptors, which are coupled to Gq proteins. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ leads to the activation of Ca²⁺/calmodulin-dependent pathways, which ultimately cause smooth muscle contraction (bronchoconstriction). Ipratropium bromide competitively blocks the M3 receptor, preventing this cascade and leading to bronchodilation. It also blocks muscarinic receptors that regulate cyclic guanosine monophosphate (cGMP) levels, further contributing to smooth muscle relaxation.[16][17][18]
Caption: Ipratropium Bromide's Antagonistic Action on the M3 Muscarinic Receptor Pathway.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of ipratropium bromide involves subjecting the compound to various stress conditions, followed by analysis using a stability-indicating chromatographic method to separate and quantify the parent drug and any degradation products.
Caption: Workflow for Forced Degradation Stability Testing of Ipratropium Bromide.
References
- 1. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR IPRATROPIUM BROMIDE BY USING RP-HPLC [ouci.dntb.gov.ua]
- 2. Coupling of Muscarinic Cholinergic Receptors and cGMP in Nocturnal Regulation of the Suprachiasmatic Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Stability of ipratropium bromide and salbutamol nebuliser admixtures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis kinetics of ipratropium bromide - ProQuest [proquest.com]
- 10. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Issue's Article Details [indiandrugsonline.org]
- 14. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sierrajournals.com [sierrajournals.com]
- 16. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 18. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Overcoming Low Systemic Absorption of Ipratropium Bromide in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ipratropium Bromide. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low systemic absorption of this quaternary ammonium compound.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic absorption of Ipratropium Bromide so low?
A1: The low systemic absorption of Ipratropium Bromide is primarily due to its molecular structure. It is a quaternary ammonium compound, which means it carries a permanent positive charge.[1] This charge makes the molecule highly polar and hydrophilic (water-soluble), but also lipid-insoluble.[2] As a result, it has great difficulty crossing the lipid-rich biological membranes of the gastrointestinal tract and the nasal mucosa through passive diffusion.[2] Consequently, oral bioavailability is typically around 2%, with less than 10% of a nasal dose being systemically absorbed.[3][4]
Q2: Is the low systemic absorption a desirable feature for its therapeutic use?
A2: Yes, for its approved indications, the low systemic absorption is a key safety feature. Ipratropium Bromide is intended to act locally on the muscarinic receptors in the airways to cause bronchodilation.[] Minimal systemic absorption means a lower risk of anticholinergic side effects elsewhere in the body, such as tachycardia, dry mouth, or blurred vision.[4]
Q3: What is the primary mechanism of action of Ipratropium Bromide?
A3: Ipratropium Bromide is a non-selective muscarinic receptor antagonist. It competitively blocks the action of acetylcholine at M1, M2, and M3 muscarinic receptors in the bronchial smooth muscle.[2] This blockage prevents the increase of intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle contraction. The resulting effect is bronchodilation and a reduction in mucus secretion.[2]
Q4: Can Ipratropium Bromide cross the blood-brain barrier?
A4: No, due to its quaternary ammonium structure and high polarity, Ipratropium Bromide does not penetrate the blood-brain barrier.[2]
Troubleshooting Guide: Enhancing Systemic Absorption in Experimental Models
This guide is designed for researchers who, for experimental purposes, need to increase the systemic exposure of Ipratropium Bromide.
| Problem | Potential Cause | Suggested Solution/Strategy |
| Undetectable or very low plasma concentrations after oral/nasal administration. | Inherently poor membrane permeability of the quaternary ammonium compound. | Formulation with Permeation Enhancers: Co-administer with excipients that transiently open tight junctions or disrupt the cell membrane to facilitate paracellular or transcellular transport. Examples include surfactants, fatty acids, and cyclodextrins.[6] |
| Rapid clearance from the administration site (e.g., mucociliary clearance in the nasal cavity). | Mucoadhesive Formulations: Incorporate mucoadhesive polymers (e.g., chitosan) into the formulation to increase residence time at the absorption site, allowing more time for the drug to be absorbed. | |
| High variability in systemic exposure between experimental subjects. | Inconsistent dosing technique, especially with oral gavage or nasal administration. | Refine Administration Protocol: Ensure consistent volume, concentration, and placement of the dose. For oral gavage in rats, use appropriate needle size and ensure correct placement in the stomach.[7] |
| Differences in gastrointestinal transit time or food effects. | Standardize Experimental Conditions: Conduct studies in fasted animals to minimize variability from food effects. Ensure consistent housing and handling to reduce stress-induced physiological changes. | |
| Poor in vitro-in vivo correlation (IVIVC). | In vitro models (e.g., Caco-2) do not fully replicate the complexity of the in vivo environment (e.g., mucus layer, metabolic enzymes). | Model Refinement: Use co-culture Caco-2 models (e.g., with HT29-MTX mucus-producing cells) to better mimic the intestinal barrier.[8] |
| Integrate Data with PBPK Modeling: Utilize physiologically based pharmacokinetic (PBPK) models to simulate how in vitro permeability data translates to in vivo pharmacokinetics, accounting for physiological variables.[9] | ||
| Need to bypass first-pass metabolism for accurate systemic bioavailability assessment. | Potential for metabolism in the liver or gut wall, although Ipratropium Bromide is only partially metabolized. | Lipid-Based Drug Delivery Systems (LBDDS): Formulations like self-emulsifying drug delivery systems (SEDDS) can promote lymphatic uptake, which bypasses the portal circulation and first-pass metabolism in the liver. |
| Nanoparticle Formulations: Encapsulating Ipratropium Bromide in nanoparticles can protect it from degradation and alter its absorption pathway, potentially increasing systemic exposure. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Ipratropium Bromide from various studies.
Table 1: Pharmacokinetic Parameters of Ipratropium Bromide in Humans
| Route of Administration | Dose | Cmax (pg/mL) | Tmax (hours) | AUC (h·pg/mL) | Systemic Bioavailability (%) | Reference(s) |
| Intravenous | - | - | - | 15,000 | 100 | [3] |
| Oral | 20 mg | Low Plateau | Several hours | - | ~2 | [3] |
| Inhalation (MDI) | 80 µg | 78.71 ± 27.03 | - | 352.64 ± 95.10 | 6.9 | [9] |
| Nasal Spray | 84-336 µg | Often undetectable | - | - | < 10 | [4] |
Table 2: Pharmacokinetic Parameters of Ipratropium Bromide in Animal Models (Rat)
| Route of Administration | Dose | Half-life (hours) | Calculated Absorption (%) | Reference(s) |
| Intravenous | - | 1.9 | 100 | [9] |
| Oral | - | 7 | 12 | [9] |
Experimental Protocols
Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers
This protocol provides a method to assess the permeability of Ipratropium Bromide and the effect of potential absorption enhancers.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells (typically from ATCC) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter.
-
Only use monolayers with TEER values above 250 Ω·cm², as this indicates a well-formed, intact barrier.
3. Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Add HBSS to the basolateral (receiver) compartment.
-
Add the dosing solution of Ipratropium Bromide (e.g., 10 µM in HBSS, with or without a permeation enhancer) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
4. Sample Analysis:
-
Quantify the concentration of Ipratropium Bromide in all samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a general procedure for assessing the systemic absorption of an Ipratropium Bromide formulation after oral administration to rats.
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (8-12 hours) before dosing, with free access to water.
2. Formulation and Dosing:
-
Prepare the Ipratropium Bromide formulation (e.g., solution, suspension, nanoformulation) at the desired concentration.
-
Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg).
-
Administer the formulation directly into the stomach using oral gavage. Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.[7]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.
3. Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples from the tail vein or a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
4. Plasma Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Ipratropium Bromide in the plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
t₁/₂ (elimination half-life)
-
-
To determine absolute bioavailability, a separate group of rats must be administered an intravenous (IV) dose of Ipratropium Bromide. Bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway antagonized by Ipratropium Bromide.
Caption: Ipratropium Bromide blocks acetylcholine's action at the M3 receptor.
Experimental Workflow for Enhancing Systemic Absorption
The diagram below outlines a logical workflow for an experimental setup aimed at overcoming the low systemic absorption of Ipratropium Bromide.
Caption: A logical workflow for enhancing Ipratropium's systemic absorption.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product characteristics and pharmacokinetics of intranasal ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Frontiers | Bioequivalence study of ipratropium bromide inhalation aerosol using PBPK modelling [frontiersin.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Quaternary ammonium surfactants as nanoparticles against infection – ScienceOpen [scienceopen.com]
- 9. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Ipratropium bromide dosage in combination with beta-agonists for synergistic effect
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on adjusting Ipratropium bromide dosage in combination with beta-agonists to achieve synergistic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for the synergistic interaction between Ipratropium bromide and beta-agonists?
A1: The synergy arises from the distinct but complementary mechanisms of action of the two drug classes. Ipratropium bromide is a muscarinic receptor antagonist that blocks the bronchoconstrictor effects of acetylcholine, primarily in the larger central airways.[1][2] Beta-agonists, on the other hand, stimulate beta-2 adrenergic receptors, leading to smooth muscle relaxation, predominantly in the smaller peripheral airways.[3][4] By targeting different pathways that regulate airway tone, their combined use can produce a greater bronchodilator effect than either agent alone.[1][5]
Q2: What are the key considerations when designing an experiment to assess the synergy between Ipratropium bromide and a beta-agonist?
A2: A critical aspect is the experimental design to differentiate between additive and synergistic effects. Isobolographic analysis is considered the gold standard for this purpose.[6][7] This method requires generating dose-response curves for each drug individually and then testing them in combination at various fixed-ratio concentrations.[8][9] Careful selection of a relevant in vitro or in vivo model, appropriate outcome measures (e.g., airway smooth muscle relaxation, changes in lung mechanics), and a robust statistical analysis plan are also essential.
Q3: How can I account for potential receptor desensitization in my experiments?
A3: Beta-2 adrenergic receptor desensitization, or tachyphylaxis, can occur with prolonged or repeated exposure to beta-agonists.[10][11] To mitigate this in your experiments, you can:
-
Limit the duration of agonist exposure.[12]
-
Incorporate washout periods between drug administrations.
-
Use cell-permeable inhibitors of G-protein-coupled receptor kinases (GRKs) or beta-arrestin, if mechanistic insights are the goal.[10]
-
For in vivo studies, carefully design the dosing schedule to avoid continuous high-level stimulation.
Q4: Are there any known formulation or stability issues when combining Ipratropium bromide and beta-agonists?
A4: Admixtures of Ipratropium bromide and salbutamol (albuterol) nebulizer solutions are generally considered physically and chemically stable for short periods.[13][14] However, the pH of the final solution is a critical factor.[13][15] Significant degradation of albuterol can occur in alkaline conditions, which can also affect the stability of ipratropium bromide.[15][16] It is crucial to ensure the pH of the compounded solution is controlled, often by using the sulfate salt of the beta-agonist and potentially including an acidifying agent.[15] Always perform stability testing on your specific formulations under the intended storage and experimental conditions.[17]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in dose-response data | - Inconsistent cell culture conditions- Pipetting errors- Edge effects in multi-well plates- Instability of drug solutions | - Standardize cell seeding density and passage number.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of plates or fill them with media only.- Prepare fresh drug dilutions for each experiment and protect from light if necessary. |
| Non-parallel dose-response curves in isobolographic analysis | - The two drugs may not have the same mechanism of action or act on the same endpoint.- One drug may be a partial agonist while the other is a full agonist. | - Re-evaluate the underlying pharmacological assumptions. Isobolographic analysis is most straightforward when dose-response curves are parallel.[8] If not, more complex analytical models may be required. |
| Apparent antagonism at certain dose combinations | - Potential for negative feedback mechanisms at the cellular level.- Off-target effects of one or both drugs at higher concentrations. | - Investigate the full dose-response surface to identify the nature of the interaction across all concentrations.- Consider using more specific agonists or antagonists to probe the mechanism. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Motion artifacts in respiratory mechanics data | - Animal movement during measurement.- Cardiac interference (ECG artifacts). | - Ensure proper anesthesia and restraint of the animal.[18]- Use appropriate data filtering and artifact removal algorithms. Discrete wavelet transform (DWT) can be effective for removing baseline drift and spike-like artifacts.[19][20] Template subtraction methods can be used to remove ECG artifacts.[21] |
| Inconsistent drug delivery via nebulization | - Improper nebulizer setup or function.- Variations in animal breathing patterns. | - Calibrate the nebulizer to ensure a consistent particle size and output rate.[17]- Monitor the animal's breathing throughout the exposure period.[22] |
| High baseline variability in lung function | - Inconsistent animal handling and anesthesia.- Presence of underlying respiratory infections. | - Acclimatize animals to the experimental setup.- Use a consistent and appropriate level of anesthesia.[22]- Ensure animals are specific-pathogen-free (SPF). |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using Isobolographic Analysis
Objective: To determine if the combination of Ipratropium bromide and a beta-agonist (e.g., Salbutamol) exhibits a synergistic, additive, or antagonistic effect on the relaxation of pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate tracheal smooth muscle strips from a suitable animal model (e.g., guinea pig, rabbit) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction: Induce a submaximal, stable contraction of the tracheal strips using a contractile agent such as acetylcholine or carbachol.
-
Dose-Response Curves (Individual Drugs):
-
Generate cumulative concentration-response curves for Ipratropium bromide and Salbutamol individually.
-
Add increasing concentrations of each drug to the organ bath and record the relaxation response.
-
Calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect) for each drug.
-
-
Isobolographic Analysis:
-
Select a fixed ratio of the two drugs based on their EC50 values (e.g., 1:1, 1:3, 3:1).
-
Generate a cumulative concentration-response curve for the drug combination at the selected ratio.
-
Determine the experimental EC50 for the combination.
-
-
Data Analysis:
-
Construct an isobologram by plotting the EC50 of Ipratropium bromide on the y-axis and the EC50 of Salbutamol on the x-axis.
-
The line connecting these two points is the line of additivity.
-
Plot the experimental EC50 of the combination on the isobologram.
-
If the point for the combination falls significantly below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.[9]
-
Protocol 2: In Vivo Assessment of Bronchodilator Synergy using Forced Oscillation Technique (FOT) in Mice
Objective: To evaluate the synergistic effect of co-administered Ipratropium bromide and a beta-agonist on airway hyperresponsiveness in a mouse model.
Methodology:
-
Animal Model: Use a suitable mouse model of airway hyperresponsiveness (e.g., ovalbumin-sensitized and challenged mice).
-
Anesthesia and Tracheostomy: Anesthetize the mouse and perform a tracheostomy to allow for mechanical ventilation and measurement of respiratory mechanics.[18]
-
Baseline Measurements: Connect the mouse to a forced oscillation system (e.g., flexiVent) and obtain baseline measurements of respiratory system resistance (Rrs) and elastance (Ers).[22]
-
Bronchoconstriction Challenge: Administer a nebulized bronchoconstrictor (e.g., methacholine) and measure the increase in Rrs and Ers.
-
Drug Administration:
-
On separate days, administer nebulized Ipratropium bromide alone, the beta-agonist alone, or the combination of both at predetermined doses.
-
A vehicle control (saline) group should also be included.
-
-
Post-Drug Bronchoconstriction Challenge: After drug administration, repeat the methacholine challenge and measure the resulting changes in Rrs and Ers.
-
Data Analysis:
-
Calculate the percentage of protection from bronchoconstriction for each treatment group compared to the vehicle control.
-
Analyze the dose-response relationship for each drug and the combination to assess for synergy, similar to the principles of isobolographic analysis.
-
Quantitative Data
The following tables summarize preclinical data on the effects of Ipratropium bromide and beta-agonists.
Table 1: In Vitro Relaxant Potency and Efficacy of Bronchodilators on Feline Bronchial Smooth Muscle (Pre-contracted with Acetylcholine) [23]
| Drug | Potency (-logEC50 M) | Efficacy (Emax % Relaxation) |
| Ipratropium bromide | 7.93 ± 0.12 | 99.4 ± 3.2 |
| Salbutamol | 6.98 ± 0.11 | 96.2 ± 1.9 |
| Fenoterol | 7.85 ± 0.10 | 98.5 ± 2.5 |
| Formoterol | 8.24 ± 0.15 | 100.0 ± 0.0 |
Table 2: Dose-Response Data for Fenoterol and Ipratropium Bromide in Patients with Reversible Airway Obstruction [24]
| Drug/Combination | ED50 (FEV1) (µg) | % Change at ED50 (FEV1) | ED50 (SGaw) (µg) | % Change at ED50 (SGaw) |
| Fenoterol | 132 ± 46 | 30 ± 16 | 172 ± 62 | 106 ± 78 |
| Ipratropium bromide | 14 ± 7 | 21 ± 10 | 23 ± 11 | 82 ± 66 |
| Combination (5:2 ratio) | 109 ± 26 | 35 ± 11 | 121 ± 53 | 135 ± 81 |
Visualizations
Signaling Pathways
Caption: Signaling pathways of Beta-Agonists and Ipratropium Bromide in airway smooth muscle.
Experimental Workflow: Isobolographic Analysis
Caption: Experimental workflow for assessing drug synergy using isobolographic analysis.
References
- 1. Exploring Ipratropium bromide/Albuterol sulfate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In chronic obstructive pulmonary disease, a combination of ipratropium and albuterol is more effective than either agent alone. An 85-day multicenter trial. COMBIVENT Inhalation Aerosol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpccr.eu [jpccr.eu]
- 7. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 13. Compatible Stability and Aerosol Characteristics of Atrovent® (Ipratropium Bromide) Mixed with Salbutamol Sulfate, Terbutaline Sulfate, Budesonide, and Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of ipratropium bromide and salbutamol nebuliser admixtures [ouci.dntb.gov.ua]
- 15. Development and validation of a stability-indicating high-performance liquid chromatography method for the simultaneous determination of albuterol, budesonide, and ipratropium bromide in compounded nebulizer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tpcj.org [tpcj.org]
- 18. Evaluation of respiratory system mechanics in mice using the forced oscillation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Removing Clinical Motion Artifacts During Ventilation Monitoring With Electrical Impedance Tomography: Introduction of Methodology and Validation With Simulation and Patient Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Removing Clinical Motion Artifacts During Ventilation Monitoring With Electrical Impedance Tomography: Introduction of Methodology and Validation With Simulation and Patient Data [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Assay of Ipratropium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a stability-indicating HPLC assay for Ipratropium Bromide.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for a stability-indicating HPLC method for Ipratropium Bromide?
A typical reversed-phase HPLC (RP-HPLC) method for the determination of Ipratropium Bromide uses a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like potassium di-hydrogen phosphate). Detection is typically carried out using a UV detector.[1][2][3]
Q2: How is the stability-indicating nature of the HPLC method established?
The stability-indicating nature of the method is demonstrated through forced degradation studies.[4][5] The drug substance is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, and thermal stress to produce degradation products. The HPLC method must be able to resolve the main peak of Ipratropium Bromide from any peaks corresponding to these degradation products, proving the method's specificity.[4][5][6]
Q3: What are the critical validation parameters for this HPLC method according to ICH guidelines?
According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2][3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2][3][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][2][3][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2][3][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My Ipratropium Bromide peak is showing significant tailing/fronting. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like Ipratropium Bromide can be caused by interactions with residual silanol groups on the silica-based column packing.[8]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups, thereby reducing peak tailing.[8]
-
Solution 2: Use a Different Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Solution 3: Check for Column Contamination: Contaminants from previous injections can accumulate at the head of the column. Try flushing the column with a strong solvent.[8][9]
-
Fronting peaks can be a result of column overload or an injection solvent that is stronger than the mobile phase.[10][11] Try reducing the sample concentration or dissolving the sample in the mobile phase.[11]
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for Ipratropium Bromide is shifting between injections. What should I check?
-
Answer: Fluctuating retention times can be due to several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention.[12] Ensure the mobile phase is prepared consistently for each run.
-
Flow Rate Instability: Check the HPLC pump for any leaks or pressure fluctuations, as this can affect the flow rate and, consequently, the retention time.[10][12]
-
Temperature Variations: Ensure the column compartment temperature is stable, as temperature fluctuations can impact retention times.[10][12]
-
Issue 3: Spurious or Ghost Peaks in the Chromatogram
-
Question: I am observing unexpected peaks in my chromatogram, even in the blank injection. What is the source of these ghost peaks?
-
Answer: Ghost peaks can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as ghost peaks, especially during gradient elution.[10][11] Use high-purity HPLC grade solvents and freshly prepared buffers.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be completely washed out of the injector or column.[10] Implement a robust needle wash protocol and inject blanks between samples to check for carryover.
-
System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector, tubing, or detector flow cell.[10] A systematic cleaning of the system components may be necessary.
-
Data Presentation
Table 1: Chromatographic Conditions for Ipratropium Bromide Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil ODS C18 (150 x 4.6 mm, 5 µm)[1][2][3] | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (60:40 v/v)[1][2][3] | 0.1% Trifluoroacetic Acid:Acetonitrile (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[7] |
| Detection Wavelength | 254 nm[1][2][3] | 210 nm[7] |
| Retention Time | 3.7 min[1][2][3] | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Result (Method 1) | Result (Method 2) |
| Linearity Range | 20-120 µg/mL[1][2] | 24-56 µg/mL[7] |
| Correlation Coefficient (r²) | 0.9958[1][2] | 0.999[7] |
| Accuracy (% Recovery) | 99.8%[1][2] | 99.03% - 100.08%[7] |
| Precision (% RSD) | < 1.0% (Intra-day and Inter-day)[1][2] | < 2%[7] |
| LOD | Not Specified | 1.15 µg/mL[7] |
| LOQ | Not Specified | 3.49 µg/mL[7] |
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation |
| Acidic (0.1 N HCl) | 13.42%[1][2] |
| Alkaline (0.1 N NaOH) | 26.39%[1] |
| Oxidative (3% H₂O₂) | 28.89%[1][2] |
| Thermal | No degradation observed[1][2] |
Experimental Protocols
1. Preparation of Mobile Phase (Method 1)
-
Prepare a potassium di-hydrogen phosphate buffer solution.
-
Mix HPLC grade acetonitrile and the potassium di-hydrogen phosphate buffer in a ratio of 60:40 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2. Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of Ipratropium Bromide reference standard in the mobile phase to obtain a stock solution of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 20-120 µg/mL).
3. Forced Degradation Studies
-
Acid Degradation: To a solution of Ipratropium Bromide, add 0.1 N HCl and reflux for a specified period (e.g., 4 hours at 60°C).[4] Neutralize the solution before injection.
-
Base Degradation: To a solution of Ipratropium Bromide, add 0.1 N NaOH and reflux. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Ipratropium Bromide with 3% hydrogen peroxide.
-
Thermal Degradation: Expose a solid sample of Ipratropium Bromide to dry heat (e.g., 60°C) for a specified duration. Dissolve the sample in the mobile phase before injection.
Visualizations
Caption: Workflow for HPLC Method Validation of Ipratropium Bromide.
Caption: Forced Degradation Pathways of Ipratropium Bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. Issue's Article Details [indiandrugsonline.org]
- 3. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR IPRATROPIUM BROMIDE BY USING RP-HPLC [ouci.dntb.gov.ua]
- 4. sierrajournals.com [sierrajournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Identifying and mitigating Ipratropium bromide interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from Ipratropium bromide in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Ipratropium bromide and how does it work?
Ipratropium bromide is a synthetic anticholinergic drug.[1] It acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3][4] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes.[1] Its primary clinical use is as a bronchodilator for managing chronic obstructive pulmonary disease (COPD) and asthma.[1]
Q2: Why might Ipratropium bromide interfere with my biochemical assay?
Ipratropium bromide's mechanism of action, blocking muscarinic acetylcholine receptors, is the primary reason for potential interference in assays involving cholinergic signaling pathways.[2][3][4] It can directly compete with ligands for receptor binding, modulate downstream signaling events, or interact with assay components.
Q3: Which types of biochemical assays are most likely to be affected by Ipratropium bromide?
Assays that are particularly susceptible to interference by Ipratropium bromide include:
-
Radioligand Binding Assays: Especially those targeting muscarinic receptors.
-
Enzyme Assays: Specifically, acetylcholinesterase (AChE) assays, due to the close relationship with the cholinergic system.
-
Cell-Based Assays: Including G-protein coupled receptor (GPCR) signaling assays (e.g., calcium flux assays) that involve muscarinic receptor activation.
Troubleshooting Guides
Issue 1: Unexpected results in a Radioligand Binding Assay for Muscarinic Receptors
Question: I am performing a radioligand binding assay with a known muscarinic receptor agonist, but in the presence of a sample containing Ipratropium bromide, I observe significantly reduced binding of my radioligand. How can I confirm and mitigate this interference?
Answer:
Ipratropium bromide is a potent antagonist of muscarinic receptors and will compete with your radioligand for binding. This competitive inhibition will lead to a decrease in the measured signal.
Quantitative Data: Ipratropium Bromide Affinity for Muscarinic Receptors
| Receptor Subtype | IC50 (nM) |
| M1 | 2.9[2][3][4] |
| M2 | 2.0[2][3][4] |
| M3 | 1.7[2][3][4] |
Troubleshooting Workflow:
Experimental Protocol: Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific receptor and radioligand.
-
Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of your radioligand (typically at or near its Kd).
-
Add a range of concentrations of Ipratropium bromide.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Ipratropium bromide concentration to determine its IC50 value.
Issue 2: Altered Enzyme Kinetics in an Acetylcholinesterase (AChE) Assay
Question: My acetylcholinesterase (AChE) activity assay is showing reduced enzyme activity when I test samples containing Ipratropium bromide. Is this expected, and what can I do about it?
Answer:
While Ipratropium bromide is not a direct inhibitor of acetylcholinesterase, its presence can indirectly affect the assay. As an anticholinergic, it modulates the cholinergic system, and high concentrations might lead to non-specific interactions with assay components.
Troubleshooting Workflow:
Experimental Protocol: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Sample containing AChE
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the sample.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.
-
-
Validation with Ipratropium Bromide: To assess interference, perform the assay with a known concentration of AChE and spike in varying concentrations of Ipratropium bromide.
Issue 3: Inconsistent Responses in a Gq-Coupled GPCR Calcium Flux Assay
Question: I am using a cell line expressing a Gq-coupled muscarinic receptor in a calcium flux assay. When I apply samples containing Ipratropium bromide, the calcium response to my agonist is blunted. How do I address this?
Answer:
Ipratropium bromide, as a muscarinic antagonist, will competitively inhibit the binding of your agonist to the Gq-coupled muscarinic receptor. This will block the downstream signaling cascade that leads to calcium release, resulting in a reduced or absent signal in your assay.
Signaling Pathway Diagram:
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Plate cells expressing the Gq-coupled muscarinic receptor in a 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add your agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
To test for interference, pre-incubate the cells with varying concentrations of Ipratropium bromide before adding the agonist.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Mitigation Strategies
For assays where Ipratropium bromide interference is confirmed, the following sample preparation techniques can be employed to remove the interfering substance.
Solid-Phase Extraction (SPE)
SPE is a technique used to separate components of a mixture in a liquid sample by their physical and chemical properties.
General Protocol:
-
Conditioning: Pass a solvent through the SPE cartridge to wet the sorbent.
-
Loading: Apply the sample containing Ipratropium bromide to the cartridge. The drug will bind to the sorbent.
-
Washing: Wash the cartridge with a solvent that will remove weakly bound impurities but not the analyte of interest (or vice-versa).
-
Elution: Elute the desired component (either the purified sample or the Ipratropium bromide for quantification) with a different solvent.
The choice of sorbent and solvents will depend on the specific properties of Ipratropium bromide and the sample matrix.
Acid Dissociation
This method is particularly useful for immunoassays where Ipratropium bromide might interfere with antibody-antigen binding.
General Protocol:
-
Acidification: Treat the sample with a weak acid (e.g., 300 mM acetic acid or 0.1 M glycine-HCl, pH 2.5-3.0) to dissociate any drug-protein complexes.[5][6]
-
Neutralization: Neutralize the sample with a base (e.g., 1 M Tris-HCl, pH 9.0-9.5) before proceeding with the immunoassay.[5][6]
Note: It is crucial to validate any mitigation strategy to ensure that the process of removing Ipratropium bromide does not adversely affect the integrity of the sample and the accuracy of the assay. This can be done by spiking a known amount of the analyte into a blank matrix, subjecting it to the removal process, and then measuring the recovery.
References
- 1. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioanalytical Methods to Reduce Drug Interference in Anti-Drug Antibody Assay [medicalbiochemist.com]
- 6. Theoretical Considerations and Practical Approaches to Address the Effect of Anti-drug Antibody (ADA) on Quantification of Biotherapeutics in Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Ipratropium bromide and tiotropium in animal models of COPD
A comparative analysis of the efficacy of two prominent anticholinergic agents, ipratropium bromide and tiotropium, in preclinical models of Chronic Obstructive Pulmonary Disease (COPD) reveals distinct profiles in mitigating key pathological features of the disease. While direct head-to-head studies in the same animal model remain scarce, a synthesis of available data from various preclinical investigations provides valuable insights for researchers and drug development professionals.
Tiotropium, a long-acting muscarinic antagonist (LAMA), has demonstrated significant efficacy in reducing airway inflammation and remodeling in multiple animal models of COPD. In contrast, data for the short-acting muscarinic antagonist (SAMA), ipratropium bromide, in similar preclinical efficacy studies is less abundant, with existing research focusing more on its effects on muscarinic receptor dynamics.
This guide provides a comprehensive comparison of the available preclinical data for ipratropium bromide and tiotropium, focusing on their effects on lung function, airway inflammation, and remodeling in animal models of COPD. Detailed experimental protocols and quantitative data are presented to aid in the objective assessment of their performance.
Mechanism of Action: A Shared Pathway
Both ipratropium bromide and tiotropium exert their therapeutic effects by blocking muscarinic acetylcholine receptors (mAChRs) in the airways. Acetylcholine, a neurotransmitter, plays a crucial role in bronchoconstriction and mucus secretion. By antagonizing these receptors, particularly the M3 subtype on airway smooth muscle and submucosal glands, both drugs lead to bronchodilation and reduced mucus production.
Efficacy in Animal Models of COPD: A Comparative Overview
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of tiotropium and ipratropium in animal models of COPD. It is important to note the differences in animal models, inducing agents, and treatment protocols when comparing the outcomes.
Table 1: Effects on Airway Inflammation
| Drug | Animal Model | Inducing Agent | Dosage | Key Inflammatory Markers | Results |
| Tiotropium | Guinea Pig | Lipopolysaccharide (LPS) | 1 mM (nebulized) | Neutrophils in BALF | Significantly reduced LPS-induced neutrophilia[1] |
| Inflammatory cytokines (e.g., IL-6, TNF-α) | Not reported in this study | ||||
| Tiotropium | Mouse | Cigarette Smoke (CS) | 0.1 mg/mL (nebulized) | Neutrophils and Macrophages in BALF | Significantly reduced CS-induced increases in neutrophils and macrophages |
| Cytokines (IL-6, KC, MCP-1) | Significantly reduced levels of various pro-inflammatory cytokines | ||||
| Ipratropium Bromide | Rat | Sulfur Dioxide (SO₂) | 0.025% solution (aerosolized) | Muscarinic Receptor Density | Increased receptor density with chronic treatment |
| Inflammatory Cell Infiltration | Not reported in this study | ||||
| Ipratropium & Tiotropium | In vitro (THP-1 Macrophages) | Lipopolysaccharide (LPS) | 10⁻⁶ to 10⁻⁸ M | IL-6 and TNF-α | Both drugs reduced IL-6 and TNF-α concentrations, though less effectively than budesonide and fenoterol[2] |
BALF: Bronchoalveolar Lavage Fluid; IL: Interleukin; TNF: Tumor Necrosis Factor; KC: Keratinocyte-derived Chemokine; MCP-1: Monocyte Chemoattractant Protein-1.
Table 2: Effects on Airway Remodeling
| Drug | Animal Model | Inducing Agent | Dosage | Key Remodeling Markers | Results |
| Tiotropium | Guinea Pig | Lipopolysaccharide (LPS) | 1 mM (nebulized) | Goblet Cell Number | Significantly reduced LPS-induced increase in goblet cells[1] |
| Collagen Deposition | Significantly reduced LPS-induced collagen deposition in the airways[1] | ||||
| Airway Wall Thickness | Not explicitly quantified, but collagen reduction suggests a positive effect[1] | ||||
| Ipratropium Bromide | Rat | Sulfur Dioxide (SO₂) | 0.025% solution (aerosolized) | - | No data available on airway remodeling markers in this study. |
Experimental Protocols: A Closer Look
Tiotropium in a Guinea Pig Model of COPD
This study investigated the effect of tiotropium on LPS-induced airway inflammation and remodeling.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs were used.[1]
-
COPD Induction: Animals received intranasal instillations of 150 µg of lipopolysaccharide (LPS) twice a week for 12 weeks to induce features of COPD.[1]
-
Drug Administration: Tiotropium (1 mM) or saline was administered via nebulization for 30 minutes prior to each LPS instillation.[1]
-
Outcome Measures: 24 hours after the final LPS exposure, bronchoalveolar lavage fluid (BALF) was collected to assess inflammatory cell infiltration (neutrophils, macrophages). Lung tissue was processed for histological analysis of goblet cell numbers and biochemical assays for collagen content.[1]
Ipratropium Bromide in a Rat Model of COPD
This study focused on the impact of ipratropium bromide on muscarinic receptor density in a rat model of COPD.
Methodology:
-
Animal Model: Wistar rats were utilized for this study.
-
COPD Induction: COPD was induced by chronic exposure to high concentrations of sulfur dioxide (SO₂) gas.
-
Drug Administration: The rats inhaled an aerosolized 0.025% ipratropium bromide solution twice daily for 30 days.
-
Outcome Measures: The primary outcome was the density of muscarinic receptors in the airway and lung tissue, which was determined using radioligand binding studies at different time points during and after treatment.
Conclusion and Future Directions
The available preclinical evidence suggests that tiotropium is effective in mitigating both inflammatory and remodeling aspects of COPD in various animal models. Its ability to reduce neutrophil and macrophage infiltration, as well as key pro-inflammatory cytokines, points to a significant anti-inflammatory effect beyond its bronchodilatory action.[1] Furthermore, the reduction in goblet cell hyperplasia and collagen deposition indicates a potential to modify disease progression by targeting airway remodeling.[1]
Data on the anti-inflammatory and anti-remodeling efficacy of ipratropium bromide in animal models of COPD is notably limited. The primary focus of the identified study was on receptor pharmacology, revealing an upregulation of muscarinic receptors with chronic treatment, a phenomenon that may have clinical implications for treatment withdrawal.
The in-vitro data, while not a direct replacement for in-vivo studies, suggests that both ipratropium and tiotropium possess some anti-inflammatory properties by reducing cytokine release from macrophages.[2] However, the relative potency compared to other anti-inflammatory agents like corticosteroids appears to be lower in this model.[2]
A significant gap in the literature is the absence of direct, head-to-head comparative studies of ipratropium and tiotropium in the same animal model of COPD. Such studies would be invaluable for a more definitive comparison of their efficacy on a range of pathological outcomes. Future research should aim to address this gap, employing standardized COPD models and comprehensive endpoints, including detailed lung function measurements, cellular and molecular inflammatory markers, and quantitative assessment of airway remodeling. This will provide a more robust preclinical basis for understanding the differential therapeutic potential of these two important anticholinergic agents in the management of COPD.
References
Validating the Anticholinergic Activity of Ipratropium Bromide: A Comparative Guide to Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ipratropium bromide's anticholinergic activity with other key bronchodilators, supported by experimental data from receptor binding assays. Detailed methodologies are included to facilitate the replication and validation of these findings in a research setting.
Ipratropium bromide is a well-established short-acting muscarinic antagonist (SAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic effect is achieved through the competitive, reversible inhibition of acetylcholine at muscarinic receptors in the airways, leading to bronchodilation.[2][3] Understanding the binding affinity of Ipratropium bromide for different muscarinic receptor subtypes is crucial for elucidating its pharmacological profile and for the development of novel anticholinergic agents with improved selectivity and duration of action.
Comparative Analysis of Muscarinic Receptor Binding Affinities
The anticholinergic potency of Ipratropium bromide and other muscarinic antagonists is quantified by their binding affinity (Ki) to the five muscarinic acetylcholine receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki and IC50 values for Ipratropium bromide and a selection of other short-acting (SAMA) and long-acting muscarinic antagonists (LAMA).
| Compound | Class | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) |
| Ipratropium bromide | SAMA | 0.5 - 3.6 | 0.5 - 3.6 | 0.5 - 3.6 | - | - | 2.9 | 2.0 | 1.7 |
| Tiotropium bromide | LAMA | ~0.1 | ~0.3 | ~0.1 | - | - | - | - | - |
| Glycopyrrolate | LAMA | 0.5 - 3.6 | 0.5 - 3.6 | 0.5 - 3.6 | - | - | - | - | - |
| Aclidinium bromide | LAMA | ~0.15 | ~0.5 | ~0.2 | - | - | - | - | - |
| Umeclidinium | LAMA | ~0.05 | ~0.1 | ~0.06 | - | - | - | - | - |
| Atropine | Non-selective | ~1 | ~2 | ~1 | ~1 | ~2 | - | - | - |
As the data indicates, Ipratropium bromide is a non-selective muscarinic antagonist, exhibiting similar high affinity for M1, M2, and M3 receptors.[4] While its primary therapeutic action is mediated by the blockade of M3 receptors on airway smooth muscle, its non-selectivity, particularly its antagonism of presynaptic M2 autoreceptors, may lead to an increase in acetylcholine release, potentially counteracting its bronchodilatory effect to some extent.[1] In contrast, some long-acting muscarinic antagonists, such as Tiotropium, exhibit kinetic selectivity, dissociating more slowly from M3 receptors compared to M2 receptors, which may contribute to their longer duration of action.[3]
Experimental Protocols: Muscarinic Receptor Competitive Binding Assay
The following protocol provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as Ipratropium bromide, for muscarinic receptors. This protocol is based on established methods using the radioligand [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[5][6]
1. Materials and Reagents:
-
Tissue Source: Tissues rich in muscarinic receptors, such as bovine caudate nucleus, rat brain cortex, or cell lines expressing specific human muscarinic receptor subtypes.[5][7]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with high specific activity.
-
Test Compound: Ipratropium bromide and other anticholinergic agents of interest.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent, non-labeled muscarinic antagonist like atropine.[8]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6][9]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.[9]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]
-
Protein Assay Reagents (e.g., BCA method).
2. Membrane Preparation:
-
Homogenize the tissue in ice-cold lysis buffer.[6]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.[5][6]
-
Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation.[6]
-
Resuspend the final pellet in assay buffer, potentially with a cryoprotectant like 10% sucrose, and store at -80°C.[6]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[8]
3. Competitive Binding Assay Procedure:
-
Set up assay tubes or a 96-well plate for total binding, non-specific binding, and a range of competitor concentrations.[5]
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).[5]
-
Competitor Wells: Add increasing concentrations of the test compound (e.g., Ipratropium bromide) spanning a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[5]
-
To each well, add a fixed concentration of the radioligand, [³H]-NMS, typically at a concentration close to its dissociation constant (Kd).[5]
-
Initiate the binding reaction by adding the membrane preparation to each well.[5]
-
Incubate the reaction mixture at a controlled temperature (e.g., 27-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6][8][9]
-
Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters.[6][8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][9]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
4. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).[5]
-
Generate Competition Curve: Plot the percentage of specific [³H]-NMS binding against the logarithm of the competitor concentration.[5]
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).[5]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[5] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Experimental Workflow for a Competitive Receptor Binding Assay.
Caption: Comparative Binding Profile of Anticholinergic Agents.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Ipratropium Bromide: A Comparative Analysis of its Cross-Reactivity with Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ipratropium bromide's binding affinity across different muscarinic acetylcholine receptor (mAChR) subtypes. The information is supported by experimental data to aid in research and development involving this widely used anticholinergic agent.
Executive Summary
Ipratropium bromide is a non-selective muscarinic antagonist, demonstrating high affinity for M1, M2, and M3 receptor subtypes.[1] Its therapeutic effects, particularly in respiratory medicine, are primarily attributed to the blockade of M3 receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[1] While it blocks all muscarinic subtypes it interacts with, its clinical efficacy is mainly associated with its action on M3 receptors.[1]
Comparative Binding Affinity of Ipratropium Bromide
The following table summarizes the binding affinity of ipratropium bromide for human muscarinic receptor subtypes M1, M2, and M3. The data, presented as IC50 and Ki values, indicates a similar high affinity across these three subtypes, underscoring the non-selective nature of the compound.
| Receptor Subtype | IC50 (nM) | Ki (nM) | Tissue/Cell Source |
| M1 | 2.9 | 0.5 - 3.6 | Human Peripheral Lung & Airway Smooth Muscle |
| M2 | 2.0 | 0.5 - 3.6 | Human Peripheral Lung & Airway Smooth Muscle |
| M3 | 1.7 | 0.5 - 3.6 | Human Peripheral Lung & Airway Smooth Muscle |
Data compiled from multiple sources. The IC50 values are from one study, while the Ki range is from another, both indicating high affinity.[2][3]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.
References
A Comparative Analysis of Ipratropium Bromide and Salbutamol on Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Ipratropium bromide and Salbutamol on airway smooth muscle. The information presented is supported by experimental data from in-vitro and ex-vivo studies to assist researchers and drug development professionals in understanding the distinct and complementary mechanisms of these two widely used bronchodilators.
Executive Summary
Ipratropium bromide and Salbutamol are mainstays in the treatment of obstructive airway diseases, yet they operate through fundamentally different signaling pathways to achieve bronchodilation. Salbutamol, a short-acting β2-adrenergic agonist (SABA), directly stimulates the relaxation of airway smooth muscle. In contrast, Ipratropium bromide, a short-acting muscarinic antagonist (SAMA), primarily prevents bronchoconstriction induced by cholinergic nerve stimulation. This comparative analysis delves into their mechanisms of action, quantitative performance in preclinical models, and the experimental protocols used to evaluate their effects.
Quantitative Performance Comparison
The following table summarizes the in-vitro potency and efficacy of Salbutamol and Ipratropium bromide in relaxing pre-contracted airway smooth muscle. These studies highlight the direct comparative effects of the two drugs on isolated airway tissues.
| Drug | Animal Model | Tissue Preparation | Pre-contraction Agent | Potency (-logEC50 or pD2) | Efficacy (Emax %) | Reference |
| Salbutamol | Feline | Bronchial Rings | Acetylcholine (40% of max) | 6.0 | ~80-100% | [1] |
| Ipratropium Bromide | Feline | Bronchial Rings | Acetylcholine (40% of max) | >6.0 | ~80-100% | [1] |
| Salbutamol | Guinea Pig | Tracheal Strips | Histamine (1x10⁻⁵ M) | 7.50 ± 0.01 | Not Reported | [2] |
Note: EC50 (half maximal effective concentration) and pD2 (-log of the molar concentration that produces 50% of the maximum possible response) are measures of a drug's potency. Emax represents the maximum relaxant response.
Clinical studies in humans with asthma and chronic bronchitis have shown that while both drugs are effective bronchodilators, Salbutamol may have a faster onset of action and be more effective in asthmatic patients, whereas their efficacy can be comparable in patients with chronic bronchitis.[3][4] Combination therapy often results in a greater and more sustained bronchodilator response than either agent alone.[4]
Signaling Pathways
The distinct mechanisms of action of Salbutamol and Ipratropium bromide are rooted in their interaction with different receptor systems on the airway smooth muscle cells.
Salbutamol: β2-Adrenergic Receptor Agonism
Salbutamol exerts its relaxant effect by activating β2-adrenergic receptors, which are Gs-protein coupled receptors. This initiates a signaling cascade that leads to a decrease in intracellular calcium and the inactivation of contractile machinery.
Ipratropium Bromide: Muscarinic Receptor Antagonism
Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine receptors.[5] Its primary therapeutic effect in the airways is derived from blocking the M3 muscarinic receptors on airway smooth muscle, thereby preventing acetylcholine-induced bronchoconstriction.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of bronchodilators on airway smooth muscle.
Organ Bath Assay for Tracheal Smooth Muscle Reactivity
This ex-vivo technique allows for the direct measurement of contraction and relaxation of airway smooth muscle in response to pharmacological agents.
1. Tissue Preparation:
-
Male Hartley guinea pigs (250-700g) are euthanized.[2]
-
The trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).[2][6]
-
The trachea is cleaned of connective tissue and cut into rings (4-5 mm in length) or strips.[2][6]
2. Experimental Setup:
-
The tracheal preparations are mounted in an organ bath (typically 10-30 ml) containing the physiological salt solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[2][6]
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.[6]
-
An initial resting tension of 1-1.5g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with periodic washing.[6]
3. Measurement of Relaxation:
-
The tracheal smooth muscle is pre-contracted with a contractile agonist such as histamine (e.g., 1x10⁻⁵ M) or acetylcholine to induce a stable tonic contraction.[1][2]
-
Once a stable contraction plateau is reached, cumulative concentrations of the relaxant drug (e.g., Salbutamol or Ipratropium bromide) are added to the organ bath.
-
The resulting relaxation is recorded as a percentage of the pre-contracted tone.
-
Concentration-response curves are generated to determine the EC50 and Emax for each drug.[1]
Precision-Cut Lung Slices (PCLS) Assay
The PCLS model offers the advantage of studying airway smooth muscle in its more native environment, with intact parenchymal attachments and local cell-cell interactions.[3][7]
1. Tissue Preparation:
-
Lungs from various species, including humans, are inflated via the trachea with a low-melting-point agarose solution (1.5-3%).[7][8]
-
The agarose is allowed to solidify on ice, providing structural support to the lung tissue.[8]
-
The solidified lung lobes are then sectioned into thin slices (250-300 µm) using a vibratome or microtome.[8]
2. Culture and Viability Assessment:
-
The PCLS are cultured in a suitable medium, and viability can be assessed by observing ciliary beating in the airways.[3]
3. Measurement of Bronchoconstriction and Relaxation:
-
PCLS are placed in a perfusion chamber on a microscope stage.
-
The cross-sectional area of the airway lumen is continuously monitored using video microscopy.
-
A contractile agonist (e.g., methacholine) is added to induce bronchoconstriction, observed as a decrease in the airway luminal area.
-
The bronchodilator of interest is then added, and the subsequent increase in luminal area (relaxation) is quantified.
-
Dose-response relationships can be established by exposing the PCLS to varying concentrations of the drugs.
Conclusion
Ipratropium bromide and Salbutamol are effective bronchodilators that act on distinct pharmacological targets in the airway smooth muscle. Salbutamol is a direct-acting relaxant, while Ipratropium bromide is a functional antagonist that prevents cholinergic-mediated contraction. The choice of experimental model, whether organ baths for direct muscle reactivity or PCLS for a more integrated tissue response, is crucial for elucidating the specific effects of these and novel bronchodilator agents. Understanding their comparative pharmacology is essential for the rational design of new therapies for obstructive airway diseases.
References
- 1. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of aerosol ipratropium bromide and salbutamol in chronic bronchitis and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of precision cut lung slices as a translational model for the study of lung biology | springermedizin.de [springermedizin.de]
- 8. Functional changes in long-term incubated rat precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Validation of Ipratropium Bromide's Bronchodilatory Effects Against a Known Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo bronchodilatory performance of Ipratropium bromide against a known standard, Salbutamol (also known as Albuterol). It includes a summary of supporting experimental data from human clinical trials and a detailed preclinical experimental protocol for in-vivo validation in a guinea pig model.
Mechanism of Action: Ipratropium Bromide
Ipratropium bromide is a non-selective muscarinic receptor antagonist. In the airways, acetylcholine is released from efferent vagal nerve endings, binding to muscarinic receptors on bronchial smooth muscle cells. This binding activates a signaling cascade that leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), resulting in smooth muscle contraction and bronchoconstriction.
Ipratropium bromide competitively and reversibly inhibits the binding of acetylcholine to these muscarinic receptors, thereby blocking the increase in intracellular cGMP. This action leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.
Data Presentation: Human Clinical Trials
The following tables summarize quantitative data from human clinical trials comparing the bronchodilatory effects of Ipratropium bromide and Salbutamol. The primary endpoint is the change in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.
Table 1: Comparison of Peak Bronchodilator Effects
| Drug | Dose | Mean Change in FEV1 (Liters) | Time to Peak Effect (hours) | Reference |
| Ipratropium Bromide | 0.125 mg | Equivalent to Salbutamol | 1 - 2 | [1] |
| Ipratropium Bromide | 0.25 mg | Equivalent to Salbutamol | 1 - 2 | [1] |
| Ipratropium Bromide | 0.5 mg | Equivalent to Salbutamol | 1 - 2 | [1] |
| Salbutamol | 5 mg | Equivalent to Ipratropium Bromide | 1 - 2 | [1] |
| Ipratropium Bromide | 40 µg | 0.39 ± 0.27 | - | [2] |
| Salbutamol | 200 µg | 0.50 ± 0.30 | - | [2] |
Table 2: Duration of Action
| Drug | Dose | Duration of Significant Bronchodilation (hours) | Reference |
| Ipratropium Bromide | 0.25 mg | 6 | [1] |
| Ipratropium Bromide | 0.5 mg | 5 | [1] |
| Salbutamol | 5 mg | 4 | [1] |
Experimental Protocols: In-Vivo Preclinical Validation
This section details a representative experimental protocol for the in-vivo validation of Ipratropium bromide's bronchodilatory effects against Salbutamol in a guinea pig model of induced bronchoconstriction.
Objective: To assess and compare the ability of Ipratropium bromide and Salbutamol to reverse acetylcholine-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (450-550 g)
-
Ipratropium bromide solution
-
Salbutamol solution
-
Acetylcholine (ACh) chloride solution
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Equipment to measure total lung resistance (RL) and dynamic compliance (Cdyn)
-
Cannulas for trachea, jugular vein, and carotid artery
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate dose of sodium pentobarbital (e.g., 90-100 mg/kg, intraperitoneally).[3]
-
Perform a tracheotomy and insert a cannula into the trachea. Connect the animal to a mechanical ventilator.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for monitoring systemic blood pressure.[3]
-
Maintain a stable level of anesthesia throughout the experiment with a continuous infusion of the anesthetic agent.[3]
-
-
Baseline Measurement:
-
Allow the animal to stabilize after surgery.
-
Record stable baseline values for total lung resistance (RL) and dynamic compliance (Cdyn).
-
-
Induction of Bronchoconstriction:
-
Administer a continuous intravenous infusion of acetylcholine to induce a stable and sustained bronchoconstriction, evidenced by a significant increase in RL and a decrease in Cdyn.[3]
-
-
Drug Administration and Measurement of Bronchodilation:
-
Once a stable bronchoconstriction is achieved, administer a single intravenous dose of either Ipratropium bromide, Salbutamol, or a vehicle control.
-
Continuously record RL and Cdyn to measure the reversal of bronchoconstriction.
-
Monitor the onset, magnitude, and duration of the bronchodilatory response for each compound.
-
-
Data Analysis:
-
Express the changes in RL and Cdyn as a percentage of the baseline values before and after drug administration.
-
Compare the bronchodilatory effects of Ipratropium bromide and Salbutamol against the vehicle control and against each other.
-
References
- 1. Comparison of ipratropium bromide and salbutamol by aerosolized solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of acute bronchodilator effects of inhaled ipratropium bromide and salbutamol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Ipratropium Bromide vs. Long-Acting Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the duration of action of the short-acting muscarinic antagonist (SAMA), Ipratropium bromide, against several long-acting muscarinic antagonists (LAMAs). The data presented is compiled from a range of preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
Ipratropium bromide is a quaternary ammonium compound that acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] Its relatively short duration of action necessitates frequent dosing. In contrast, long-acting muscarinic antagonists (LAMAs) such as tiotropium, aclidinium, glycopyrrolate, and umeclidinium, exhibit prolonged receptor binding and/or slower dissociation, leading to a significantly extended duration of bronchodilation, allowing for once or twice-daily administration.[2][3] This guide delves into the quantitative differences in their duration of action, the experimental methodologies used for these determinations, and the underlying signaling pathways.
Data Presentation: Duration of Action
The following table summarizes the duration of action and related pharmacokinetic parameters of Ipratropium bromide and various LAMAs.
| Compound | Class | Duration of Action (hours) | Half-life (t½) | Receptor Dissociation Profile | Dosing Frequency |
| Ipratropium bromide | SAMA | 4 - 6[1] | ~1.6 hours[1] | Rapid dissociation from M2 and M3 receptors | 4 times daily |
| Tiotropium bromide | LAMA | >24[4] | ~64 hours[5] | Slow dissociation from M3 receptors, more rapid from M2 | Once daily |
| Aclidinium bromide | LAMA | ~12 | ~29 hours[5] | More rapid dissociation from M2 than M3 receptors | Twice daily |
| Glycopyrrolate | LAMA | >24 | 3.7 hours (offset t1/2 in human bronchus)[6] | Slower dissociation than ipratropium, faster than tiotropium[6] | Once or twice daily |
| Umeclidinium | LAMA | >24 | Data not consistently available in direct comparison | Long duration of action demonstrated in clinical studies | Once daily |
Signaling Pathway of Muscarinic Antagonists in Bronchoconstriction
Muscarinic antagonists exert their effects by blocking the action of acetylcholine (ACh) on muscarinic receptors in the airways. The primary receptor subtype responsible for bronchoconstriction is the M3 receptor, which is coupled to the Gq protein.[5]
Experimental Protocols
In Vitro: Receptor Dissociation Half-Life Assay
This protocol is a representative method to determine the dissociation rate of a muscarinic antagonist from the M3 receptor, a key indicator of its duration of action.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an assay buffer.
2. Radioligand Binding:
-
Incubate the membrane preparation with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) to achieve equilibrium binding.
3. Dissociation Initiation:
-
Initiate dissociation by adding a high concentration of a non-radiolabeled muscarinic agonist (e.g., atropine) to prevent re-binding of the radioligand.
4. Sample Collection and Measurement:
-
At various time points, filter aliquots of the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity remaining on the filters using liquid scintillation counting.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of specific binding remaining against time.
-
The slope of the resulting line is the dissociation rate constant (k_off).
-
Calculate the dissociation half-life (t½) as ln(2)/k_off.
In Vivo: Bronchodilation Assay in a Guinea Pig Model
This protocol outlines a typical in vivo experiment to assess the duration of the bronchodilator effect of an inhaled anticholinergic.
1. Animal Preparation:
-
Anesthetize guinea pigs and cannulate the trachea for mechanical ventilation.
-
Place an esophageal catheter to measure pleural pressure.
2. Baseline Measurements:
-
Measure baseline lung resistance and dynamic compliance using a pulmonary function testing system.
3. Bronchoconstriction Induction:
-
Administer an intravenous infusion of a bronchoconstrictor agent, such as acetylcholine or methacholine, to induce a stable increase in lung resistance.
4. Test Compound Administration:
-
Administer the test anticholinergic drug (e.g., Ipratropium or a LAMA) via intratracheal instillation or aerosol inhalation.
5. Monitoring and Data Collection:
-
Continuously monitor lung resistance and dynamic compliance for an extended period (e.g., up to 24 hours).
-
Record the percentage inhibition of the bronchoconstrictor-induced increase in lung resistance at various time points post-drug administration.
6. Data Analysis:
-
Plot the percentage inhibition of bronchoconstriction against time to determine the onset, peak effect, and duration of action of the test compound.
References
- 1. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duration of action of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nebulized vs. Aerosolized Ipratropium Bromide in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary delivery methods for ipatropium bromide: nebulization and aerosolization via metered-dose inhalers (MDIs), including soft mist inhalers (SMIs). This document synthesizes experimental data on efficacy, lung deposition, patient-reported outcomes, and cost-effectiveness to support research and development in respiratory drug delivery.
Executive Summary
Ipratropium bromide is a cornerstone therapy for chronic obstructive pulmonary disease (COPD) and asthma, acting as a bronchodilator by blocking muscarinic receptors in the airways. The choice between nebulized and aerosolized delivery systems involves a trade-off between clinical efficacy, patient convenience, and cost. While both methods are effective, metered-dose inhalers, particularly when used with a spacer, are often recommended as the first-line approach for stable patients due to their convenience and cost-effectiveness.[1][2] Nebulizers are typically reserved for acute exacerbations or for patients who cannot effectively use MDIs.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy - Change in Forced Expiratory Volume in 1 Second (FEV1)
| Delivery Method | Dose | Patient Population | Mean FEV1 Improvement | Study Reference |
| Nebulizer | 500 mcg | COPD Exacerbation | 0.13 L | [3] |
| MDI | 120 mcg | Severe Airflow Obstruction | Not significantly different from nebulized 125 mcg or 500 mcg | [4] |
| Nebulizer | 400-600 mcg | Stable COPD | 440 ml | [1][2] |
| MDI | 40 mcg | Stable COPD | Less than 400-600 mcg nebulized | [1][2] |
| Nebulizer (with Salbutamol) | 0.5 mg (Ipratropium) | COPD Exacerbation | 16.7% improvement | [5] |
| MDI with Spacer (with Albuterol) | 0.36 mg (Albuterol) | COPD Exacerbation | 13.4% improvement (not statistically significant from nebulizer) | [5] |
Table 2: Lung Deposition
| Delivery Method | Device Type | Patient Population | Whole Lung Deposition (% of dose) | Study Reference |
| Nebulizer | Not Specified | Healthy Subjects | ~12% | |
| MDI (CFC) | Standard MDI | Healthy Subjects | ~10-15% | |
| MDI (HFA) with Spacer | AeroChamber | Mechanically Ventilated Patients | 38% (of albuterol) | |
| Soft Mist Inhaler (Respimat®) | Respimat® SMI | COPD Patients (untrained) | 37% | [6] |
| MDI (HFA) | Standard MDI | COPD Patients (untrained) | 21% | [6] |
| Soft Mist Inhaler (Respimat®) | Respimat® SMI | COPD Patients (trained) | 53% | [6] |
| MDI (HFA) | Standard MDI | COPD Patients (trained) | 21% | [6] |
Table 3: Patient-Reported Outcomes & Preferences
| Delivery Method | Key Findings | Study Reference |
| Nebulizer | Higher patient satisfaction, perceived effectiveness, and comfort, especially in hospitalized patients.[7] | [7] |
| MDI with Spacer | Generally preferred for convenience and portability in stable patients. | [1][2] |
| Nebulizer | Preferred by a majority of patients and caregivers in a survey, citing easier breathing and improved quality of life.[8] | [8] |
Table 4: Cost-Effectiveness
| Delivery Method | Cost Comparison | Study Reference |
| MDI with Spacer | More cost-effective for routine use in stable patients.[1][2] | [1][2] |
| Nebulizer | Higher costs associated with equipment and administration time. | [8] |
| MDI | Lower cost per administration compared to nebulizers in a hospital setting. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical protocols for key comparative experiments.
Comparative Efficacy Study (FEV1 Measurement)
This protocol is based on a randomized, double-blind, crossover study design, adhering to the principles of the CONSORT statement.[6][8][10]
Objective: To compare the bronchodilator effect of nebulized versus aerosolized ipratropium bromide in patients with stable COPD.
Methodology:
-
Patient Recruitment: Recruit patients with a confirmed diagnosis of stable, moderate-to-severe COPD. Obtain informed consent.
-
Inclusion/Exclusion Criteria: Define clear criteria, including age, smoking history, baseline FEV1, and absence of recent exacerbations or respiratory infections.
-
Study Design: A randomized, double-blind, crossover design with two treatment periods separated by a washout period.
-
Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., Nebulizer then MDI, or MDI then Nebulizer).
-
Blinding: Use a double-dummy technique. Patients receive the active drug from one device and a placebo from the other in each treatment period.
-
Spirometry Measurement:
-
Data Analysis: Compare the change in FEV1 from baseline between the two delivery methods using appropriate statistical tests (e.g., paired t-test or ANOVA for crossover design).
Lung Deposition Study (Gamma Scintigraphy)
This protocol outlines the standardized method for quantifying in-vivo aerosol deposition using two-dimensional gamma scintigraphy.
Objective: To quantify and compare the total and regional lung deposition of ipratropium bromide delivered by a nebulizer and an MDI.
Methodology:
-
Radiolabeling: Radiolabel the ipratropium bromide formulation with a gamma-emitting isotope, typically Technetium-99m (99mTc). Ensure the radiolabeling process does not alter the aerosol's particle size distribution.
-
Subject Preparation: Instruct the subject on the inhalation maneuver specific to the delivery device being tested.
-
Image Acquisition:
-
Acquire a baseline transmission scan to correct for tissue attenuation.
-
The subject inhales the radiolabeled aerosol.
-
Immediately following inhalation, acquire anterior and posterior static images of the chest and stomach using a gamma camera.
-
-
Image Analysis:
-
Define regions of interest (ROIs) for the whole lung, central airways, and peripheral airways.
-
Quantify the radioactivity in each ROI, correcting for tissue attenuation and radioactive decay.
-
Calculate the percentage of the total dose deposited in each region.
-
-
Data Analysis: Compare the deposition percentages between the nebulizer and MDI using statistical analysis.
Patient Preference and Satisfaction Assessment
This protocol utilizes validated questionnaires to assess patient-reported outcomes.
Objective: To compare patient satisfaction and preference for nebulized versus aerosolized ipratropium bromide.
Methodology:
-
Study Design: A crossover study where patients use each delivery system for a specified period (e.g., 2-4 weeks).
-
Questionnaires: At the end of each treatment period, administer validated questionnaires such as the Patient Satisfaction and Preference Questionnaire (PASAPQ)[12] or the Feeling of Satisfaction with Inhaler (FSI-10) questionnaire.[13]
-
Data Collection: The questionnaires should assess various domains, including ease of use, convenience, perceived effectiveness, and overall satisfaction.
-
Data Analysis: Compare the satisfaction scores and stated preferences for each device using appropriate statistical methods.
Mandatory Visualization
Ipratropium Bromide Signaling Pathway
Ipratropium bromide is a non-selective muscarinic antagonist, with its primary therapeutic effect mediated through the blockade of M3 muscarinic receptors on airway smooth muscle.[10] This blockade prevents acetylcholine-induced bronchoconstriction.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing two inhalation delivery systems.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. droracle.ai [droracle.ai]
- 3. Effects of Different Mesh Nebulizer Sources on the Dispersion of Powder Formulations Produced with a New Small-Particle Spray Dryer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of metered dose inhalers with nebulizers from the delivery of ipratropium bromide in domiciliary practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. consort-spirit.org [consort-spirit.org]
- 11. cdn.ps.emap.com [cdn.ps.emap.com]
- 12. Development and validation of a patient satisfaction and preference questionnaire for inhalation devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Ipratropium Bromide with Corticosteroids in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on the individual and potential synergistic effects of Ipratropium bromide and corticosteroids. While direct preclinical evidence for synergy is limited, this document synthesizes the available information on their respective mechanisms of action and effects on key pathological features of respiratory diseases to support further research and drug development.
Core Mechanisms of Action: A Potential for Synergy
Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that competitively inhibits acetylcholine at muscarinic receptors in the airways. This leads to bronchodilation and a reduction in mucus secretion.[1][2] Corticosteroids, on the other hand, are potent anti-inflammatory agents that act through genomic and non-genomic pathways to suppress the production of pro-inflammatory mediators.[3][4][5]
The potential for synergy lies in their complementary mechanisms. Ipratropium bromide addresses the cholinergic component of bronchoconstriction and mucus hypersecretion, providing rapid symptomatic relief.[6] Corticosteroids target the underlying inflammation, which can, in turn, reduce airway hyperresponsiveness and mucus production over the long term.[7][8]
Comparative Efficacy in Preclinical Models
Table 1: Anti-inflammatory Effects
| Parameter | Ipratropium Bromide | Corticosteroids (e.g., Dexamethasone, Budesonide) | Potential Synergistic Effect |
| Neutrophil Infiltration in BAL Fluid | Reduction in neutrophil numbers in a rat model of cadmium-induced pulmonary inflammation. | Dexamethasone demonstrated a dose-related inhibition of antigen-induced eosinophilia and neutropenia in the BAL fluid and lung tissue of mice.[9] In some models, however, corticosteroid therapy has been associated with an increase in BALF neutrophils in smokers with IPF.[10] | Additive or synergistic reduction in neutrophil-mediated inflammation. |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | In an in vitro macrophage model, Ipratropium was found to reduce IL-6 and TNF-α concentrations. | Corticosteroids are well-established inhibitors of pro-inflammatory cytokine production through the inhibition of transcription factors like NF-κB. | Enhanced suppression of the inflammatory cascade. |
| Airway Eosinophilia | No direct preclinical evidence found. | Budesonide reverses airway eosinophilia in a mouse model of chronic allergen exposure.[11] Dexamethasone also shows a significant dose-related inhibition of antigen-induced eosinophilia.[9] | Corticosteroids are the primary agent for reducing eosinophilic inflammation. Any synergistic effect is likely to be minimal. |
Table 2: Effects on Bronchoconstriction and Airway Hyperresponsiveness
| Parameter | Ipratropium Bromide | Corticosteroids (e.g., Budesonide) | Potential Synergistic Effect |
| Bronchodilation | Acts as a direct bronchodilator by blocking muscarinic receptors, leading to decreased smooth muscle contraction.[6] | Do not have a direct bronchodilator effect but can reduce airway hyperresponsiveness over time by reducing inflammation. | Combination of rapid bronchodilation from ipratropium with a long-term reduction in airway hyperresponsiveness from corticosteroids. |
| Airway Hyperresponsiveness (AHR) | Can inhibit AHR induced by specific stimuli like hyperventilation in asthmatic children.[12] However, some studies suggest it does not alter AHR despite improving baseline lung function.[13] | Budesonide can prevent the development of sustained AHR in mice when administered throughout chronic allergen exposure. It also attenuates allergen-induced methacholine airway hyperresponsiveness.[14] | A more comprehensive control of AHR by targeting both cholinergic pathways and underlying inflammation. |
Table 3: Effects on Mucus Secretion and Clearance
| Parameter | Ipratropium Bromide | Corticosteroids (e.g., Dexamethasone) | Potential Synergistic Effect |
| Mucus Production | By blocking muscarinic receptors on submucosal glands, it can reduce mucus secretion.[2] Some studies suggest it has minimal effects on mucus viscosity or production.[15][16] Inhalation of ipratropium bromide has been shown to help keep mucus bundles moving.[17] | In vitro studies show that glucocorticoids can reduce mucus production.[8] Dexamethasone has been shown to downregulate the expression of the MUC5AC mucin gene in human airway epithelial cells.[8][18] It has also been shown to reduce mucus production in a 3D respiratory model.[19][20][21] | A dual action on mucus, with ipratropium reducing secretion and corticosteroids reducing the inflammatory drive for mucus hypersecretion. |
| Mucociliary Clearance | Does not appear to negatively impact mucociliary clearance and may aid it through bronchodilation.[15] Studies have shown it does not alter mucociliary clearance.[22][23] | May hasten mucociliary clearance.[18] | Improved mucus clearance due to reduced viscosity and volume, and improved airflow. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the distinct and potentially interacting signaling pathways of Ipratropium bromide and corticosteroids.
References
- 1. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical significance of airway mucus hypersecretion in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociation by steroids of eosinophilic inflammation from airway hyperresponsiveness in murine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bronchoalveolar lavage fluid neutrophils increase after corticosteroid therapy in smokers with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Bronchial responsiveness to hyperventilation in children with asthma: inhibition by ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of inhaled budesonide on allergen-induced airway responses and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. copdnewstoday.com [copdnewstoday.com]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Effect of ipratropium bromide on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis Plan: A Comparative Guide for Ipratropium Bromide Treatment Groups
This guide provides a comprehensive statistical analysis plan (SAP) for a hypothetical randomized, double-blind, placebo-controlled, parallel-group study designed to compare the efficacy and safety of two doses of Ipratropium bromide inhalation aerosol against a placebo in patients with Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals.
Study Objectives and Endpoints
Primary Objective: To assess the efficacy of two different doses of Ipratropium bromide (Low Dose and High Dose) compared to a placebo in improving lung function in patients with moderate to severe COPD.
Secondary Objectives:
-
To evaluate the safety and tolerability of the two doses of Ipratropium bromide.
-
To assess the effect of Ipratropium bromide on patient-reported outcomes.
-
To characterize the pharmacokinetic profile of the two doses of Ipratropium bromide.
Endpoints:
| Endpoint Type | Endpoint |
| Primary | Change from baseline in Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 0 to 6 hours (AUC0-6h) at Week 12. |
| Secondary | - Change from baseline in peak FEV1 at Week 12.[1][2] |
| - Change from baseline in Forced Vital Capacity (FVC) at Week 12. | |
| - Time to onset of bronchodilator effect. | |
| - Proportion of patients with a clinically significant improvement in FEV1 (≥15% increase from baseline) at Week 12.[] | |
| - Change from baseline in St. George's Respiratory Questionnaire (SGRQ) total score at Week 12. | |
| Safety | - Incidence of adverse events (AEs) and serious adverse events (SAEs).[1][2][4] |
| - Changes in vital signs, electrocardiogram (ECG) parameters, and clinical laboratory values. | |
| Pharmacokinetic | - Maximum plasma concentration (Cmax) and time to Cmax (Tmax). |
| - Area under the plasma concentration-time curve (AUC). |
Experimental Protocols
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. Eligible patients will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Ipratropium Bromide Low Dose
-
Ipratropium Bromide High Dose
-
Placebo
The treatment period will be 12 weeks.
Spirometry Procedure
Spirometry will be performed at screening, baseline (Day 1), and at Weeks 4, 8, and 12. On days when serial spirometry is performed, FEV1 and FVC will be measured pre-dose and at 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-dose.[5]
Procedure:
-
Patients should refrain from using short-acting bronchodilators for at least 6 hours before the test.[6]
-
The patient will be seated comfortably in an upright position.[7]
-
A nose clip will be applied to prevent air leakage through the nostrils.[7][8]
-
The patient will be instructed to take a deep breath, as large as possible, and then exhale as forcefully and completely as possible into the spirometer.[6][8]
-
The maneuver will be repeated at least three times to ensure reproducibility.[6]
-
All procedures will be conducted in accordance with the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[9]
Safety Assessments
Adverse events will be monitored and recorded at each study visit. Vital signs, ECGs, and clinical laboratory tests will be performed at screening, baseline, and at specified intervals throughout the study.
Statistical Analysis
Analysis Populations
-
Intention-to-Treat (ITT) Population: All randomized patients who have received at least one dose of the study medication. This will be the primary population for all efficacy analyses.
-
Safety Population: All randomized patients who have received at least one dose of the study medication. This will be the population for all safety analyses.
-
Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations. This will be used for sensitivity analyses of the primary endpoint.
Statistical Methods
Efficacy Analysis: The primary endpoint, change from baseline in FEV1 AUC0-6h at Week 12, will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a fixed effect and baseline FEV1 as a covariate.[10] A mixed-effect model for repeated measures (MMRM) will be used as a sensitivity analysis.[1][2]
Secondary continuous efficacy endpoints will be analyzed using similar ANCOVA or MMRM models. The proportion of responders will be compared between treatment groups using a logistic regression model, adjusting for baseline FEV1.
Safety Analysis: The incidence of AEs will be summarized by treatment group and coded using the Medical Dictionary for Regulatory Activities (MedDRA).[11] The number and percentage of patients experiencing at least one AE will be presented for each treatment group. Vital signs and laboratory data will be summarized by descriptive statistics at each visit.
Handling of Missing Data: Multiple imputation will be the primary method for handling missing data for the primary efficacy endpoint. Other methods, such as the last observation carried forward (LOCF), may be used for sensitivity analyses.
Data Presentation
Baseline Demographics and Clinical Characteristics
| Characteristic | Ipratropium Bromide Low Dose (N=150) | Ipratropium Bromide High Dose (N=150) | Placebo (N=150) | Total (N=450) |
| Age (years), mean (SD) | 55.2 (8.1) | 54.9 (8.5) | 55.5 (7.9) | 55.2 (8.2) |
| Sex, n (%) | ||||
| Male | 90 (60.0) | 93 (62.0) | 88 (58.7) | 271 (60.2) |
| Female | 60 (40.0) | 57 (38.0) | 62 (41.3) | 179 (39.8) |
| Race, n (%) | ||||
| White | 120 (80.0) | 118 (78.7) | 122 (81.3) | 360 (80.0) |
| Black | 15 (10.0) | 16 (10.7) | 14 (9.3) | 45 (10.0) |
| Asian | 10 (6.7) | 11 (7.3) | 10 (6.7) | 31 (6.9) |
| Other | 5 (3.3) | 5 (3.3) | 4 (2.7) | 14 (3.1) |
| Smoking Status, n (%) | ||||
| Current | 60 (40.0) | 62 (41.3) | 58 (38.7) | 180 (40.0) |
| Former | 90 (60.0) | 88 (58.7) | 92 (61.3) | 270 (60.0) |
| Baseline FEV1 (L), mean (SD) | 1.52 (0.41) | 1.55 (0.43) | 1.53 (0.42) | 1.53 (0.42) |
| Baseline FVC (L), mean (SD) | 3.10 (0.75) | 3.15 (0.78) | 3.12 (0.76) | 3.12 (0.76) |
Efficacy Results at Week 12
| Endpoint | Ipratropium Bromide Low Dose | Ipratropium Bromide High Dose | Placebo |
| FEV1 AUC0-6h (Lh), LSM Change (SE) | 0.15 (0.02) | 0.20 (0.02) | 0.05 (0.02) |
| Peak FEV1 (L), LSM Change (SE) | 0.25 (0.03) | 0.30 (0.03) | 0.10 (0.03) |
| FVC (L), LSM Change (SE) | 0.18 (0.04) | 0.22 (0.04) | 0.08 (0.04) |
| Responders (≥15% FEV1 increase), n (%) | 60 (40.0) | 75 (50.0) | 22 (14.7) |
| SGRQ Total Score, LSM Change (SE) | -4.5 (0.8) | -5.2 (0.8)* | -1.5 (0.8) |
LSM: Least Squares Mean; SE: Standard Error. *p < 0.05 compared to placebo.
Summary of Adverse Events
| Adverse Event Category, n (%) | Ipratropium Bromide Low Dose (N=150) | Ipratropium Bromide High Dose (N=150) | Placebo (N=150) |
| Any Adverse Event | 45 (30.0) | 52 (34.7) | 40 (26.7) |
| Drug-Related AE | 15 (10.0) | 20 (13.3) | 8 (5.3) |
| Serious Adverse Event | 3 (2.0) | 4 (2.7) | 2 (1.3) |
| AE Leading to Discontinuation | 2 (1.3) | 3 (2.0) | 1 (0.7) |
| Most Common AEs (>2%) | |||
| Dry Mouth | 8 (5.3) | 12 (8.0) | 2 (1.3) |
| Cough | 6 (4.0) | 7 (4.7) | 5 (3.3) |
| Headache | 5 (3.3) | 6 (4.0) | 4 (2.7) |
| Nasopharyngitis | 4 (2.7) | 5 (3.3) | 6 (4.0) |
Visualizations
Statistical Analysis Workflow
References
- 1. Statistical analysis on adverse events of clinical trials [udspace.udel.edu]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Statistical methods for the analysis of adverse event data in randomised controlled trials: a scoping review and taxonomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ipratropium Bromidum
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ipratropium Bromidum, aligning with best practices and regulatory requirements.
Core Principles of Ipratropium Bromidum Waste Management
The disposal of Ipratropium Bromidum must adhere to a hierarchy of controls, prioritizing waste minimization and compliance with all applicable local, national, and international regulations.[1] It is crucial to prevent environmental release by employing the best available technology, which may include destructive techniques for both waste and wastewater.[2][3]
Key safety and handling precautions before disposal include:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust respirator when handling the solid form.[1]
-
Work in a well-ventilated area, preferably in a laboratory hood, to avoid inhalation of dust or aerosols.[4][5]
-
Avoid direct contact with the substance on the skin and eyes.[4][5]
-
Do not eat, drink, or smoke in areas where Ipratropium Bromidum is handled.[1]
-
Containers holding the substance should be kept securely sealed when not in use.[1]
Step-by-Step Disposal Procedures
The proper disposal of Ipratropium Bromidum depends on whether it is unused material, contaminated material from a spill, or an empty container.
1. Unused or Expired Ipratropium Bromidum:
-
Do not dispose of down the drain. This practice is now prohibited under the EPA Final Rule.[6]
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to identify a suitable treatment or disposal facility.[1]
-
The recommended disposal methods are:
-
The waste must be disposed of in accordance with all applicable laws and regulations.[2]
2. Management of Spills:
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
-
Minor Spills (Dry Powder):
-
Clean up spills immediately.[1]
-
Avoid generating dust.[1] If necessary, dampen the material with water to prevent it from becoming airborne.[1]
-
Use dry clean-up procedures such as sweeping or vacuuming.[1] Vacuums must be fitted with a HEPA filter.[1]
-
Collect the residue and place it in a sealed, labeled plastic bag or other suitable container for disposal.[1]
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material (e.g., sand, earth).
-
Transfer the absorbent material into a labeled container for disposal.[2]
-
-
Major Spills:
-
Evacuate non-essential personnel from the affected area.[2]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Cleanup operations should only be undertaken by trained personnel wearing appropriate PPE, including protective clothing and breathing apparatus.[1][2]
-
Prevent the spillage from entering drains or water courses.[1]
-
Recover the product wherever possible.[1]
-
Contain and collect the spilled material using appropriate methods (absorption for liquids, careful sweeping for solids) and place it in a labeled, sealed container for disposal.[1][2][8]
-
3. Disposal of Empty Containers:
-
Decontaminate empty containers.[1] Observe all label safeguards until the containers are cleaned and destroyed.[1]
-
Under the Resource Conservation and Recovery Act (RCRA), containers that held acute hazardous waste pharmaceuticals are no longer considered hazardous waste once emptied and can be disposed of in the solid waste trash.[9] However, it is best practice to consult with your EHS department for specific guidance.
Regulatory Framework
The disposal of pharmaceutical waste, including Ipratropium Bromidum, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7] The EPA's Subpart P rule provides specific requirements for managing hazardous waste pharmaceuticals in healthcare settings, which includes a ban on flushing these materials down the drain.[7]
While Ipratropium Bromidum is not explicitly listed as a P- or U-listed hazardous waste by the RCRA, it is imperative to check state and local regulations, as they may have stricter requirements.[6] All pharmaceutical waste should be managed properly, regardless of its classification.[6] Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[7]
Experimental Protocols and Data Presentation
Currently, there is no quantitative data available in the provided search results that would necessitate a structured table for comparison. The information is procedural and qualitative in nature. Similarly, specific experimental protocols for disposal are not detailed beyond the general guidelines outlined above. The emphasis is on following established safety procedures and regulatory requirements.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of Ipratropium Bromidum, the following workflow diagram has been created.
Caption: Disposal workflow for Ipratropium Bromidum.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. pharmalogistics.com [pharmalogistics.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. spectrumrx.com [spectrumrx.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ipratropium Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Ipratropium bromide, a quaternary ammonium anticholinergic agent, a thorough understanding and implementation of appropriate safety measures are crucial to prevent accidental exposure and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of Ipratropium bromide.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For Ipratropium bromide, the following PPE is recommended based on safety data sheets.
Table 1: Recommended Personal Protective Equipment for Handling Ipratropium Bromide
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses or goggles | Should be worn if a splash hazard exists. For powder form, tightly fitting safety goggles are recommended.[1][2][3][4] |
| Hands | Impervious gloves | Recommended if skin contact is possible, especially for bulk processing operations.[2][3][4][5] Gloves must be inspected prior to use and proper removal technique should be followed.[3] |
| Body | Protective clothing | Impervious or complete suit protecting against chemicals is recommended if skin contact is possible and for bulk processing.[2][3][4][5] The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[3] |
| Respiratory | NIOSH/MSHA-approved respirator | Not generally required for the final pharmaceutical product under normal therapeutic use.[1] However, if handling the powder form, generating dusts or aerosols, or in case of insufficient ventilation, a full-face particle respirator is appropriate.[3] |
It is important to note that Occupational Exposure Limits (OELs) for Ipratropium bromide have not been established by several regulatory bodies.[2][6] Therefore, adherence to robust safety protocols is especially critical.
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposal minimizes risks and ensures a safe workflow.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan:
-
Dispose of waste material in accordance with all local, regional, national, and international regulations.
-
Do not dispose of waste into the sewer system.[9]
-
For spills, absorb with an inert material and place in a suitable, labeled, and sealed container for disposal.[4][5]
-
Contaminated sharps should be discarded in closable, puncture-resistant, and leak-proof containers.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow for Ipratropium bromide, the following diagram illustrates the key procedural steps.
Caption: Procedural Workflow for Safe Handling of Ipratropium Bromide.
References
- 1. nephronpharm.com [nephronpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pccarx.com [pccarx.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
